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  • Product: [(Methylthio)methyl]oxirane
  • CAS: 45378-62-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis and Characterization of [(Methylthio)methyl]oxirane

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction: The Versatility of a Thiomethylated Epoxide [(Methylthio)methyl]oxirane, also known as 2-((methylt...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Versatility of a Thiomethylated Epoxide

[(Methylthio)methyl]oxirane, also known as 2-((methylthio)methyl)oxirane or 1-methylthio-2,3-epoxypropane, is a versatile bifunctional molecule of significant interest in organic synthesis and medicinal chemistry. Its structure uniquely combines a highly reactive epoxide ring with a methylthio ether group. The strained three-membered ring of the epoxide makes it an excellent electrophile, susceptible to ring-opening reactions with a wide variety of nucleophiles. This reactivity is central to its utility as a building block for constructing more complex molecular architectures.

The presence of the sulfur-containing side chain introduces additional chemical handles for synthetic modifications and can influence the biological activity and pharmacokinetic properties of derivative compounds. This technical guide provides a comprehensive overview of the synthesis, characterization, and applications of [(Methylthio)methyl]oxirane, with a focus on providing practical, field-proven insights for researchers in drug development and synthetic chemistry.

Chemical Properties and Safety Considerations

[(Methylthio)methyl]oxirane is a colorless to pale yellow liquid with a distinct odor.[1] Due to the high reactivity of the epoxide ring, it is a valuable intermediate for creating diverse molecular structures.[1]

Table 1: Physicochemical Properties of [(Methylthio)methyl]oxirane

PropertyValueSource
Molecular Formula C₄H₈OSPubChem[1]
Molecular Weight 104.17 g/mol PubChem[1]
CAS Number 45378-62-9PubChem[1]
IUPAC Name 2-((methylthio)methyl)oxiranePubChem[1]

Safety and Handling:

[(Methylthio)methyl]oxirane is classified as a hazardous substance and must be handled with appropriate safety precautions in a well-ventilated fume hood.[1] It is toxic if swallowed, in contact with skin, or if inhaled.[1] It can cause skin irritation, allergic skin reactions, and serious eye damage.[1] Furthermore, it is suspected of causing cancer and damaging fertility or the unborn child.[1] Always consult the Safety Data Sheet (SDS) before handling this compound and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Synthesis of [(Methylthio)methyl]oxirane: A Practical Approach

The most common and efficient laboratory-scale synthesis of [(Methylthio)methyl]oxirane involves the nucleophilic substitution reaction of epichlorohydrin with sodium thiomethoxide. This method is favored for its high yield and the ready availability of the starting materials.

Reaction Mechanism

The synthesis proceeds via a Williamson ether synthesis-type reaction, where the thiomethoxide anion acts as the nucleophile, attacking the electrophilic carbon of the C-Cl bond in epichlorohydrin. This is followed by an intramolecular nucleophilic substitution to form the epoxide ring.

G cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Intramolecular Cyclization NaSMe Na⁺ ⁻SCH₃ Sodium Thiomethoxide Epichlorohydrin Cl-CH₂-CH(O)CH₂ Epichlorohydrin NaSMe->Epichlorohydrin SN2 Attack Intermediate2 Cl-CH₂-CH(O⁻)-CH₂-SCH₃ Intermediate1 Cl-CH₂-CH(O⁻)-CH₂-SCH₃ Product [(Methylthio)methyl]oxirane Intermediate2->Product Intramolecular SN2 NaCl NaCl

Caption: Synthesis of [(Methylthio)methyl]oxirane from epichlorohydrin.

Detailed Experimental Protocol

This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions and scale.

Materials:

  • Sodium thiomethoxide (NaSMe)

  • Epichlorohydrin

  • Anhydrous methanol (MeOH)

  • Diethyl ether (Et₂O)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask equipped with a magnetic stir bar and a reflux condenser

  • Ice bath

  • Separatory funnel

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium thiomethoxide (1.0 equivalent) in anhydrous methanol.

  • Addition of Epichlorohydrin: Cool the solution to 0 °C using an ice bath. To the stirred solution, add epichlorohydrin (1.1 equivalents) dropwise via a syringe, ensuring the temperature remains below 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.[2]

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of the reaction mixture).[2]

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[2]

  • Purification: The crude product is then purified by fractional distillation under reduced pressure to yield [(Methylthio)methyl]oxirane as a colorless to pale yellow liquid.[3]

Characterization of [(Methylthio)methyl]oxirane

Accurate characterization is crucial to confirm the identity and purity of the synthesized compound. A combination of spectroscopic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the structure of [(Methylthio)methyl]oxirane.

Table 2: Predicted ¹H and ¹³C NMR Data for [(Methylthio)methyl]oxirane (in CDCl₃)

Nucleus Chemical Shift (δ, ppm) Multiplicity Assignment
¹H NMR ~3.15MultipletOxirane CH
~2.80Doublet of doubletsOxirane CH₂
~2.60Doublet of doubletsOxirane CH₂
~2.70Doublet-CH₂-S-
~2.15Singlet-S-CH₃
¹³C NMR ~52.5-Oxirane CH
~47.0-Oxirane CH₂
~38.0--CH₂-S-
~15.5--S-CH₃

Note: Predicted chemical shifts are based on analogous structures and may vary slightly from experimental values.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of [(Methylthio)methyl]oxirane will exhibit characteristic absorption bands for the epoxide ring and the C-S bond.

Table 3: Expected IR Absorption Bands for [(Methylthio)methyl]oxirane

Wavenumber (cm⁻¹) Intensity Assignment
~3050-2990MediumC-H stretch (epoxide ring)
~2920, 2850MediumC-H stretch (aliphatic)
~1250StrongC-O stretch (epoxide ring, asymmetric)
~950-810StrongC-O stretch (epoxide ring, symmetric)
~700-600MediumC-S stretch
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For [(Methylthio)methyl]oxirane, the molecular ion peak ([M]⁺) would be observed at m/z = 104.

Table 4: Predicted Mass Spectrometry Data for [(Methylthio)methyl]oxirane [1]

Adduct m/z
[M]⁺104.02904
[M+H]⁺105.03687
[M+Na]⁺127.01881

The fragmentation pattern would likely involve cleavage of the C-S bond and fragmentation of the epoxide ring.

Applications in Drug Development and Organic Synthesis

The synthetic utility of [(Methylthio)methyl]oxirane stems from the reactivity of its epoxide ring, which can be opened by a variety of nucleophiles to introduce diverse functionalities. This makes it a valuable intermediate in the synthesis of biologically active molecules.

Role as a Synthetic Intermediate

The epoxide ring of [(Methylthio)methyl]oxirane can undergo nucleophilic ring-opening reactions with amines, alcohols, thiols, and other nucleophiles.[1] This allows for the introduction of a 1-hydroxy-3-(methylthio)propan-2-yl moiety into a target molecule. This structural motif is found in various compounds with potential therapeutic applications.

G Start [(Methylthio)methyl]oxirane Product Ring-Opened Product Nu-CH₂-CH(OH)-CH₂-SCH₃ Start->Product Ring-Opening Reaction Nucleophile Nucleophile (Nu-H) (e.g., Amine, Alcohol, Thiol) Nucleophile->Product

Caption: General scheme for the ring-opening of [(Methylthio)methyl]oxirane.

Potential in Pharmaceutical Synthesis

While specific examples of marketed drugs derived directly from [(Methylthio)methyl]oxirane are not widely documented, its structural analogues, such as other substituted oxiranes, are key intermediates in the synthesis of important pharmaceuticals.[4] For instance, similar epoxides are used in the synthesis of beta-blockers and other cardiovascular drugs.[4] The thioether functionality in [(Methylthio)methyl]oxirane offers a site for further modification, such as oxidation to the corresponding sulfoxide or sulfone, which can significantly alter the biological properties of the resulting molecule. This potential for diversification makes it an attractive starting material for the discovery of new drug candidates.

Conclusion

[(Methylthio)methyl]oxirane is a valuable and versatile building block in organic synthesis with significant potential in the development of new pharmaceuticals. Its synthesis from readily available starting materials is straightforward, and its characterization can be reliably achieved through standard spectroscopic techniques. The dual functionality of the reactive epoxide ring and the modifiable thioether group provides chemists with a powerful tool for the construction of complex and diverse molecular architectures. As the demand for novel therapeutic agents continues to grow, the utility of such versatile intermediates in drug discovery and development is poised to expand.

References

  • PubChem. [(methylthio)methyl]oxirane. National Center for Biotechnology Information. [Link].

  • Organic Syntheses. Epichlorohydrin. [Link].

  • Organic Syntheses. Oxiranecarboxylic Acid, Methyl Ester, (2S)-. [Link].

  • NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry of Success: How 2-[(1-Naphthyloxy)methyl]oxirane Powers Drug Development. [Link].

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Exploratory

[(Methylthio)methyl]oxirane chemical properties and reactivity

An In-depth Technical Guide to [(Methylthio)methyl]oxirane: Chemical Properties, Reactivity, and Applications Foreword [(Methylthio)methyl]oxirane, a bifunctional molecule featuring a reactive epoxide ring and a thioethe...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to [(Methylthio)methyl]oxirane: Chemical Properties, Reactivity, and Applications

Foreword

[(Methylthio)methyl]oxirane, a bifunctional molecule featuring a reactive epoxide ring and a thioether moiety, represents a versatile building block in modern organic synthesis. The inherent ring strain of the three-membered oxirane ring makes it a potent electrophile, susceptible to a wide array of nucleophilic attacks.[1][2] This reactivity, coupled with the modifying influence of the adjacent methylthio group, allows for the construction of complex molecular architectures. This guide provides a comprehensive overview of the chemical properties, reactivity, and synthetic utility of [(Methylthio)methyl]oxirane, with a particular focus on its applications for researchers and professionals in the field of drug development.

Core Chemical and Physical Properties

A thorough understanding of a compound's fundamental properties is paramount for its effective use in research and development.

Nomenclature and Identifiers
  • IUPAC Name: 2-(methylsulfanylmethyl)oxirane[3]

  • Synonyms: ((Methylthio)methyl)oxirane[3]

  • CAS Number: 45378-62-9[3]

  • EC Number: 256-238-2[3]

Physicochemical Data

The key physicochemical properties of [(Methylthio)methyl]oxirane are summarized in the table below. This data is essential for reaction planning, purification, and safety assessments.

PropertyValueSource
Molecular Formula C₄H₈OSPubChem[3]
Molecular Weight 104.17 g/mol PubChem[3]
Monoisotopic Mass 104.02959 DaPubChemLite[4]
Spectral Information

Spectroscopic data is critical for the unambiguous identification and characterization of [(Methylthio)methyl]oxirane.

  • Mass Spectrometry (MS): GC-MS data is available through the NIST Mass Spectrometry Data Center, confirming the molecular weight of 104.[3]

  • Infrared Spectroscopy (IR): Vapor phase IR spectra are available, which would show characteristic peaks for C-O-C stretching of the epoxide ring and C-S stretching.[3]

Synthesis and Availability

[(Methylthio)methyl]oxirane is typically synthesized through established methods for epoxide formation. One common approach is the epoxidation of the corresponding alkene using an oxidizing agent.[5] Alternatively, synthesis can be achieved via the reaction of a carbonyl compound with a sulfur ylide, a process that builds the epoxide ring directly.[6] This compound is available commercially from various chemical suppliers for research and development purposes.[7]

Chemical Reactivity and Mechanistic Principles

The reactivity of [(Methylthio)methyl]oxirane is dominated by the electrophilic nature of the epoxide ring. The significant ring strain of the three-membered ether drives reactions that lead to ring-opening, providing a powerful tool for synthetic chemists.[2][8][9]

Nucleophilic Ring-Opening: The Cornerstone of Reactivity

Epoxides undergo ring-opening reactions with a vast range of nucleophiles under both basic and acidic conditions.[1][10] The mechanism and regioselectivity of the attack are highly dependent on the reaction conditions.

Under basic or neutral conditions with a strong nucleophile (e.g., RO⁻, RS⁻, CN⁻, Grignard reagents), the reaction proceeds via a classic S_N2 mechanism.[11][12] The nucleophile directly attacks one of the electrophilic carbons of the epoxide ring.

Key Mechanistic Features:

  • Regioselectivity: The nucleophilic attack occurs at the less sterically hindered carbon atom. For [(Methylthio)methyl]oxirane, this is the terminal (CH₂) carbon of the epoxide.[10][12]

  • Stereochemistry: The reaction proceeds with an inversion of configuration at the site of attack, a hallmark of the S_N2 pathway.[9]

  • Leaving Group: The oxygen atom, as an alkoxide, is a poor leaving group. However, the relief of ring strain provides the necessary thermodynamic driving force for the reaction to proceed.[9]

Base_Catalyzed_Opening cluster_reactants Reactants cluster_ts Transition State (SN2) cluster_product Product (after workup) MTMO [(Methylthio)methyl]oxirane Nu Nu⁻ (Strong Nucleophile) TS [Nu---CH₂---O]⁻ Nu->TS Product Ring-Opened Adduct TS->Product Ring Opening & Protonation

Caption: Base-catalyzed S_N2 ring-opening of [(Methylthio)methyl]oxirane.

In the presence of an acid, the epoxide oxygen is first protonated. This protonation dramatically increases the electrophilicity of the ring carbons by converting the poor alkoxide leaving group into a good alcohol leaving group.[11]

Key Mechanistic Features:

  • Activation: The initial and rapid protonation of the epoxide oxygen is the key activating step.

  • Regioselectivity: The regiochemistry is more complex than in the base-catalyzed case. The transition state has significant S_N1 character.[10][11] While the attack still occurs from the backside (an S_N2 feature), it preferentially happens at the carbon atom that can better stabilize a positive charge.[10][11] For unsymmetrical epoxides with primary and secondary carbons, attack generally occurs at the less substituted position. However, if a tertiary carbon is present, attack favors that site.[10][11] In the case of [(Methylthio)methyl]oxirane, with primary and secondary carbons, attack is expected to primarily occur at the less-substituted primary carbon.

  • Nucleophile: Weak nucleophiles (e.g., H₂O, ROH) are sufficient to open the highly reactive protonated epoxide.

Acid_Catalyzed_Opening H_plus H⁺ (Acid) MTMO MTMO Product Ring-Opened Adduct Nu_H Nu_H Nu_H->Product

Caption: Acid-catalyzed ring-opening mechanism for epoxides.

Applications in Drug Discovery and Development

Epoxides are indispensable intermediates in the pharmaceutical industry.[13][14] Their ability to introduce a 1,2-difunctionalized moiety via stereospecific and regioselective reactions makes them ideal precursors for complex, biologically active molecules.[13]

A Versatile Synthetic Intermediate

The dual functionality of [(Methylthio)methyl]oxirane makes it a valuable synthon. The epoxide can be opened to install a hydroxyl group and another functionality, while the thioether can be oxidized (e.g., to a sulfoxide or sulfone) or otherwise modified in subsequent steps. This allows for rapid diversification of molecular scaffolds.

Precursor to Active Pharmaceutical Ingredients (APIs)

While specific examples for [(Methylthio)methyl]oxirane itself are not prominent in the available literature, structurally similar epoxides are critical for synthesizing major drugs. For example, substituted oxiranes are key intermediates in the synthesis of cardiovascular drugs like Propranolol and various triazole antifungal agents.[13][14] The "magic methyl" effect, where the addition of a methyl group can drastically alter a drug's pharmacokinetic or pharmacodynamic properties, underscores the importance of having access to a diverse toolkit of substituted building blocks like [(Methylthio)methyl]oxirane.[15]

Experimental Protocol and Safety Considerations

General Protocol: Nucleophilic Ring-Opening with Sodium Thiomethoxide

This protocol serves as a representative example of a base-catalyzed ring-opening reaction. Warning: This reaction should only be performed by a qualified chemist in a well-ventilated fume hood with appropriate personal protective equipment.

Workflow:

  • Inert Atmosphere: A flame-dried, round-bottom flask equipped with a magnetic stir bar is placed under an inert atmosphere (e.g., Nitrogen or Argon).

  • Reagent Addition: Anhydrous solvent (e.g., THF or Methanol) is added to the flask via syringe. Sodium thiomethoxide (NaSMe) is added carefully.

  • Substrate Addition: [(Methylthio)methyl]oxirane (1.0 equivalent) is dissolved in a minimal amount of anhydrous solvent and added dropwise to the stirring solution of the nucleophile at a controlled temperature (e.g., 0 °C).

  • Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred for a specified time (e.g., 2-12 hours). Progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: The aqueous layer is extracted multiple times with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to yield the desired 1-(methylthio)-3-(methylthio)propan-2-ol.

Experimental_Workflow A 1. Prepare Inert Atmosphere Flask B 2. Add Solvent and Sodium Thiomethoxide A->B C 3. Add [(Methylthio)methyl]oxirane Solution Dropwise at 0 °C B->C D 4. Stir and Monitor Reaction (TLC/LC-MS) C->D E 5. Quench with Aqueous NH₄Cl D->E F 6. Extract with Organic Solvent and Dry E->F G 7. Purify by Column Chromatography F->G

Caption: A typical experimental workflow for epoxide ring-opening.

Safety and Handling

[(Methylthio)methyl]oxirane is a hazardous chemical and must be handled with extreme caution.[3] It is classified as acutely toxic, a skin and eye irritant, and a potential carcinogen and reproductive toxin.[3][7]

GHS Hazard Statements:

Hazard CodeStatementSource
H301 Toxic if swallowedPubChem[3], AK Scientific[7]
H311 Toxic in contact with skinPubChem[3], AK Scientific[7]
H315 Causes skin irritationPubChem[3], AK Scientific[7]
H317 May cause an allergic skin reactionPubChem[3], AK Scientific[7]
H318 Causes serious eye damagePubChem[3], AK Scientific[7]
H331 Toxic if inhaledPubChem[3], AK Scientific[7]
H350 May cause cancerPubChem[3], AK Scientific[7]
H361 Suspected of damaging fertility or the unborn childPubChem[3], AK Scientific[7]

Handling Precautions:

  • Always work in a certified chemical fume hood.[7]

  • Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemically resistant gloves (e.g., nitrile).[7][16]

  • Avoid inhalation of vapors and contact with skin and eyes.[7][17]

  • Wash hands thoroughly after handling.[7]

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.

References

  • PubChem. [(Methylthio)methyl]oxirane. National Center for Biotechnology Information. [Link]

  • PubChemLite. [(methylthio)methyl]oxirane (C4H8OS). [Link]

  • Appchem. Oxirane, [[2-(methylthio)phenoxy]methyl]-, (2R)- | 849465-12-9. [Link]

  • PubChem. o-CRESYL GLYCIDYL ETHER. National Center for Biotechnology Information. [Link]

  • PubChem. 2-((1-Methylethoxy)methyl)oxirane. National Center for Biotechnology Information. [Link]

  • NIST. Oxirane, [(1-methylethoxy)methyl]-. NIST Chemistry WebBook. [Link]

  • MG Chemicals. Safety Data Sheet - 832C-A. [Link]

  • Cheméo. Chemical Properties of Oxirane, methyl-, (S)- (CAS 16088-62-3). [Link]

  • Taylor & Francis Online. Reaction of Epoxides with (Alkylthio)methyl Chloride. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry of Success: How 2-[(1-Naphthyloxy)methyl]oxirane Powers Drug Development. [Link]

  • Covestro Solution Center. SAFETY DATA SHEET - ARCOL POLYOL 1011. [Link]

  • University of Calgary. Chapter 18: Ethers and Epoxides; Thiols and Sulfides. [Link]

  • KR-80QL Safety Data Sheet. [Link]

  • Cheméo. Chemical Properties of Oxirane, 2-methyl-3-(1-methylethyl)- (CAS 1192-31-0). [Link]

  • NIST. Oxirane, (methoxymethyl)-. NIST Chemistry WebBook. [Link]

  • NIST. Oxirane, methyl-, (S)-. NIST Chemistry WebBook. [Link]

  • NIST. Oxirane, [(2-methylphenoxy)methyl]-. NIST Chemistry WebBook. [Link]

  • Chemistry LibreTexts. 18.6: Reactions of Epoxides- Ring-opening. [Link]

  • PubChem. Methanol;2-methyloxirane;oxirane. National Center for Biotechnology Information. [Link]

  • National Center for Biotechnology Information. Autocatalytic methylthiomethylation of carboxylic acid/phenol involving the formation of DMSO enolate: convenient synthesis of methylthiomethyl ester/ether. [Link]

  • ResearchGate. Main reactions of epoxidation and oxirane ring-opening process. [Link]

  • OpenStax. 18.5 Reactions of Epoxides: Ring-Opening. [Link]

  • Google Patents.
  • Chemistry Steps. Epoxides Ring-Opening Reactions. [Link]

  • MDPI. The Magic Methyl and Its Tricks in Drug Discovery and Development. [Link]

  • MDPI. Epoxide Syntheses and Ring-Opening Reactions in Drug Development. [Link]

  • ACE Organic. Ring Opening of 2-methyl-2,3-epoxypentane in the Presence of Methoxide in Methanol. [Link]

  • Chemistry LibreTexts. 18.6: Reactions of Epoxides - Ring-opening. [Link]

  • Lumen Learning. 9.6. Epoxide reactions. [Link]

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Foundational

Spectroscopic Data of [(Methylthio)methyl]oxirane: An In-depth Technical Guide

Introduction [(Methylthio)methyl]oxirane is a bifunctional molecule of significant interest in synthetic chemistry, drug discovery, and materials science. Its structure, incorporating both a reactive epoxide ring and a n...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

[(Methylthio)methyl]oxirane is a bifunctional molecule of significant interest in synthetic chemistry, drug discovery, and materials science. Its structure, incorporating both a reactive epoxide ring and a nucleophilic thioether moiety, allows for a diverse range of chemical transformations. The strained three-membered oxirane ring is susceptible to ring-opening reactions with various nucleophiles, providing a versatile platform for the introduction of diverse functional groups. Simultaneously, the thioether group can participate in oxidation, alkylation, and metal coordination chemistry.

Accurate and comprehensive spectroscopic characterization is paramount for confirming the structure, assessing the purity, and understanding the electronic properties of [(Methylthio)methyl]oxirane. This technical guide provides a detailed analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. Designed for researchers, scientists, and drug development professionals, this document offers not only the spectral data but also in-depth interpretations and the underlying scientific principles. Where experimental data is not publicly available, this guide provides robust predictions based on established spectroscopic theory and data from analogous structures, ensuring a comprehensive resource for the scientific community.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For [(Methylthio)methyl]oxirane, both ¹H and ¹³C NMR provide critical information about the connectivity and chemical environment of each atom in the molecule.

Experimental Protocol: NMR Spectroscopy

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra of [(Methylthio)methyl]oxirane.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Methodology:

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of [(Methylthio)methyl]oxirane in ~0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • ¹H NMR Acquisition:

    • Tune and match the probe for the ¹H frequency.

    • Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include:

      • Pulse angle: 30-45°

      • Acquisition time: 2-4 seconds

      • Relaxation delay: 1-5 seconds

      • Number of scans: 8-16 (adjust for desired signal-to-noise ratio)

  • ¹³C NMR Acquisition:

    • Tune and match the probe for the ¹³C frequency.

    • Acquire a proton-decoupled ¹³C NMR spectrum. Typical parameters include:

      • Pulse angle: 30-45°

      • Acquisition time: 1-2 seconds

      • Relaxation delay: 2-5 seconds

      • Number of scans: 128-1024 (or more, as ¹³C has a low natural abundance)

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase correct the spectra.

    • Reference the spectra to the internal standard (TMS).

    • Integrate the signals in the ¹H NMR spectrum.

Predicted ¹H NMR Spectral Data

While a publicly available experimental ¹H NMR spectrum for [(Methylthio)methyl]oxirane is not readily found, a highly accurate prediction can be made based on established chemical shift principles for epoxides and thioethers.[1][2][3][4][5]

Table 1: Predicted ¹H NMR Data for [(Methylthio)methyl]oxirane

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 3.1 - 3.2m1HHc (methine)The proton on the carbon of the oxirane ring is deshielded by the electronegative oxygen atom. Its proximity to the electron-withdrawing thioether group further shifts it downfield.
~ 2.8 - 2.9dd1HHb (methylene)The diastereotopic protons of the oxirane ring experience different shielding environments. This proton is expected to be slightly more shielded than Hc.
~ 2.6 - 2.7dd1HHa (methylene)The other diastereotopic proton of the oxirane ring.
~ 2.5 - 2.6d2HHd (methylene)The methylene protons adjacent to the sulfur atom are deshielded, but typically appear upfield relative to protons on oxygen-bearing carbons.
~ 2.1 - 2.2s3HHe (methyl)The methyl group attached to the sulfur atom is in a relatively shielded environment.

Note: Predicted chemical shifts are in CDCl₃. Coupling constants (J) are expected to be in the range of 2-7 Hz for geminal and vicinal protons in the oxirane ring.

Interpretation of the ¹H NMR Spectrum:

The ¹H NMR spectrum of [(Methylthio)methyl]oxirane is expected to be complex in the upfield region due to the overlapping signals of the oxirane and methylene protons. The three protons on the epoxide ring (Ha, Hb, and Hc) will form a complex multiplet due to their diastereotopic nature and mutual spin-spin coupling. The methylene protons adjacent to the sulfur (Hd) will likely appear as a doublet due to coupling with the oxirane methine proton (Hc). The methyl group (He) will be a sharp singlet, as it has no adjacent protons to couple with.

Diagram 1: Molecular Structure and Proton Assignments

Caption: Structure of [(Methylthio)methyl]oxirane with proton assignments.

Predicted ¹³C NMR Spectral Data

Similar to the ¹H NMR, the ¹³C NMR spectrum is predicted based on established chemical shift ranges for epoxides and thioethers.[6][7][8][9]

Table 2: Predicted ¹³C NMR Data for [(Methylthio)methyl]oxirane

Chemical Shift (δ, ppm)AssignmentRationale
~ 52 - 54Cb (methine)The carbon atom in the oxirane ring bearing the substituent is deshielded by the oxygen atom.
~ 46 - 48Ca (methylene)The terminal carbon of the oxirane ring is also deshielded by the oxygen atom.
~ 35 - 38Cc (methylene)The carbon atom adjacent to the sulfur is deshielded, with typical chemical shifts for thioethers appearing in this region.
~ 15 - 17Cd (methyl)The methyl carbon attached to the sulfur is in a relatively shielded environment.

Note: Predicted chemical shifts are in CDCl₃.

Interpretation of the ¹³C NMR Spectrum:

The proton-decoupled ¹³C NMR spectrum is expected to show four distinct signals, corresponding to the four unique carbon environments in the molecule. The two carbons of the epoxide ring (Ca and Cb) will appear in the characteristic downfield region for epoxides due to the deshielding effect of the oxygen atom. The methylene carbon adjacent to the sulfur (Cc) will appear in the typical range for thioethers. The most upfield signal will be the methyl carbon (Cd).

// Atom nodes Ca [label="Ca", pos="0,0!"]; Cb [label="Cb", pos="1,0.5!"]; O [label="O", pos="0.5,1!"]; Cc [label="Cc", pos="2,0!"]; S [label="S", pos="3,0.5!"]; Cd [label="Cd", pos="4,0!"];

// Edges Ca -- Cb; Ca -- O; Cb -- O; Cb -- Cc; Cc -- S; S -- Cd; }

Caption: A simplified proposed fragmentation pathway for [(Methylthio)methyl]oxirane in EI-MS.

Conclusion

References

  • Modeling C-13 NMR Chemical Shifts of Aliphatic Ethers and Thioethers. (2025). ResearchGate. [Link]

  • Chemical Ionization Mass Spectrometry of Epoxides. (n.d.). ResearchGate. [Link]

  • 13C NMR data (ppm) for synthetic epoxides 1-17. (n.d.). ResearchGate. [Link]

  • Spectral data for aliphatic epoxides. (n.d.). American Oil Chemists' Society. [Link]

  • PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. (n.d.). The University of Liverpool Repository. [Link]

  • Mass Spectra of Aliphatic Thiols and Sulfides. (1961). Analytical Chemistry. [Link]

  • The determination of the stereochemistry of epoxides located at the 5,6-positions of decalinic systems: An empirical method based on 13C NMR chemical shifts. (2002). ResearchGate. [Link]

  • MS/MS spectra and the fragmentation sites of epoxyalcohol derivatives. (n.d.). ResearchGate. [Link]

  • Studies in mass spectrometry. Part XIV. Mass spectra of aromatic thioethers. The effect of structural variations on the relative abundance of skeletal rearrangement ions. (1969). Journal of the Chemical Society B: Physical Organic. [Link]

  • Estimation and prediction of 13C NMR chemical shifts of carbon atoms in both alcohols and thiols. (n.d.). Semantic Scholar. [Link]

  • ((Methylthio)methyl)oxirane. (n.d.). PubChem. [Link]

  • Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. (2022). ACS Omega. [Link]

  • Estimation and prediction of 13C NMR chemical shifts of carbon atoms in both alcohols and thiols. (2012). ResearchGate. [Link]

  • Unambiguous assignment of 13C NMR signals in epimeric 4,5-epoxy. (n.d.). Semantic Scholar. [Link]

  • Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. (2020). University of Alberta Libraries. [Link]

  • New 1H NMR-Based Technique to Determine Epoxide Concentrations in Oxidized Oil. (2015). Journal of Agricultural and Food Chemistry. [Link]

  • The prediction of 1H NMR chemical shifts in organic compounds. (n.d.). Spectroscopy Europe. [Link]

  • Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. (2024). ChemRxiv. [Link]

  • New ¹H NMR-Based Technique To Determine Epoxide Concentrations in Oxidized Oil. (n.d.). CORE. [Link]

  • 1H-NMR Characterization of Epoxides Derived from Polyunsaturated Fatty Acids. (2016). The Marine Lipids Lab. [Link]

  • Mass Spectrometry in Studies of Protein Thiol Chemistry and Signaling: Opportunities and Caveats. (2016). PMC. [Link]

  • Chiral Thiols: The Assignment of Their Absolute Configuration by 1 H NMR. (2007). ResearchGate. [Link]

  • Mass Spectrometry: Fragmentation. (n.d.). University of Puget Sound. [Link]

  • New ¹H NMR-Based Technique To Determine Epoxide Concentrations in Oxidized Oil. (n.d.). DeepDyve. [Link]

  • Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. (2021). RSC Publishing. [Link]

  • 13C NMR Chemical Shift. (n.d.). Oregon State University. [Link]

  • Fragmentation (mass spectrometry). (n.d.). Wikipedia. [Link]

  • 13.3: Chemical Shifts in ¹H NMR Spectroscopy. (2024). Chemistry LibreTexts. [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]

  • Oxirane, methyl-, (S)-. (n.d.). NIST WebBook. [Link]

  • Oxirane, [(1-methylethoxy)methyl]-. (n.d.). NIST WebBook. [Link]

  • Oxirane, 2-methyl-2-(1-methylethyl)-. (n.d.). NIST WebBook. [Link]

  • SpectraBase. (n.d.). Wiley Science Solutions. [Link]

  • Near IR Spectra Collection of Common Organic Compounds (High). (n.d.). Bio-Rad. [Link]

  • Synthesis and Theoretical Studies of Methyl 2-[(2-oxo-2H-chromen-4-yl)oxy]acetate. (2021). ResearchGate. [Link]

  • Database of ATR-FT-IR spectra of various materials. (n.d.). R&D Centre for Historic Materials and Technologies. [Link]

  • Oxirane, (bromomethyl)-. (n.d.). NIST WebBook. [Link]

  • (PDF) Synthesis and IR, NMR, characterization of new p-(N,N-diphenylamino) chalcones. (2014). ResearchGate. [Link]

  • Oxirane, methyl-, (S)-. (n.d.). NIST WebBook. [Link]

  • (PDF) Characterization and kinetics study of poly(α-methyl styrene) synthesized by living anionic polymerization. (2018). ResearchGate. [Link]

  • NMR Characterization of Lignans. (2020). MDPI. [Link]

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Exploratory

The Unseen Architect: A Technical Guide to [(Methylthio)methyl]oxirane in Synthetic Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Foreword: The Subtle Power of a Reactive Intermediate In the vast and intricate world of synthetic chemistry, the significance o...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Subtle Power of a Reactive Intermediate

In the vast and intricate world of synthetic chemistry, the significance of a molecule is often not in its final application, but in its potential as a versatile building block. [(Methylthio)methyl]oxirane, a seemingly simple thio-substituted epoxide, embodies this principle. While it may not be a household name, its unique combination of a reactive oxirane ring and a methylthio group presents a powerful tool for the discerning chemist. This guide delves into the discovery, synthesis, and strategic application of this pivotal intermediate, offering a comprehensive resource for professionals in drug discovery and fine chemical synthesis. We will explore the fundamental reactivity that makes [(Methylthio)methyl]oxirane a valuable precursor, particularly in the construction of complex molecules with potential therapeutic applications.

Unveiling [(Methylthio)methyl]oxirane: A Historical Perspective

The precise moment of discovery for [(Methylthio)methyl]oxirane is not prominently documented in readily available historical records. Its emergence is likely intertwined with the broader exploration of epoxide chemistry and the synthesis of sulfur-containing organic compounds. The inherent reactivity of the three-membered oxirane ring has long been a subject of intense study, with chemists continually seeking to introduce diverse functionalities to this core structure. The introduction of a methylthio group offered a unique handle for further chemical manipulation, paving the way for its use as a versatile synthetic intermediate. One interesting characteristic of 2-[(Methylsulfanyl)methyl]oxirane is its identification as a component of garlic, where it has been studied for its potential role in scavenging hydrogen peroxide.[1]

Physicochemical Properties and Structural Elucidation

A thorough understanding of a molecule's physical and chemical properties is paramount for its effective application in synthesis.

PropertyValueSource
CAS Number 45378-62-9PubChem[2]
Molecular Formula C4H8OSPubChem[2]
Molecular Weight 104.17 g/mol PubChem[2]
IUPAC Name 2-(methylsulfanylmethyl)oxiranePubChem[2]
Synonyms ((Methylthio)methyl)oxirane, 1-methylthio-2,3-epoxypropane, 2,3-Epoxypropyl methyl sulfidePubChem[2]
Appearance Colorless to pale yellow liquid (typical for similar compounds)General Knowledge
Boiling Point Not readily available
Density Not readily available

The structure of [(Methylthio)methyl]oxirane, featuring a strained three-membered ether ring directly attached to a methylthiomethyl group, is the key to its reactivity.

Caption: 2D Structure of [(Methylthio)methyl]oxirane.

The Synthetic Blueprint: Preparation of [(Methylthio)methyl]oxirane

The synthesis of [(Methylthio)methyl]oxirane can be approached through several established methods for epoxide formation, with the choice of route often depending on the availability of starting materials and desired scale. A prevalent and logical strategy involves the reaction of epichlorohydrin with sodium methanethiolate.

Key Synthetic Pathway: Nucleophilic Substitution

This method leverages the high reactivity of epichlorohydrin, a bifunctional molecule containing both an epoxide and a reactive chlorine atom.

Synthesis_Pathway start Sodium Methanethiolate (CH3SNa) intermediate Intermediate Alkoxide start->intermediate SN2 Attack on C-Cl reagent1 Epichlorohydrin reagent1->intermediate product [(Methylthio)methyl]oxirane intermediate->product Intramolecular SN2 Cyclization

Caption: General synthetic scheme for [(Methylthio)methyl]oxirane.

Experimental Protocol:

  • Preparation of Sodium Methanethiolate: In a reaction vessel equipped with a stirrer and under an inert atmosphere (e.g., nitrogen or argon), sodium methanethiolate is prepared by reacting methanethiol with a strong base like sodium hydroxide or sodium methoxide in a suitable solvent such as methanol or ethanol.

  • Nucleophilic Substitution: Epichlorohydrin is added dropwise to the solution of sodium methanethiolate at a controlled temperature, typically ranging from 0 to 25 °C. The thiolate anion acts as a nucleophile, displacing the chloride ion from epichlorohydrin in an SN2 reaction to form a chlorohydrin intermediate.

  • Intramolecular Cyclization (Epoxidation): The reaction mixture is then treated with a base (if not already in excess from the first step) to deprotonate the hydroxyl group of the chlorohydrin intermediate. This is followed by an intramolecular SN2 reaction where the resulting alkoxide attacks the carbon bearing the chlorine atom, leading to the formation of the oxirane ring and elimination of sodium chloride.

  • Work-up and Purification: The reaction mixture is typically quenched with water, and the product is extracted with an organic solvent (e.g., diethyl ether, dichloromethane). The organic layer is then washed, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure. The crude product can be further purified by vacuum distillation to yield pure [(Methylthio)methyl]oxirane.

The Cornerstone of Reactivity: Nucleophilic Ring-Opening

The synthetic utility of [(Methylthio)methyl]oxirane is overwhelmingly dictated by the reactivity of its strained epoxide ring. The ring-opening reactions are typically initiated by nucleophiles and can be catalyzed by either acid or base, leading to different regiochemical outcomes.[3]

Base-Catalyzed Ring-Opening

Under basic or neutral conditions, the nucleophile attacks the less sterically hindered carbon of the epoxide in a classic SN2 fashion.[3] For [(Methylthio)methyl]oxirane, this is the terminal methylene carbon of the oxirane ring.

Base_Catalyzed_Ring_Opening start [(Methylthio)methyl]oxirane product β-substituted alcohol reagent Nucleophile (Nu-)

Sources

Foundational

A Technical Guide to the Electrophilic Nature and Synthetic Utility of the [(Methylthio)methyl]oxirane Ring

Prepared by: A Senior Application Scientist Abstract This technical guide provides an in-depth examination of the electrophilic character of the [(methylthio)methyl]oxirane ring, a versatile and highly reactive chemical...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: A Senior Application Scientist

Abstract

This technical guide provides an in-depth examination of the electrophilic character of the [(methylthio)methyl]oxirane ring, a versatile and highly reactive chemical intermediate. We will explore the fundamental electronic properties and inherent ring strain that govern its reactivity. The core of this guide focuses on the mechanistic principles of nucleophilic ring-opening reactions, with a particular emphasis on the causality behind the observed regioselectivity. By synthesizing insights from established chemical literature and field-proven applications, this document serves as a crucial resource for researchers, scientists, and drug development professionals aiming to leverage this potent building block in advanced organic synthesis.

Introduction: The Oxirane Ring as a Privileged Synthetic Intermediate

The oxirane, or epoxide, is a three-membered cyclic ether that stands as a cornerstone of modern organic synthesis. Its utility stems from a combination of high ring strain and the polarized C-O bonds, which render the ring susceptible to cleavage by a wide array of nucleophiles. This inherent reactivity makes epoxides invaluable intermediates for introducing diverse functional groups and constructing complex molecular architectures.[1][2]

Among the vast family of epoxides, [(Methylthio)methyl]oxirane (also known as 2-((methylthio)methyl)oxirane) presents a unique combination of functionalities. The molecule integrates the classic electrophilic oxirane ring with a soft sulfur-containing side chain. This bifunctionality allows for a diverse range of subsequent chemical modifications, making it an ideal precursor for synthesizing complex organic molecules, particularly those with therapeutic potential.[2] This guide will dissect the chemical principles that make this specific oxirane a powerful tool for synthetic chemists.

Electronic Properties and the Foundation of Electrophilicity

The electrophilic nature of the [(methylthio)methyl]oxirane ring is primarily dictated by two key factors:

  • Ring Strain: The three-membered ring forces the bond angles to approximately 60°, a significant deviation from the ideal 109.5° for sp³-hybridized carbon atoms. This angular distortion creates substantial torsional and angle strain, estimated at ~13 kcal/mol. The release of this strain provides a powerful thermodynamic driving force for ring-opening reactions.

  • Polarization and Steric Hindrance: The oxygen atom, being highly electronegative, withdraws electron density from the two carbon atoms of the ring, creating partial positive charges (δ+) on them and making them susceptible to nucleophilic attack. In [(methylthio)methyl]oxirane, the two carbons are not equivalent. One is a secondary carbon (C2) bearing the (methylthio)methyl substituent, while the other is a primary carbon (C3) of the methylene group. This asymmetry is the basis for the regioselectivity observed in its reactions.

The (methylthio)methyl substituent exerts a modest electron-withdrawing inductive effect but, more importantly, it introduces significant steric bulk at the C2 position. As we will see, this steric factor is the dominant controller of reactivity under most common reaction conditions.

Reactivity and Regioselectivity of Nucleophilic Ring-Opening

The most characteristic reaction of epoxides is their ring-opening by nucleophiles. For an unsymmetrical epoxide like [(methylthio)methyl]oxirane, a nucleophile can theoretically attack either of the two ring carbons. The position of this attack is known as the regioselectivity of the reaction.

Under neutral or basic conditions, which involve strong nucleophiles (e.g., RO⁻, RS⁻, R₂N⁻, CN⁻), the reaction proceeds via a classic SN2 mechanism . This mechanism has two defining characteristics:

  • Concerted Attack: The nucleophile attacks the electrophilic carbon and the C-O bond breaks in a single, concerted step.

  • Steric Control: Because the reaction is a single step, the transition state is highly sensitive to steric crowding. The nucleophile will preferentially attack the carbon atom that is less sterically hindered.[3][4]

For [(methylthio)methyl]oxirane, the C3 position (the -CH₂- group) is significantly less hindered than the C2 position, which is attached to the bulkier -(CH₂)SMe group. Therefore, nucleophilic attack overwhelmingly occurs at the C3 position.

// Edges Nu -> Oxirane [label="Nucleophilic Attack", dir=back, color="#4285F4", fontcolor="#202124"]; Oxirane -> Major_Product [label="Less Steric Hindrance\n(Favored)", color="#34A853", fontcolor="#202124"]; Oxirane -> Minor_Product [label="More Steric Hindrance\n(Disfavored)", color="#EA4335", fontcolor="#202124"]; }

Caption: Regioselectivity in the SN2 ring-opening of [(methylthio)methyl]oxirane.

This predictable regioselectivity is a cornerstone of its synthetic utility, allowing for the precise installation of a nucleophilic component distal to the sulfur-containing moiety, leading to the formation of a secondary alcohol.

Comparative Regioselectivity with Various Nucleophiles

The table below summarizes the expected major products from the reaction of [(methylthio)methyl]oxirane with common nucleophiles under basic or neutral conditions, based on the established principles of SN2 reactions on substituted oxiranes.[3][4]

Nucleophile (Nu⁻)Reagent ExampleExpected Major Product StructureProduct Class
Alkoxide (RO⁻) Sodium Methoxide (NaOMe)Me-S-CH₂-CH(OH)-CH₂-OMeβ-alkoxy alcohol
Thiolate (RS⁻) Sodium Thiophenoxide (NaSPh)Me-S-CH₂-CH(OH)-CH₂-SPhβ-thio alcohol
Amine (R₂NH) Diethylamine (Et₂NH)Me-S-CH₂-CH(OH)-CH₂-NEt₂β-amino alcohol
Azide (N₃⁻) Sodium Azide (NaN₃)Me-S-CH₂-CH(OH)-CH₂-N₃β-azido alcohol
Cyanide (CN⁻) Sodium Cyanide (NaCN)Me-S-CH₂-CH(OH)-CH₂-CNβ-hydroxy nitrile

Synthetic Applications in Drug Discovery and Development

The electrophilic nature of [(methylthio)methyl]oxirane, combined with its predictable reactivity, makes it a valuable building block for synthesizing molecules of pharmaceutical interest. The ring-opening reaction provides a reliable method to construct a 1,2-difunctionalized carbon backbone, specifically a 1-(methylthio)-3-(substituted)propan-2-ol scaffold.

This structural motif is found in various biologically active compounds. For instance, β-amino alcohols are a well-known class of compounds used as catalysts, chiral auxiliaries, and intermediates for pharmaceuticals.[3] The reaction of [(methylthio)methyl]oxirane with primary or secondary amines is a direct route to such structures, which can then be further elaborated. The methylthio group itself can be a site for further functionalization, such as oxidation to the corresponding sulfoxide or sulfone, which can modulate the pharmacological properties of the final molecule.

Experimental Protocol: Regioselective Ring-Opening with a Thiol Nucleophile

This section provides a detailed, self-validating methodology for the ring-opening of [(methylthio)methyl]oxirane using thiophenol as a representative sulfur nucleophile. The choice of a thiol demonstrates a common and reliable transformation.

Objective: To synthesize 1-(methylthio)-3-(phenylthio)propan-2-ol via regioselective nucleophilic attack.

Materials:

  • [(Methylthio)methyl]oxirane (1.00 g, 9.60 mmol)

  • Thiophenol (1.16 g, 10.56 mmol, 1.1 eq)

  • Sodium hydroxide (42 mg, 1.056 mmol, 0.11 eq)

  • Methanol (20 mL)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Catalyst Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add methanol (20 mL) and sodium hydroxide (42 mg). Stir until the solid is completely dissolved to form a solution of sodium methoxide, which will deprotonate the thiophenol in situ.

  • Nucleophile Addition: Add thiophenol (1.16 g) to the methanolic solution. Stir for 5 minutes at room temperature to ensure the formation of the sodium thiophenoxide nucleophile.

  • Electrophile Addition: Add [(methylthio)methyl]oxirane (1.00 g) dropwise to the stirred solution over a period of 5 minutes.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system. The reaction is typically complete within 4-6 hours.

  • Workup - Quenching: Once the starting material is consumed, carefully quench the reaction by adding 20 mL of saturated aqueous NH₄Cl solution to neutralize the basic catalyst.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Workup - Washing: Combine the organic layers and wash sequentially with water (20 mL) and brine (20 mL) to remove any remaining inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of 10% to 30% ethyl acetate in hexanes to afford the pure 1-(methylthio)-3-(phenylthio)propan-2-ol.

// Define nodes for the workflow A [label="1. Catalyst & Nucleophile Prep\n(NaOH + PhSH in MeOH)"]; B [label="2. Electrophile Addition\n(Add Oxirane Dropwise)"]; C [label="3. Reaction at RT\n(Monitor by TLC, ~4-6h)"]; D [label="4. Quenching\n(Add sat. aq. NH4Cl)"]; E [label="5. Extraction\n(Ethyl Acetate)"]; F [label="6. Washing & Drying\n(H2O, Brine, MgSO4)"]; G [label="7. Concentration\n(Rotary Evaporation)"]; H [label="8. Purification\n(Flash Chromatography)"]; I [label="Final Product\n(Pure β-thio alcohol)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Define the workflow sequence A -> B -> C -> D -> E -> F -> G -> H -> I; }

Caption: Experimental workflow for the synthesis of 1-(methylthio)-3-(phenylthio)propan-2-ol.

Conclusion

The [(methylthio)methyl]oxirane ring is a potent electrophile whose reactivity is governed by a predictable and reliable SN2 mechanism under standard synthetic conditions. The inherent ring strain provides the thermodynamic impetus for reaction, while the steric bulk of the (methylthio)methyl substituent dictates a high degree of regioselectivity, directing nucleophiles to the less-hindered C3 position. This dependable reactivity profile allows for the precise and controlled introduction of a wide range of functional groups, establishing the molecule as a valuable and versatile intermediate in the toolkit of synthetic chemists, particularly those in the fields of medicinal chemistry and drug development.

References

  • Archer, R. (n.d.). Enantio- and regioselectivity in the epoxide-hydrolase-catalyzed ring opening of aliphatic oxiranes: Part II: Dialkyl - PubMed. National Center for Biotechnology Information.
  • Chemo- and regioselective ring-opening of donor–acceptor oxiranes with N-heteroaromatics. (n.d.). Royal Society of Chemistry.
  • Valiyeva, G., et al. (2013). Syntheses of 2-((oxiran-2-yl)methylthio)-6-methylpyrimidin-4(3H)-one (VII). ResearchGate.
  • 2-[(Phenylthio)methyl]oxirane. (n.d.). CymitQuimica.
  • [(Methylthio)methyl]oxirane. (n.d.). PubChem, National Institutes of Health.
  • Metal-catalyzed methylthiolation of chloroarenes and diverse aryl electrophiles. (n.d.). Royal Society of Chemistry.
  • Recent synthesis of thietanes. (2020). Beilstein Journal of Organic Chemistry.
  • Product Class 11: Thiiranes and Derivatives. (n.d.). Science of Synthesis.
  • Nucleophilic ring opening of trans-2,3-disubstituted epoxides to β-amino alcohols with catalyst-controlled regioselectivity. (n.d.). [Source not further specified].
  • Epoxide ring opening with alcohols using heterogeneous Lewis acid catalysts: Regioselectivity and Mechanism. (n.d.). [Source not further specified].
  • Norris, Dr. (2018, March 3). Regioselectivity of epoxide ring-opening. YouTube.
  • Epihalohydrins in Organic Synthesis | Request PDF. (2025). ResearchGate.
  • The Chemistry of Success: How 2-[(1-Naphthyloxy)methyl]oxirane Powers Drug Development. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Preparation method of oxirane derivative. (n.d.). Google Patents.

Sources

Exploratory

An In-depth Technical Guide on the Stability and Decomposition of [(Methylthio)methyl]oxirane

For Researchers, Scientists, and Drug Development Professionals Abstract [(Methylthio)methyl]oxirane, a bifunctional molecule incorporating both a reactive epoxide ring and a methylthio ether group, presents unique chara...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

[(Methylthio)methyl]oxirane, a bifunctional molecule incorporating both a reactive epoxide ring and a methylthio ether group, presents unique characteristics relevant to organic synthesis and drug development. The inherent ring strain of the oxirane moiety confers high reactivity, while the sulfur-containing side chain introduces additional reaction pathways and potential stability concerns. This guide provides a comprehensive analysis of the stability and decomposition of [(Methylthio)methyl]oxirane, drawing upon fundamental principles of epoxide and organosulfur chemistry. It delineates the principal degradation pathways under thermal, acidic, and basic conditions, offers field-proven insights for handling and storage, and presents a detailed experimental protocol for systematic stability assessment.

Introduction: The Duality of Reactivity and Instability

[(Methylthio)methyl]oxirane, also known by synonyms such as 2,3-epoxypropyl methyl sulfide, is a valuable intermediate in organic synthesis.[1] Its utility stems from the electrophilic nature of the epoxide ring, which is susceptible to ring-opening by a wide array of nucleophiles.[2][3] This reactivity is crucial for the construction of more complex molecules, including pharmaceutical ingredients. However, the same features that make this compound a versatile building block also render it susceptible to degradation.

The presence of the methylthio group introduces a nucleophilic sulfur atom, which can influence the reactivity and stability of the epoxide ring. Understanding the interplay between these two functional groups is paramount for its effective use and for ensuring the integrity of synthetic processes and the stability of resulting products. This guide will explore the key factors governing the stability of [(Methylthio)methyl]oxirane and the mechanisms of its decomposition.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of [(Methylthio)methyl]oxirane is essential for its proper handling and for interpreting its stability profile.

PropertyValueSource
Molecular Formula C₄H₈OS[1]
Molecular Weight 104.17 g/mol [1]
IUPAC Name 2-(methylsulfanylmethyl)oxirane[1]
CAS Number 45378-62-9[1]
Appearance Typically a colorless to pale yellow liquid[4]

Note: The appearance is inferred from similar compounds like 2-[(Phenylthio)methyl]oxirane.[4]

Mechanisms of Decomposition

The decomposition of [(Methylthio)methyl]oxirane can be initiated by several factors, including thermal stress, and the presence of acidic or basic catalysts. The high ring strain of the three-membered epoxide ring is a primary driver for its reactivity and subsequent degradation.[3][5]

Thermal Decomposition

A plausible thermal decomposition pathway involves an initial C-S bond cleavage, which is generally weaker than C-C or C-O bonds. This could be followed by rearrangement or reaction with other molecules. For instance, studies on the thermal decomposition of thiiranes (sulfur analogs of epoxides) show formation of sulfur and an alkene at elevated temperatures, as well as rearrangement products.[7]

Acid-Catalyzed Decomposition

Under acidic conditions, the epoxide oxygen is protonated, activating the ring towards nucleophilic attack.[8][9] This significantly lowers the energy barrier for ring-opening. In the case of [(Methylthio)methyl]oxirane, even trace amounts of acid can catalyze its decomposition.

The mechanism involves two key steps:

  • Protonation of the epoxide oxygen: This creates a highly reactive intermediate.

  • Nucleophilic attack: A nucleophile attacks one of the electrophilic carbons of the protonated epoxide, leading to ring-opening.

In the absence of a strong external nucleophile, the methylthio group itself or another molecule of [(Methylthio)methyl]oxirane could act as the nucleophile, leading to oligomerization or polymerization. The regiochemistry of the attack depends on the substitution pattern of the epoxide. For asymmetrically substituted epoxides, the attack generally occurs at the more substituted carbon in acidic conditions due to the development of a partial positive charge that is stabilized by hyperconjugation (an SN1-like character).[8]

Diagram: Acid-Catalyzed Decomposition Pathway

G cluster_0 Step 1: Protonation cluster_1 Step 2: Nucleophilic Attack cluster_2 Potential Outcome A [(Methylthio)methyl]oxirane B Protonated Epoxide (Reactive Intermediate) A->B Fast H_plus H+ C Ring-Opened Product B->C SN1/SN2-like Nu Nucleophile (Nu-) D Polymerization / Rearrangement C->D Further Reaction

Caption: Acid-catalyzed ring-opening of [(Methylthio)methyl]oxirane.

Base-Catalyzed Decomposition

In the presence of strong bases, the epoxide ring can also be opened.[8] This typically occurs via an SN2 mechanism, where the nucleophile attacks the less sterically hindered carbon of the epoxide ring.[5][10][11] Common basic nucleophiles include hydroxides, alkoxides, and amines.

The base-catalyzed decomposition can lead to the formation of β-hydroxy thioethers if a thiol is present, a reaction often utilized in "click" chemistry.[12][13] In the absence of other strong nucleophiles, a strong base could potentially deprotonate a carbon adjacent to the sulfur, leading to rearrangement, or catalyze polymerization through attack by the conjugate base of any available protic species.

Practical Considerations: Handling and Storage

Given its reactivity, proper handling and storage of [(Methylthio)methyl]oxirane are critical to maintain its purity and prevent hazardous situations.

  • Storage Conditions: Store in a cool, dry, well-ventilated area away from sources of ignition. The container should be tightly sealed to prevent exposure to moisture and air. Inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage to prevent oxidation and moisture-induced degradation.

  • Incompatible Materials: Avoid contact with strong acids, strong bases, oxidizing agents, and nucleophiles. These substances can catalyze rapid, and potentially exothermic, decomposition or polymerization.

  • Material Compatibility: Use glass or other inert containers for storage and handling. Avoid reactive metals.

  • Personal Protective Equipment (PPE): Due to its potential toxicity and irritant properties, appropriate PPE, including gloves, safety glasses, and a lab coat, should be worn.[1] All handling should be performed in a well-ventilated fume hood.

Experimental Protocol for Stability Assessment

To rigorously evaluate the stability of [(Methylthio)methyl]oxirane, a systematic study under controlled stress conditions is necessary. This protocol outlines a comprehensive approach for such an investigation.

Materials and Equipment
  • [(Methylthio)methyl]oxirane (high purity)

  • Solvents (e.g., acetonitrile, methanol, dichloromethane)

  • Acids (e.g., hydrochloric acid, sulfuric acid)

  • Bases (e.g., sodium hydroxide, triethylamine)

  • Temperature-controlled ovens or heating blocks

  • Photostability chamber

  • Analytical instrumentation: HPLC-UV/MS, GC-MS, NMR spectrometer[14][15][16]

Stress Conditions
  • Thermal Stress:

    • Prepare solutions of [(Methylthio)methyl]oxirane in a suitable solvent (e.g., acetonitrile).

    • Incubate samples at various elevated temperatures (e.g., 40°C, 60°C, 80°C) for defined time points.

    • Include a control sample stored at a low temperature (e.g., 4°C).

  • Acidic and Basic Hydrolysis:

    • Prepare solutions of the compound in acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) media.

    • Incubate at room temperature and an elevated temperature (e.g., 60°C).

    • Monitor the degradation over time.

  • Oxidative Stress:

    • Prepare a solution of the compound in the presence of an oxidizing agent (e.g., 3% hydrogen peroxide).

    • Incubate at room temperature and monitor for degradation.

  • Photostability:

    • Expose a solution of the compound to a controlled light source (e.g., ICH-compliant photostability chamber).

    • Wrap a control sample in aluminum foil to protect it from light.

    • Analyze both samples at specified time intervals.

Analytical Methodology
  • Primary Analysis (Quantification of Parent Compound):

    • Develop a stability-indicating HPLC method with UV or MS detection to separate the parent compound from its degradation products.

    • Quantify the remaining [(Methylthio)methyl]oxirane at each time point to determine the rate of degradation.

  • Identification of Degradation Products:

    • Analyze stressed samples by LC-MS/MS or GC-MS to identify the molecular weights and fragmentation patterns of the degradation products.[14][17][18]

    • If necessary, isolate major degradation products using preparative HPLC for structural elucidation by NMR.

Diagram: Experimental Workflow for Stability Testing

G cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Analysis cluster_3 Outcome A High-Purity [(Methylthio)methyl]oxirane B Prepare Solutions in Appropriate Solvents A->B C Thermal (40°C, 60°C, 80°C) B->C D Acidic (e.g., 0.1 M HCl) B->D E Basic (e.g., 0.1 M NaOH) B->E F Oxidative (e.g., H₂O₂) B->F G Photolytic (ICH Chamber) B->G H HPLC-UV/MS (Quantify Parent Compound) C->H D->H E->H F->H G->H I LC-MS/MS / GC-MS (Identify Degradants) H->I K Degradation Profile & Kinetic Data H->K J NMR (Structure Elucidation) I->J L Identification of Degradation Products I->L M Establish Storage & Handling Guidelines K->M L->M

Caption: Workflow for assessing the stability of [(Methylthio)methyl]oxirane.

Conclusion

[(Methylthio)methyl]oxirane is a molecule of significant synthetic potential, but its utility is intrinsically linked to its stability. The strained epoxide ring makes it susceptible to degradation via thermal, acid-catalyzed, and base-catalyzed pathways, potentially leading to polymerization, rearrangement, or other side reactions. A thorough understanding of these decomposition mechanisms is essential for researchers and drug development professionals to ensure the successful application of this compound. By implementing robust handling, storage, and analytical protocols, the challenges posed by its inherent reactivity can be effectively managed, preserving its integrity and enabling its use in the synthesis of novel chemical entities.

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Foundational

A Theoretical and Computational Roadmap for [(Methylthio)methyl]oxirane in Drug Discovery

A Technical Guide for Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract [(Methylthio)methyl]oxirane is a bifunctional molecule of significant interest in med...

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

[(Methylthio)methyl]oxirane is a bifunctional molecule of significant interest in medicinal chemistry, incorporating both a reactive oxirane ring and a metabolically relevant thioether moiety. This guide provides a comprehensive theoretical and computational framework for elucidating its electronic structure, reactivity, and potential as a scaffold in drug design. In the absence of extensive experimental data, this document serves as a roadmap for in silico investigation, leveraging established quantum chemical methods to predict molecular properties and reaction mechanisms. We will detail robust computational protocols, from geometry optimization and electronic structure analysis to the exploration of reaction pathways, such as nucleophilic ring-opening. Furthermore, we will discuss the strategic implications of the methylthio group for drug metabolism and the potential for designing novel therapeutic agents. This guide is intended to empower researchers to apply state-of-the-art computational tools to accelerate the exploration of [(Methylthio)methyl]oxirane and its derivatives in the drug discovery pipeline.

Introduction: The Duality of [(Methylthio)methyl]oxirane

[(Methylthio)methyl]oxirane, with the chemical formula C4H8OS, presents a fascinating case study for computational chemistry.[1] The molecule's structure is characterized by a strained three-membered oxirane ring, a well-known electrophilic pharmacophore, and a flexible methylthio side chain. The high ring strain of epoxides makes them susceptible to nucleophilic attack, a property frequently exploited in organic synthesis and drug design to form covalent bonds with biological targets.[2] The thioether group, on the other hand, is a common motif in pharmaceuticals and is known to influence a drug's metabolic profile, often through oxidation to sulfoxides or sulfones.[3][[“]][5]

The interplay between these two functional groups—the reactive epoxide and the metabolically active thioether—suggests a rich chemical landscape ripe for theoretical exploration. Understanding the electronic properties, conformational preferences, and reaction mechanisms of this molecule at a quantum mechanical level is paramount for its rational application in drug development. This guide outlines a systematic computational approach to unlock this understanding.

Foundational Computational Methodologies: A Researcher's Toolkit

The selection of an appropriate theoretical framework is the cornerstone of any meaningful computational study. For a molecule like [(Methylthio)methyl]oxirane, which contains a second-row element (sulfur), careful consideration of the computational method and basis set is essential.

2.1. Density Functional Theory (DFT): The Workhorse of Computational Chemistry

Density Functional Theory (DFT) has emerged as the predominant method for studying the electronic structure of molecules due to its favorable balance of accuracy and computational cost.[6] For investigating the reaction mechanisms of [(Methylthio)methyl]oxirane, hybrid functionals such as B3LYP are a common starting point. However, for more accurate predictions of reaction barrier heights, range-separated hybrid functionals like ωB97X-D or double-hybrid functionals are often recommended.[7][8][9][10]

2.2. Basis Sets: The Language of Molecular Orbitals

The choice of basis set is critical, especially for molecules containing sulfur, which has more electrons and diffuse valence orbitals than first-row elements. Pople-style basis sets, such as 6-311+G(d,p) , are often a good compromise between accuracy and computational expense for initial geometry optimizations and frequency calculations.[11] For higher accuracy, particularly in describing weak interactions and the electronic structure of the sulfur atom, correlation-consistent basis sets like aug-cc-pVTZ are preferable.[2][12][13] The inclusion of diffuse functions ('aug-') is important for accurately describing anions and transition states, which are common in the study of reaction mechanisms.

In Silico Characterization of [(Methylthio)methyl]oxirane

A foundational step in the computational analysis of any molecule is the determination of its equilibrium geometry and electronic properties.

3.1. Molecular Geometry Optimization

The first task is to find the minimum energy structure of [(Methylthio)methyl]oxirane. This is achieved by performing a geometry optimization calculation. The resulting optimized geometry provides key structural parameters. While no specific computational studies on this molecule have been published, we can predict the expected bond lengths and angles based on known values for similar compounds.

Table 1: Hypothetical Optimized Geometric Parameters of [(Methylthio)methyl]oxirane (DFT/B3LYP/6-311+G(d,p))

ParameterAtom 1Atom 2Atom 3Predicted Value
Bond LengthC(oxirane)C(oxirane)-~1.47 Å
Bond LengthC(oxirane)O(oxirane)-~1.43 Å
Bond LengthC(oxirane)C(methylene)-~1.51 Å
Bond LengthC(methylene)S-~1.82 Å
Bond LengthSC(methyl)-~1.81 Å
Bond AngleC(oxirane)O(oxirane)C(oxirane)~61.7°
Bond AngleC(methylene)SC(methyl)~98.9°

3.2. Electronic Structure Analysis: Frontier Molecular Orbitals

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. For [(Methylthio)methyl]oxirane, the LUMO is expected to be localized on the antibonding orbitals of the C-O bonds in the oxirane ring, making it susceptible to nucleophilic attack. The HOMO may have significant contributions from the lone pairs on the sulfur and oxygen atoms. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

Elucidating Reaction Mechanisms: Nucleophilic Ring-Opening of the Oxirane

A key aspect of the chemistry of [(Methylthio)methyl]oxirane is the ring-opening of the epoxide. This reaction can be catalyzed by either acid or base and is a fundamental process in its potential biological activity. We will outline a computational protocol to study the base-catalyzed ring-opening with a model nucleophile, such as the hydroxide ion (OH⁻).

4.1. Proposed Reaction Pathway

Under basic conditions, the nucleophile will attack the less sterically hindered carbon of the oxirane ring in an Sₙ2-like fashion.[9] The proposed reaction mechanism involves the formation of a transition state where the nucleophile is partially bonded to the carbon atom and the C-O bond of the oxirane is partially broken.

Diagram 1: Proposed Workflow for Reaction Mechanism Investigation

G cluster_start Initial Steps cluster_ts Transition State Search cluster_path Reaction Path Analysis cluster_energy Energetics A Optimize Reactant Geometries ([(Methylthio)methyl]oxirane + OH⁻) C Propose Initial Transition State (TS) Structure (e.g., QST2/QST3) A->C B Optimize Product Geometry B->C D Optimize TS Geometry C->D E Frequency Calculation on TS (Verify single imaginary frequency) D->E F Intrinsic Reaction Coordinate (IRC) Calculation E->F G Confirm TS connects Reactants and Products F->G H Calculate Activation Energy (ΔE‡) G->H I Calculate Reaction Energy (ΔErxn) G->I

Caption: A generalized workflow for the computational investigation of a chemical reaction mechanism.

4.2. Locating the Transition State and Calculating Energetics

The transition state (TS) is a first-order saddle point on the potential energy surface. Computational methods like synchronous transit-guided quasi-Newton (QST2/QST3) or eigenvector-following algorithms can be employed to locate the TS.[1] A frequency calculation must be performed on the optimized TS structure to confirm the presence of a single imaginary frequency corresponding to the reaction coordinate.

Once the reactants, TS, and products are optimized, their electronic energies can be calculated to determine the activation energy (ΔE‡ = E_TS - E_reactants) and the overall reaction energy (ΔE_rxn = E_products - E_reactants).

Table 2: Hypothetical Relative Energies for the Base-Catalyzed Ring-Opening of [(Methylthio)methyl]oxirane (kcal/mol)

SpeciesRelative Energy (kcal/mol)
Reactants0.0
Transition State+15.2
Products-25.8

Applications in Drug Development: A Computational Perspective

The unique combination of an epoxide and a thioether in [(Methylthio)methyl]oxirane offers several avenues for drug design.

5.1. Covalent Inhibition and Target Engagement

The electrophilic nature of the oxirane ring makes it a potential warhead for covalent inhibitors. By positioning the molecule correctly in the active site of a target protein, a nucleophilic amino acid residue (e.g., cysteine, serine, or histidine) could attack and open the epoxide ring, forming a permanent covalent bond. Computational docking and molecular dynamics (MD) simulations can be used to predict the binding mode of [(Methylthio)methyl]oxirane derivatives in a target active site and to identify potential nucleophilic residues for covalent modification.

Diagram 2: Logic for Covalent Inhibitor Design

G A Identify Target Protein with Nucleophilic Residue in Active Site B Design [(Methylthio)methyl]oxirane Derivative with Target Affinity A->B C Computational Docking to Predict Binding Pose B->C D MD Simulations to Assess Binding Stability and Pose C->D E Quantum Mechanics/Molecular Mechanics (QM/MM) Simulation of Covalent Bond Formation D->E F Synthesize and Test Promising Candidates E->F

Caption: A computational workflow for the rational design of covalent inhibitors.

5.2. Modulation of ADMET Properties

The thioether moiety is a key determinant of the molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. Thioethers can undergo oxidation by cytochrome P450 enzymes to form sulfoxides and sulfones, which can alter the compound's solubility, polarity, and interaction with biological targets.[3] Computational ADMET prediction tools can be employed to estimate properties like solubility, permeability, and potential metabolic liabilities of [(Methylthio)methyl]oxirane derivatives.[14][15][16][17][18] This allows for the in silico optimization of the molecule's pharmacokinetic properties early in the drug discovery process.

Detailed Computational Protocols

To facilitate the practical application of the concepts discussed, we provide a step-by-step protocol for a key computational experiment. This protocol assumes the use of a quantum chemistry software package like Gaussian or Q-Chem.[1][19]

Protocol 1: Geometry Optimization and Frequency Calculation

  • Build the initial molecular structure of [(Methylthio)methyl]oxirane using a molecular modeling program.

  • Create an input file for the quantum chemistry software. Specify the following:

    • Route Section: #p opt freq B3LYP/6-311+G(d,p) (This requests optimization followed by a frequency calculation at the specified level of theory).

    • Charge and Multiplicity: 0 1 (for a neutral singlet state).

    • Molecular Geometry: Paste the coordinates from the molecular builder.

  • Submit the calculation.

  • Analyze the output:

    • Confirm that the optimization converged.

    • Check the frequency calculation results to ensure there are no imaginary frequencies, confirming a true minimum energy structure.

    • Extract the optimized coordinates and thermodynamic data.

Conclusion and Future Directions

This guide has laid out a comprehensive theoretical and computational strategy for investigating [(Methylthio)methyl]oxirane. While direct experimental and computational data for this specific molecule are scarce, the principles and protocols outlined here provide a solid foundation for future research. By applying these in silico techniques, scientists can gain deep insights into the molecule's fundamental properties and reactivity, thereby accelerating its development as a potential scaffold for novel therapeutics. Future work should focus on applying these methods to study the reactions of [(Methylthio)methyl]oxirane with biologically relevant nucleophiles and to design derivatives with tailored reactivity and pharmacokinetic profiles.

References

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Exploratory

A Technical Guide to the Biological Activities of [(Methylthio)methyl]oxirane Derivatives

Abstract The oxirane (epoxide) ring, a strained three-membered heterocycle, is a cornerstone functional group in medicinal chemistry due to its high reactivity towards a plethora of nucleophiles. When functionalized with...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The oxirane (epoxide) ring, a strained three-membered heterocycle, is a cornerstone functional group in medicinal chemistry due to its high reactivity towards a plethora of nucleophiles. When functionalized with a [(methylthio)methyl] group, this scaffold gains unique properties that modulate its reactivity, lipophilicity, and interaction with biological targets. This technical guide provides an in-depth exploration of the synthesis, mechanisms of action, and potential therapeutic applications of [(methylthio)methyl]oxirane and its derivatives. We will dissect the core chemical principles that drive their biological activity, detail established experimental protocols for their evaluation, and present a critical analysis of their promise in drug development, with a primary focus on anticancer and enzyme inhibitory activities.

Introduction: The Oxirane Scaffold in Medicinal Chemistry

The inherent ring strain of the oxirane moiety makes it an excellent electrophile, susceptible to ring-opening reactions by biological nucleophiles such as the thiol groups of cysteine residues, the imidazole of histidine, or the amino groups of lysine. This reactivity is the foundation of its biological potential, allowing for the formation of stable covalent bonds with target proteins, a mechanism often associated with potent and durable pharmacological effects[1].

The introduction of a [(methylthio)methyl] substituent (—CH₂SCH₃) offers several strategic advantages:

  • Modulation of Reactivity: The sulfur atom can influence the electronic properties of the oxirane ring, subtly tuning its electrophilicity.

  • Improved Pharmacokinetics: The thioether group can alter the compound's lipophilicity and metabolic stability, impacting its absorption, distribution, metabolism, and excretion (ADME) profile.

  • Enhanced Target Engagement: The entire substituent provides additional points of contact for van der Waals or hydrophobic interactions within a target's binding site, potentially increasing affinity and specificity.

This guide will focus on how this specific combination of a reactive oxirane core and a modulating thioether side chain translates into tangible biological activities.

Core Biological Activity: Anticancer Potential

A significant body of research has focused on the cytotoxic effects of oxirane-containing compounds against various cancer cell lines. The primary mechanism is believed to be the alkylation of crucial cellular macromolecules, including DNA and proteins, leading to cell cycle arrest and apoptosis[2][3].

Mechanism of Action: Induction of Apoptosis

[(Methylthio)methyl]oxirane derivatives, like other simple oxiranes, are capable of inducing apoptosis, often at concentrations significantly lower than those causing outright necrosis[2][3]. The process is typically initiated by the compound's ability to cross the cell membrane and covalently modify intracellular proteins or DNA.

This cellular damage triggers a cascade of events, often involving the mitochondria-mediated intrinsic apoptotic pathway. Key events include:

  • Cellular Stress: Alkylation of proteins and DNA induces cellular stress and DNA damage responses.

  • Mitochondrial Permeabilization: Pro-apoptotic proteins (e.g., Bax, Bak) are activated, leading to the permeabilization of the outer mitochondrial membrane.

  • Cytochrome c Release: Cytochrome c is released from the mitochondria into the cytosol.

  • Caspase Activation: Cytochrome c binds to Apaf-1, forming the apoptosome, which activates the initiator caspase-9. Caspase-9 then activates executor caspases, such as Caspase-3, which carry out the systematic dismantling of the cell[2].

The following diagram illustrates this proposed apoptotic pathway.

G cluster_cell Cancer Cell Compound [(Methylthio)methyl]oxirane Derivative DNA Nuclear DNA Compound->DNA Alkylation Proteins Cellular Proteins (e.g., Enzymes) Compound->Proteins Alkylation Stress Cellular Stress & DNA Damage Response DNA->Stress Proteins->Stress Mito Mitochondrion Stress->Mito Activates Bax/Bak CytC Cytochrome c Mito->CytC Release Casp9 Caspase-9 CytC->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

Caption: Proposed mechanism for apoptosis induction by [(Methylthio)methyl]oxirane derivatives.

Quantitative Evaluation of Cytotoxicity

The antiproliferative activity of novel oxirane derivatives is typically quantified by determining their IC₅₀ values (the concentration required to inhibit 50% of cell growth) against a panel of cancer cell lines.

Derivative TypeCancer Cell LineIC₅₀ (µM)Reference
3-aryloxirane-2-carboxylateColon Cancer< 100[4]
3-aryloxirane-2-carboxylateLung Cancer< 100[4]
Δ⁹,¹¹-estrone oximeProstate (LNCaP)3.59[5]
4-Methylthio-butanyl derivs.Colon (HCT-15)8.49-23.97[6]

Insight: The data clearly show that oxirane-containing molecules can exhibit potent cytotoxic effects in the low micromolar range. The structural context is critical; for instance, incorporating the oxirane into a steroidal framework can lead to highly potent and selective compounds[1][5][7].

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability and, by extension, the cytotoxic potential of a compound.

Principle: Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., HCT-15, A549) in a 96-well plate at a density of 5,000-10,000 cells/well. Allow them to adhere and grow for 24 hours in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: Prepare serial dilutions of the [(Methylthio)methyl]oxirane derivative in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only (e.g., 0.1% DMSO) wells as a negative control and a known cytotoxic agent (e.g., Doxorubicin) as a positive control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for another 2-4 hours. During this time, viable cells will convert the MTT to formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration (log scale) to determine the IC₅₀ value.

Self-Validation: The inclusion of positive and negative controls is crucial. The negative control ensures the vehicle does not affect cell viability, while the positive control confirms the assay is sensitive to cytotoxic effects.

Enzyme Inhibition: A More Targeted Approach

Beyond general cytotoxicity, the electrophilic nature of the oxirane ring makes it an ideal warhead for the targeted covalent inhibition of specific enzymes. The [(methylthio)methyl] group can serve as a handle to guide the molecule to the enzyme's active site.

Mechanism of Covalent Inhibition

Covalent inhibitors form a permanent chemical bond with their target enzyme, typically leading to irreversible inactivation. For an oxirane derivative, the mechanism involves a nucleophilic residue in the enzyme's active site attacking one of the oxirane's carbons.

G cluster_workflow Enzyme Inhibition Workflow start Enzyme + Inhibitor (Reversible Complex) transition Nucleophilic Attack (e.g., Cys-SH) start->transition Binding final Covalently Modified Inactive Enzyme transition->final Ring-Opening & Bond Formation

Sources

Foundational

The Emerging Role of Sulfur-Containing Epoxides in Medicinal Chemistry: A Technical Guide

Abstract Sulfur-containing epoxides represent a unique and increasingly important class of heterocyclic compounds with significant potential in drug discovery and development. The incorporation of a sulfur atom into or a...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Sulfur-containing epoxides represent a unique and increasingly important class of heterocyclic compounds with significant potential in drug discovery and development. The incorporation of a sulfur atom into or adjacent to the strained three-membered epoxide ring imparts distinct physicochemical and pharmacological properties, leading to novel reactivity and biological activity. This technical guide provides a comprehensive overview of the synthesis, reactivity, and applications of sulfur-containing epoxides for researchers, scientists, and drug development professionals. We will explore the key synthetic methodologies for accessing these scaffolds, delve into their characteristic ring-opening reactions and the mechanistic role of episulfonium ions, and highlight their emerging applications in the design of therapeutic agents.

Introduction: The Significance of Sulfur in Epoxide Chemistry

The substitution of an oxygen atom with sulfur in a heterocyclic ring, or the introduction of a sulfur-containing moiety, can dramatically alter a molecule's biological and chemical properties. In the context of epoxides, the presence of sulfur introduces several key features:

  • Altered Reactivity: The sulfur atom, being larger and more polarizable than oxygen, influences the electronics and strain of the epoxide ring, leading to unique reactivity profiles. Thiiranes (episulfides), the sulfur analogs of epoxides, exhibit distinct behavior in ring-opening reactions.

  • Enhanced Nucleophilicity: The sulfur atom in many sulfur-containing epoxides can act as a nucleophile, participating in intramolecular reactions and influencing reaction pathways.

  • Medicinal Chemistry Advantages: Sulfur-containing heterocycles are prevalent in a wide array of FDA-approved drugs, demonstrating their value in establishing favorable interactions with biological targets and modulating pharmacokinetic properties.[1][2][3] Their applications span a wide range of therapeutic areas, including anticancer, antimicrobial, anti-inflammatory, and antiviral therapies.[1][2][4]

This guide will focus on the synthesis and utility of these valuable scaffolds, providing insights into their preparation and potential for creating novel drug candidates.

Classification of Sulfur-Containing Epoxides

For the purpose of this guide, we will classify sulfur-containing epoxides into two main categories:

  • Thiiranes (Episulfides): These are three-membered heterocyclic compounds containing a sulfur atom, directly analogous to epoxides (oxiranes).

  • Epoxides with Sulfur-Containing Substituents: This class includes molecules that possess a traditional oxirane ring but are substituted with a sulfur-containing functional group, such as a thiol, sulfide, or sulfone.

Synthetic Methodologies

The synthesis of sulfur-containing epoxides can be approached through several key strategies, primarily focusing on the formation of the three-membered ring or the introduction of the sulfur functionality.

Synthesis of Thiiranes from Epoxides

A common and straightforward method for the synthesis of thiiranes is the conversion of their corresponding epoxides. This transformation typically involves a nucleophilic ring-opening of the epoxide followed by an intramolecular cyclization to form the thiirane ring.

Key Reagents:

  • Thiourea: A widely used reagent that reacts with epoxides to form a thiouronium salt intermediate, which then cyclizes to the thiirane.[5][6]

  • Ammonium Thiocyanate: Another effective reagent for the conversion of epoxides to thiiranes.[5]

Experimental Protocol: Synthesis of a Thiirane from an Epoxide using Thiourea [6]

  • To a solution of the starting epoxide (1.0 mmol) in a suitable solvent (e.g., methanol, 10 mL), add thiourea (1.2 mmol).

  • The reaction mixture is stirred at room temperature or heated to reflux, and the progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is partitioned between water and an organic solvent (e.g., diethyl ether or ethyl acetate).

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired thiirane.

Stereoselective Synthesis of cis-Thiiranes

Recent advancements have enabled the highly diastereoselective synthesis of cis-disubstituted thiiranes through a 4π-electrocyclization of thiocarbonyl ylides.[7] This method offers excellent stereocontrol, which is crucial for the synthesis of chiral drug candidates.

Reactivity and Mechanistic Insights

The reactivity of sulfur-containing epoxides is dominated by ring-opening reactions, driven by the relief of ring strain. These reactions can proceed through either nucleophilic or electrophilic pathways.

Nucleophilic Ring-Opening of Thiiranes

Thiiranes readily undergo ring-opening upon treatment with a variety of nucleophiles.[8] The reaction typically proceeds via an SN2 mechanism, with the nucleophile attacking one of the carbon atoms of the ring and cleaving the C-S bond.

Diagram of Nucleophilic Ring-Opening of a Thiirane

Caption: Nucleophilic ring-opening of a thiirane.

The Role of Episulfonium Ions

In the presence of electrophiles, the sulfur atom of a double bond can act as a nucleophile, leading to the formation of a highly reactive three-membered ring intermediate known as an episulfonium ion (or thiiranium ion).[9][10][11] These intermediates are potent electrophiles and readily react with nucleophiles.

The formation and subsequent ring-opening of episulfonium ions are key steps in various synthetic transformations, including the synthesis of cyclic peptides and other complex molecules.[12][13]

Diagram of Episulfonium Ion Formation and Reaction

Caption: Formation and reaction of an episulfonium ion.

Spectroscopic Characterization

The characterization of sulfur-containing epoxides relies on standard spectroscopic techniques.

TechniqueKey Features
1H NMR The protons on the thiirane ring typically appear as complex multiplets in the upfield region of the spectrum.
13C NMR The carbon atoms of the thiirane ring resonate at a characteristically high field.
IR Spectroscopy The C-S stretching vibration can be observed, although it is often weak.
Mass Spectrometry Provides the molecular weight of the compound and characteristic fragmentation patterns.

Applications in Drug Development

The unique reactivity and structural features of sulfur-containing epoxides make them attractive scaffolds for the design of novel therapeutic agents. The ring-opening of these compounds with various nucleophiles allows for the generation of diverse libraries of molecules with potential biological activity.[14]

While specific FDA-approved drugs containing a thiirane or a related sulfur-containing epoxide moiety are not yet widespread, the broader class of sulfur-containing heterocycles is well-represented in medicine.[1][2][3][15] The principles learned from the successful application of these related compounds can guide the future design of drugs based on sulfur-containing epoxides. For example, the ability of the sulfur atom to engage in specific interactions with biological targets, such as metal ions in enzyme active sites, is a key consideration.

The synthesis of β-hydroxy sulfides from the ring-opening of epoxides with thiols is a valuable transformation in medicinal chemistry, as this structural motif is present in a number of biologically active molecules.[16]

Future Perspectives and Challenges

The field of sulfur-containing epoxides is ripe for further exploration. Key areas for future research include:

  • Development of new stereoselective synthetic methods: The ability to control the stereochemistry of these compounds is paramount for their application in medicinal chemistry.

  • Exploration of novel reactivity: A deeper understanding of the reactivity of these compounds will enable their use in a wider range of synthetic transformations.

  • Investigation of biological activity: Systematic screening of libraries of sulfur-containing epoxides against a variety of biological targets is needed to uncover their therapeutic potential.

One of the challenges in working with some sulfur-containing compounds is their potential for unpleasant odors and the need for careful handling. However, the development of modern synthetic methods and purification techniques can mitigate these issues.

References

  • Pathania, S., Narang, R. K., & Rawal, R. K. (2019). Role of sulphur-heterocycles in medicinal chemistry: An update. European Journal of Medicinal Chemistry, 180, 688-720. [Link]

  • Sethi, P., Vashisht, K., & Sharma, K. (2024). Role of Sulphur Containing Heterocycles in Medicinal Chemistry. Recent Developments in Science and Technology for Sustainable Future.
  • Pathania, S., Narang, R. K., & Rawal, R. K. (2019). Role of sulphur-heterocycles in medicinal chemistry: An update.
  • Zahoor, A. F., et al. (2018). Recent trends in ring opening of epoxides with sulfur nucleophiles. RSC advances, 8(39), 21896-21921. [Link]

  • Various Authors. (2015). Heterocycles Containing Nitrogen and Sulfur as Potent Biologically Active Scaffolds. Books.
  • MDPI. (n.d.). Molecules | Special Issue : Focusing on Sulfur in Medicinal Chemistry. MDPI. [Link]

  • Taylor, M. S., & Jacobsen, E. N. (2006). Episulfonium ion-mediated cyclic peptide and triazine synthesis. Organic & Biomolecular Chemistry, 4(20), 3749-3751. [Link]

  • Reisman, S. E., et al. (2010). Thiourea-catalysed ring opening of episulfonium ions with indole derivatives by means of stabilizing non-covalent interactions. Nature chemistry, 2(10), 853-857. [Link]

  • Ghorai, M. K., & Kumar, A. (2014). Ring Expansions of Vinyl- Oxiranes, Thiiranes and Aziridines: Synthetic Approaches, Challenges, and Catalytic Success Storie. The Chemical Record, 14(6), 1089-1111.
  • Chen, K. X., et al. (2024). Dynamic Sulfur-Rich Polymers from Elemental Sulfur and Epoxides. Chinese Journal of Polymer Science, 42, 1479–1487.
  • Hansen, J. (n.d.). Diversity Oriented Synthesis of Sulfur Containing Epoxide Compounds. DePauw University. [Link]

  • Xu, J., et al. (2018). Inverse vulcanization employing epoxy compounds as crosslinking agents for elemental sulfur in the preparation of sulfur-rich epoxy resins. Polymer Chemistry, 9(32), 4348-4354. [Link]

  • Various Authors. (n.d.). Epoxide synthesis from carbonyl compounds using sulfur ylides-I.
  • Smit, V. A., Zefirov, N. S., Bodrikov, I. V., & Krimer, M. Z. (1979). Episulfonium ions: myth and reality. Accounts of Chemical Research, 12(8), 282-288. [Link]

  • Taylor, M. S., & Jacobsen, E. N. (2006). Episulfonium ion-mediated cyclic peptide and triazine synthesis. Request PDF.
  • Edstrom, E. D., & Livinghouse, T. (1986). Formation of episulfonium ions from alkenes. Application to the synthesis of higher order carbocycles via episulfonium ion initiated polyene cyclizations. The Journal of Organic Chemistry, 51(16), 3249-3251. [Link]

  • Lee, S., et al. (2022). Synthesis of cis-thiiranes as diastereoselective access to epoxide congeners via 4π-electrocyclization of thiocarbonyl ylides. Nature communications, 13(1), 4837. [Link]

  • Feng, M., Tang, B., Liang, S. H., & Jiang, X. (2016). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. Current topics in medicinal chemistry, 16(11), 1200-1216.
  • Various Authors. (n.d.).
  • Kumar, R., et al. (2020). Pharmaceutical and medicinal significance of sulfur (SVI)-Containing motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 199, 112379. [Link]

  • Kokotos, C. G., Triandafillidi, I., & Tsoukaki, A. (2022). Organocatalytic Synthesis of Thiiranes from Alkenes. ChemistryViews. [Link]

  • Unacademy. (2020, July 28). 3 Member Heterocycles Chemical Reactivity of Thiirane (Lecture 2). YouTube. [Link]

  • Feng, M., Tang, B., Liang, S. H., & Jiang, X. (2016).
  • Feng, M., Tang, B., Liang, S. H., & Jiang, X. (2016). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. Semantic Scholar. [Link]

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Protocols & Analytical Methods

Method

Introduction: The Synthetic Utility of [(Methylthio)methyl]oxirane

An In-Depth Guide to the Nucleophilic Ring-Opening of [(Methylthio)methyl]oxirane for Synthetic Chemistry [(Methylthio)methyl]oxirane, also known as 2-((methylsulfanyl)methyl)oxirane or 1-methylthio-2,3-epoxypropane, is...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Nucleophilic Ring-Opening of [(Methylthio)methyl]oxirane for Synthetic Chemistry

[(Methylthio)methyl]oxirane, also known as 2-((methylsulfanyl)methyl)oxirane or 1-methylthio-2,3-epoxypropane, is a versatile bifunctional molecule that serves as a valuable building block in modern organic synthesis.[1][2] Its structure combines a reactive epoxide ring with a methylthio moiety. The inherent ring strain of the three-membered epoxide makes it susceptible to nucleophilic attack, a reaction that is fundamental to the construction of complex molecules.[3][4] The presence of the sulfur atom provides an additional site for modification or can influence the biological activity of the final product.

The ring-opening reactions of this epoxide provide a direct and efficient pathway to 1,2-difunctionalized compounds, particularly β-hydroxy sulfides and their derivatives.[3] These structural motifs are prevalent in a wide range of biologically active molecules and are key intermediates in medicinal chemistry and drug development.[2][3][5] This guide provides a detailed examination of the core principles, reaction mechanisms, and practical protocols for the nucleophilic ring-opening of [(Methylthio)methyl]oxirane, designed for researchers and professionals in synthetic and medicinal chemistry.

Part 1: Core Mechanistic Principles and Regioselectivity

The outcome of the ring-opening reaction of an unsymmetrical epoxide like [(Methylthio)methyl]oxirane is critically dependent on the reaction conditions, specifically whether they are basic/neutral or acidic. This dictates the regioselectivity of the nucleophilic attack.

Base-Catalyzed or Neutral Conditions: The SN2 Pathway

Under basic or neutral conditions, the reaction proceeds via a classic bimolecular nucleophilic substitution (SN2) mechanism.[6][7] The nucleophile directly attacks one of the carbon atoms of the epoxide ring.

  • Causality of Regioselectivity : In an SN2 reaction, steric hindrance is the dominant factor. The nucleophile will preferentially attack the less sterically hindered carbon atom.[4][8][9] For [(Methylthio)methyl]oxirane, this is the terminal methylene carbon (C3). The attack forces the ring to open, with the oxygen atom, a relatively poor leaving group, being retained in the molecule as an alkoxide. Subsequent protonation during workup yields the final alcohol product. This pathway leads exclusively to the formation of 1-substituted-3-(methylthio)propan-2-ol derivatives.

Caption: Base-catalyzed SN2 ring-opening mechanism.

Acid-Catalyzed Conditions: A Hybrid SN1/SN2 Pathway

In the presence of an acid, the reaction mechanism changes significantly.[10] The reaction is best described as a hybrid of SN1 and SN2 characteristics.[4][7]

  • Protonation : The first step is the rapid and reversible protonation of the epoxide oxygen by the acid catalyst.[10][11] This converts the poor alkoxide leaving group into a good hydroxyl leaving group.

  • Nucleophilic Attack : The C-O bonds of the protonated epoxide are weakened. The bond to the more substituted carbon (C2) is weaker because that carbon can better stabilize the developing partial positive charge (δ+). Consequently, the nucleophile preferentially attacks this more electrophilic, more substituted carbon atom.[4][7][10]

  • Causality of Regioselectivity : The regioselectivity is governed by electronic factors rather than sterics. The transition state has significant SN1 character, with a buildup of positive charge on the more substituted carbon.[7] This directs the nucleophile to attack the C2 position, leading to the formation of 2-substituted-1-(methylthio)propan-2-ol derivatives.

Caption: Acid-catalyzed SN1/SN2 hybrid ring-opening mechanism.

Part 2: Application Notes & Protocols

This section provides detailed protocols for the ring-opening of [(Methylthio)methyl]oxirane with common classes of nucleophiles.

Reaction with Thiol Nucleophiles (Thiolysis)

The reaction of epoxides with thiols is an efficient method for synthesizing β-hydroxy sulfides, which are valuable synthetic intermediates.[3] This reaction is typically performed under basic conditions to deprotonate the thiol, forming a more potent thiolate nucleophile.[12]

Protocol: Synthesis of 1-(Benzylthio)-3-(methylthio)propan-2-ol

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Add benzyl thiol (1.0 eq) and ethanol to a flask. B 2. Add a base (e.g., NaOH, 1.1 eq) and stir to form thiolate. A->B C 3. Add [(Methylthio)methyl]oxirane (1.05 eq) dropwise at 0 °C. B->C D 4. Allow to warm to room temperature and stir for 4-6 hours. C->D E 5. Monitor reaction progress by TLC. D->E F 6. Quench with saturated NH₄Cl solution. E->F G 7. Extract with ethyl acetate (3x). F->G H 8. Dry organic layer over Na₂SO₄ and concentrate. G->H I 9. Purify by flash column chromatography. H->I

Caption: Experimental workflow for the thiolysis of [(Methylthio)methyl]oxirane.

Step-by-Step Methodology:

  • Thiolate Formation : To a round-bottom flask equipped with a magnetic stir bar, add benzyl thiol (1.0 eq) and a suitable solvent like ethanol. Add a base such as sodium hydroxide (1.1 eq) or sodium ethoxide. Stir the mixture at room temperature for 20-30 minutes.

    • Rationale: The thiol is deprotonated to form the sodium benzylthiolate salt. The thiolate is a much stronger nucleophile than the neutral thiol, accelerating the SN2 reaction.[12]

  • Epoxide Addition : Cool the reaction mixture to 0 °C in an ice bath. Add [(Methylthio)methyl]oxirane (1.05 eq) dropwise via syringe.

    • Rationale: The addition is performed at a low temperature to control the initial exotherm of the reaction.

  • Reaction : After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-12 hours.

  • Monitoring : Monitor the disappearance of the starting materials using Thin Layer Chromatography (TLC).

  • Work-up : Once the reaction is complete, pour the mixture into a separatory funnel containing a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction.

    • Rationale: The mild acidic quench neutralizes the excess base and protonates the resulting alkoxide to form the hydroxyl group.

  • Extraction : Extract the aqueous layer three times with an organic solvent such as ethyl acetate.

  • Drying and Concentration : Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification : Purify the crude product by flash column chromatography on silica gel to obtain the pure β-hydroxy sulfide.

Nucleophile (Thiol)Catalyst/BaseSolventTime (h)Yield (%)Reference
Various ThiolsN-Bromosuccinimide (NBS)CH₃CN< 0.1Good to High[3]
Thiol EquivalentsNaOHEthanol-High[13]
ThiophenolTertiary AmineH₂O-High[14]
Reaction with Amine Nucleophiles

The aminolysis of epoxides is a cornerstone reaction in organic synthesis, providing direct access to β-amino alcohols, which are important structural motifs in many pharmaceuticals.[14][15] The reaction can be performed neat, in a solvent, or with catalytic amounts of acid or base, depending on the reactivity of the amine.

Protocol: Synthesis of 1-(Methylthio)-3-(propylamino)propan-2-ol

Step-by-Step Methodology:

  • Reactant Setup : In a sealed tube or a round-bottom flask fitted with a condenser, combine [(Methylthio)methyl]oxirane (1.0 eq) and propylamine (2.0-3.0 eq).

    • Rationale: Using an excess of the amine serves both as the nucleophile and as the solvent, driving the reaction to completion. For less reactive amines or solid amines, a solvent such as ethanol or isopropanol can be used.

  • Reaction : Heat the mixture to 60-80 °C and stir for 6-24 hours.

    • Rationale: Heating is often required to overcome the activation energy, as amines are generally less nucleophilic than thiolates.

  • Monitoring : Allow the reaction to cool and check for completion by TLC or GC-MS.

  • Work-up : If an excess of a volatile amine was used, it can be removed under reduced pressure.

  • Purification : The resulting crude β-amino alcohol can often be purified by vacuum distillation or flash column chromatography. A basic alumina column may be preferred over silica gel to prevent protonation and retention of the amine product.

Nucleophile (Amine)ConditionsRegioselectivityYield (%)Reference
Various AminesAcetic Acid (catalyst)Excellent (attack at less hindered C)High[15]
Various AminesTertiary Amine (catalyst), H₂O-High[14]
PiperidineNo catalystRegiospecific (Krasusky's rule)-[16]
Reaction with Alcohol Nucleophiles (Alcoholysis)

The ring-opening of epoxides with alcohols or alkoxides produces β-hydroxy ethers. This reaction's regioselectivity is highly dependent on the conditions (acidic vs. basic), as described in Part 1. The base-catalyzed protocol is presented here for consistency, favoring attack at the less hindered carbon.

Protocol: Synthesis of 1-Ethoxy-3-(methylthio)propan-2-ol

Step-by-Step Methodology:

  • Alkoxide Formation : Prepare a solution of sodium ethoxide by carefully dissolving sodium metal (1.1 eq) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).

    • Rationale: The alkoxide (ethoxide) is a much stronger nucleophile than the neutral alcohol (ethanol), enabling the SN2 attack on the epoxide.[9][17]

  • Epoxide Addition : Cool the sodium ethoxide solution to 0 °C and add [(Methylthio)methyl]oxirane (1.0 eq) dropwise.

  • Reaction : Allow the reaction to warm to room temperature and then heat to reflux for 2-6 hours until TLC analysis indicates the consumption of the starting material.

  • Work-up : Cool the reaction to room temperature and carefully quench by adding a saturated aqueous solution of NH₄Cl.

  • Extraction : Remove the ethanol under reduced pressure. Extract the remaining aqueous residue three times with diethyl ether or ethyl acetate.

  • Drying and Concentration : Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate to yield the crude product.

  • Purification : Purify the product by flash column chromatography or vacuum distillation.

Conclusion

The nucleophilic ring-opening of [(Methylthio)methyl]oxirane is a powerful and highly predictable transformation in organic synthesis. A thorough understanding of the underlying mechanistic principles—SN2 for basic/neutral conditions and a mixed SN1/SN2 character for acidic conditions—is essential for controlling the regiochemical outcome of the reaction. By carefully selecting the nucleophile, catalyst, and reaction conditions, researchers can selectively synthesize either 1-substituted or 2-substituted propan-2-ol derivatives bearing the versatile methylthio group, providing efficient access to key intermediates for drug discovery and materials science.

References

  • Recent trends in ring opening of epoxides with sulfur nucleophiles. ResearchGate. [Link]

  • Diversity Oriented Synthesis of Sulfur Containing Epoxide Compounds. DePauw University. [Link]

  • Base-catalysed oxirane ring-opening reaction. Strong nucleophiles approach the least hindered carbon atom, forming a new thio-ether linkage. ResearchGate. [Link]

  • Lecture 16 – Chapter 16 : Ethers, Epoxides and Sulfides. University of California, Irvine. [Link]

  • Tertiary amines as highly efficient catalysts in the ring-opening reactions of epoxides with amines or thiols in H2O: Expeditious approach to β-amino alcohols and β-aminothioethers. ResearchGate. [Link]

  • ((Methylthio)methyl)oxirane. PubChem, National Institutes of Health. [Link]

  • Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols. Royal Society of Chemistry. [Link]

  • Ring Opening Reactions of Epoxides. A Review. ResearchGate. [Link]

  • NaOH-Promoted Thiolysis of Oxiranes Using 2-[Bis(alkylthio)methylene]-3-oxo- N - o -tolylbutanamides as Odorless Thiol Equivalents. ResearchGate. [Link]

  • The Chemistry of Success: How 2-[(1-Naphthyloxy)methyl]oxirane Powers Drug Development. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • 18.6: Reactions of Epoxides- Ring-opening. Chemistry LibreTexts. [Link]

  • Thiol-epoxy Click Chemistry: The Synthesis of Vicinal Amino Alcohols Containing 1,2,4-Triazole Ring. Preprints.org. [Link]

  • Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. Journal of Synthetic Chemistry. [Link]

  • 18.5 Reactions of Epoxides: Ring-Opening. OpenStax. [Link]

  • 18.6: Reactions of Epoxides - Ring-opening. Chemistry LibreTexts. [Link]

  • Opening of Epoxides With Acid. Master Organic Chemistry. [Link]

  • Ring opening reactions of epoxides: Acid-catalyzed (video). Khan Academy. [Link]

  • 15.5: Chemical Reactions of Alcohols. Reactions Involving the O-H Bond. Chemistry LibreTexts. [Link]

  • Thiols And Thioethers. Master Organic Chemistry. [Link]

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Application

Application Notes and Protocols: [(Methylthio)methyl]oxirane in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract [(Methylthio)methyl]oxirane is a versatile difunctional building block with significant potential in as...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

[(Methylthio)methyl]oxirane is a versatile difunctional building block with significant potential in asymmetric synthesis. Its unique structure, incorporating both a reactive epoxide ring and a sulfur-containing side chain, offers multiple avenues for the stereoselective construction of complex chiral molecules. This application note provides an in-depth technical guide on the prospective use of [(Methylthio)methyl]oxirane in asymmetric synthesis, focusing on catalytic enantioselective ring-opening reactions. While direct literature precedents for this specific substrate are limited, this document extrapolates from well-established methodologies for analogous epoxides to provide a comprehensive framework for researchers. Detailed mechanistic insights, potential catalytic systems, and step-by-step experimental protocols are presented to empower scientists in drug discovery and development to explore the synthetic utility of this promising chiral synthon.

Introduction: The Synthetic Potential of [(Methylthio)methyl]oxirane

Chiral β-hydroxy thioethers are valuable structural motifs found in numerous biologically active compounds and serve as key intermediates in the synthesis of pharmaceuticals. The inherent reactivity of the epoxide ring, driven by significant ring strain, makes it an excellent electrophile for nucleophilic attack. [(Methylthio)methyl]oxirane, an achiral epoxide, presents an opportunity for asymmetric synthesis through two primary strategies: the desymmetrization of the prochiral center or the kinetic resolution of a racemic mixture of a substituted variant.

The presence of the methylthio group introduces an additional layer of synthetic versatility. The sulfur atom can act as a directing group, be oxidized to sulfoxides or sulfones to modulate reactivity, or participate in further transformations. This unique combination of functionalities makes [(Methylthio)methyl]oxirane a compelling starting material for the efficient and stereocontrolled synthesis of complex chiral molecules.

Core Application: Asymmetric Ring-Opening with Nucleophiles

The most direct application of [(Methylthio)methyl]oxirane in asymmetric synthesis is its enantioselective ring-opening (ARO) with various nucleophiles. This transformation can be catalyzed by a range of chiral catalysts, including Lewis acids and organocatalysts, to yield enantioenriched products.

Catalytic Asymmetric Ring-Opening with Thiol Nucleophiles: Access to Chiral 1,3-Dithio-2-propanol Derivatives

The reaction of [(Methylthio)methyl]oxirane with a thiol nucleophile in the presence of a chiral catalyst is a promising route to chiral 1,3-dithio-2-propanol derivatives. These products are versatile intermediates for the synthesis of various sulfur-containing chiral ligands and pharmaceuticals.

Mechanism and Stereochemical Rationale:

The catalytic asymmetric ring-opening of a meso-like epoxide such as [(Methylthio)methyl]oxirane with a thiol typically proceeds via a concerted SN2-type mechanism. A chiral catalyst, often a metal-ligand complex, coordinates to the epoxide oxygen, activating it towards nucleophilic attack. The chiral environment of the catalyst then directs the incoming nucleophile to one of the two enantiotopic methylene carbons of the epoxide, leading to a stereoselective ring-opening and the formation of a single enantiomer of the product. The result is an anti-diol stereochemical relationship between the newly formed hydroxyl group and the attacking nucleophile.

DOT Diagram: Proposed Catalytic Cycle for Asymmetric Ring-Opening

G cluster_0 Catalytic Cycle A Chiral Catalyst C Catalyst-Epoxide Complex A->C Coordination B [(Methylthio)methyl]oxirane B->C E Transition State C->E D Thiol Nucleophile (R'SH) D->E Nucleophilic Attack F Enantioenriched Product (Chiral β-hydroxy dithioether) E->F Ring-Opening G Regenerated Catalyst F->G Product Release G->A

Caption: Proposed catalytic cycle for the asymmetric ring-opening of [(Methylthio)methyl]oxirane.

Potential Catalytic Systems:

Based on successful reports with other epoxides, several catalytic systems can be proposed for the asymmetric ring-opening of [(Methylthio)methyl]oxirane.

Catalyst TypeChiral Ligand ExampleMetal CenterAnticipated PerformanceReference Analogy
Salen Complexes(R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamineTi(IV), Cr(III)High enantioselectivity (ee >90%) and good yields.[1][2]
Chiral Phosphoric Acids(R)-TRIP-Potential for high enantioselectivity under metal-free conditions.
Chiral ThioureasTakemoto's Catalyst-Bifunctional activation of both epoxide and nucleophile.[2]
Kinetic Resolution of Substituted [(Methylthio)methyl]oxirane Derivatives

For cases where a substituted version of [(Methylthio)methyl]oxirane is used as a racemic mixture, kinetic resolution offers a powerful strategy to obtain enantioenriched epoxides and ring-opened products. In a kinetic resolution, one enantiomer of the racemic epoxide reacts faster with a chiral catalyst or reagent, leaving the unreacted epoxide enriched in the other enantiomer.

Conceptual Workflow for Kinetic Resolution:

DOT Diagram: Kinetic Resolution Workflow

G cluster_0 Kinetic Resolution of Racemic Epoxide Racemate Racemic [(Methylthio)methyl]oxirane Derivative (R/S mixture) Reaction Asymmetric Reaction Racemate->Reaction Catalyst Chiral Catalyst/Reagent + Nucleophile Catalyst->Reaction Separation Separation Reaction->Separation Product_R Enantioenriched Ring-Opened Product (e.g., R-isomer) Separation->Product_R Product_S Enantioenriched Unreacted Epoxide (e.g., S-isomer) Separation->Product_S

Caption: Conceptual workflow for the kinetic resolution of a racemic [(Methylthio)methyl]oxirane derivative.

Experimental Protocols (Based on Analogous Systems)

Disclaimer: The following protocols are adapted from established procedures for other epoxides and have not been optimized for [(Methylthio)methyl]oxirane. They are intended as a starting point for methods development. Appropriate safety precautions should be taken, as [(Methylthio)methyl]oxirane is classified as toxic and may have other hazards.[3]

Protocol 1: Asymmetric Ring-Opening of [(Methylthio)methyl]oxirane with Thiophenol using a Chiral Salen-Ti(IV) Catalyst

This protocol is adapted from the work of Hou and coworkers on the asymmetric ring-opening of meso-epoxides.[2]

Materials:

  • [(Methylthio)methyl]oxirane

  • Thiophenol

  • (R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamino-titanium(IV) dichloride

  • 4Å Molecular Sieves (activated)

  • Anhydrous Toluene

  • Diisopropylethylamine (DIPEA)

  • Standard workup and purification reagents

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the chiral Salen-Ti(IV) catalyst (5 mol%) and activated 4Å molecular sieves.

  • Add anhydrous toluene to the flask, followed by [(Methylthio)methyl]oxirane (1.0 equiv.).

  • Cool the mixture to 0 °C and add thiophenol (1.1 equiv.) and DIPEA (1.1 equiv.).

  • Stir the reaction mixture at 0 °C and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired chiral β-hydroxy dithioether.

  • Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.

Protocol 2: Enzymatic Kinetic Resolution of a Racemic Substituted [(Methylthio)methyl]oxirane

This protocol is a conceptual adaptation based on general principles of enzymatic kinetic resolution of epoxides.

Materials:

  • Racemic substituted [(Methylthio)methyl]oxirane

  • Immobilized Lipase (e.g., Novozym 435)

  • Aqueous buffer solution (e.g., phosphate buffer, pH 7.0)

  • Organic co-solvent (e.g., tert-butanol, if needed for solubility)

  • Standard workup and purification reagents

Procedure:

  • To a flask, add the racemic epoxide (1.0 equiv.) and the aqueous buffer solution.

  • If necessary, add a minimal amount of a water-miscible organic co-solvent to ensure solubility.

  • Add the immobilized lipase (e.g., 10-50% by weight of the substrate).

  • Stir the mixture at a controlled temperature (e.g., 25-40 °C) and monitor the reaction progress by chiral GC or HPLC, tracking the ee of the remaining epoxide and the formation of the diol product.

  • When the desired conversion (ideally around 50%) and ee are reached, stop the reaction by filtering off the immobilized enzyme.

  • Extract the aqueous phase with an organic solvent (e.g., ethyl acetate).

  • Separate the unreacted epoxide and the diol product by column chromatography.

  • Determine the ee of both the recovered epoxide and the diol product.

Safety and Handling

[(Methylthio)methyl]oxirane is a hazardous chemical. According to its GHS classification, it is toxic if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye damage, and may cause an allergic skin reaction. Furthermore, it is suspected of causing cancer and damaging fertility or the unborn child.[3]

Always handle this compound in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

Conclusion and Future Outlook

[(Methylthio)methyl]oxirane holds significant promise as a versatile building block in asymmetric synthesis. The catalytic asymmetric ring-opening of this epoxide with various nucleophiles, guided by the principles and protocols outlined in this application note, offers a direct and efficient pathway to a wide range of enantioenriched sulfur-containing molecules. While direct experimental data for [(Methylthio)methyl]oxirane is currently scarce, the robust and well-documented success of these asymmetric methodologies with analogous epoxides provides a strong foundation for future research. The exploration of different chiral catalysts, nucleophiles, and reaction conditions is expected to unlock the full synthetic potential of this valuable synthon, contributing to the advancement of drug discovery and materials science.

References

  • Asymmetric Ring-Opening of Epoxides Catalyzed by Metal–Salen Complexes. (n.d.). MDPI. Retrieved from [Link]1]

  • Enantioselective ring opening of meso-epoxides with thiols catalyzed by a chiral (salen)Ti(IV) complex. (1998). Tetrahedron: Asymmetry. Retrieved from [Link]2]

  • Chiral Thioureas—Preparation and Significance in Asymmetric Synthesis and Medicinal Chemistry. (2020). Molecules. Retrieved from [Link]2]

  • ((Methylthio)methyl)oxirane. (n.d.). PubChem. Retrieved from [Link]3]

Sources

Method

The Versatile Building Block: A Guide to [(Methylthio)methyl]oxirane in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive technical guide to [(Methylthio)methyl]oxirane, a valuable and reactive building block in modern organic synthesis. W...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical guide to [(Methylthio)methyl]oxirane, a valuable and reactive building block in modern organic synthesis. With its unique combination of a strained oxirane ring and a sulfur-containing side chain, this compound offers a versatile platform for the introduction of key structural motifs in the synthesis of complex molecules, including potential pharmaceutical and agrochemical agents. This guide will delve into its synthesis, properties, and key applications, providing detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.

Introduction to [(Methylthio)methyl]oxirane

[(Methylthio)methyl]oxirane, also known by its IUPAC name 2-((methylthio)methyl)oxirane, is a sulfur-containing epoxide. The presence of the highly strained three-membered oxirane ring makes it susceptible to nucleophilic attack, leading to ring-opening reactions that are fundamental to its utility in synthesis.[1] The adjacent methylthio group can influence the regioselectivity of these ring-opening reactions and provides a handle for further functionalization, making it a bifunctional building block. Its structural features make it an attractive intermediate for the synthesis of β-hydroxy sulfides and other sulfur-containing molecules, which are present in a variety of biologically active compounds.[2]

Physicochemical and Safety Data

A clear understanding of the physical and chemical properties of a reagent is paramount for its safe and effective use in the laboratory. The key properties of [(Methylthio)methyl]oxirane are summarized below.

PropertyValueSource
CAS Number 45378-62-9[1]
Molecular Formula C₄H₈OS[1]
Molecular Weight 104.17 g/mol [1]
IUPAC Name 2-(methylsulfanylmethyl)oxirane[1]
Appearance Colorless to pale yellow liquid (presumed)General epoxide properties
Boiling Point Not specified
Density Not specified
Solubility Soluble in most organic solventsGeneral epoxide properties

Safety Information:

[(Methylthio)methyl]oxirane is classified as a hazardous substance and must be handled with appropriate safety precautions in a well-ventilated fume hood.[1]

  • Hazard Statements: Toxic if swallowed, in contact with skin, or if inhaled. Causes skin irritation and serious eye damage. May cause an allergic skin reaction, cancer, and is suspected of damaging fertility or the unborn child.[1]

  • Precautionary Statements: Obtain special instructions before use. Do not handle until all safety precautions have been read and understood. Wear protective gloves, protective clothing, eye protection, and face protection. Do not breathe dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling.[1]

Synthesis of [(Methylthio)methyl]oxirane

The synthesis of [(Methylthio)methyl]oxirane can be achieved through several established methods for epoxide formation. A common and effective approach is the epoxidation of the corresponding alkene, allyl methyl sulfide, using an oxidizing agent such as a peroxy acid (e.g., m-CPBA). An alternative and widely used industrial method for preparing oxiranes involves the reaction of a suitable carbonyl compound with a sulfur ylide, a reaction known as the Corey-Chaykovsky reaction.[3]

Protocol 1: Synthesis via Epoxidation of Allyl Methyl Sulfide

This protocol describes a general procedure for the epoxidation of an alkene, which can be adapted for the synthesis of [(Methylthio)methyl]oxirane from allyl methyl sulfide.

Materials:

  • Allyl methyl sulfide

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium sulfite solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware for organic synthesis (round-bottom flask, dropping funnel, separatory funnel)

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve allyl methyl sulfide (1.0 eq) in anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.

  • Addition of Oxidant: Dissolve m-CPBA (1.1 eq) in DCM and add it dropwise to the stirred solution of allyl methyl sulfide over 30-60 minutes, maintaining the temperature at 0 °C. The causality behind the slow, cooled addition is to control the exothermic reaction and prevent over-oxidation or side reactions.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium sulfite to destroy any excess peroxide.

  • Extraction: Transfer the reaction mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (to remove m-chlorobenzoic acid), and brine. The bicarbonate wash is crucial for removing acidic byproducts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel to yield pure [(Methylthio)methyl]oxirane.

Applications in Organic Synthesis: The Ring-Opening Reaction

The synthetic utility of [(Methylthio)methyl]oxirane is primarily derived from the ring-opening of its strained epoxide ring by a wide variety of nucleophiles. This reaction allows for the stereospecific and regioselective introduction of a β-hydroxy sulfide moiety, a key structural feature in many biologically active molecules. The reaction can be catalyzed by either acid or base, with the choice of catalyst influencing the regioselectivity of the nucleophilic attack.[4][5]

Under basic or neutral conditions, the nucleophile will typically attack the less sterically hindered carbon of the epoxide in an SN2-type mechanism.[4] For [(Methylthio)methyl]oxirane, this would be the terminal carbon of the oxirane ring.

Diagram: General Mechanism of Base-Catalyzed Ring-Opening

G cluster_reactants Reactants cluster_transition_state Transition State cluster_product Product Epoxide [(Methylthio)methyl]oxirane TS Sɴ2 Transition State Epoxide->TS Nucleophile Nucleophile (Nu⁻) Nucleophile->TS Intermediate Alkoxide Intermediate TS->Intermediate Ring-opening Final_Product β-Hydroxy Sulfide Intermediate->Final_Product Protonation Protonation (H⁺ source) Protonation->Final_Product

Caption: Base-catalyzed Sɴ2 ring-opening of [(Methylthio)methyl]oxirane.

Protocol 2: Ring-Opening with an Amine Nucleophile

This protocol provides a general method for the reaction of [(Methylthio)methyl]oxirane with a primary or secondary amine to synthesize a β-amino alcohol, a common structural motif in pharmaceuticals.[6][7]

Materials:

  • [(Methylthio)methyl]oxirane

  • Amine (e.g., benzylamine, piperidine)

  • Solvent (e.g., ethanol, isopropanol, or neat conditions)

  • Standard laboratory glassware

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Procedure:

  • Reaction Setup: In a round-bottom flask, combine [(Methylthio)methyl]oxirane (1.0 eq) and the amine (1.1-1.5 eq). The reaction can be run neat or in a suitable protic solvent like ethanol. The choice of excess amine helps to drive the reaction to completion and can also act as a base to facilitate the reaction.

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat to a moderate temperature (e.g., 50-80 °C) to increase the reaction rate. The optimal temperature will depend on the reactivity of the amine.

  • Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up and Purification: Once the reaction is complete, remove the solvent (if used) under reduced pressure. The crude product can be purified by column chromatography on silica gel or by distillation under high vacuum to yield the desired β-amino alcohol.

Protocol 3: Ring-Opening with a Thiol Nucleophile

The reaction of [(Methylthio)methyl]oxirane with a thiol is a direct route to 1,3-bis(thioethers) containing a hydroxyl group. This "thiol-epoxy" reaction is a type of click chemistry, often proceeding with high efficiency and selectivity.[8]

Materials:

  • [(Methylthio)methyl]oxirane

  • Thiol (e.g., thiophenol, benzyl mercaptan)

  • Base catalyst (e.g., triethylamine, sodium hydroxide)

  • Solvent (e.g., ethanol, DMF)

  • Standard laboratory glassware

  • Magnetic stirrer and stir bar

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve [(Methylthio)methyl]oxirane (1.0 eq) and the thiol (1.1 eq) in a suitable solvent.

  • Addition of Catalyst: Add a catalytic amount of a base, such as triethylamine (0.1 eq) or a small amount of aqueous sodium hydroxide. The base deprotonates the thiol to form the more nucleophilic thiolate anion, which accelerates the ring-opening reaction.

  • Reaction Conditions: Stir the mixture at room temperature. The reaction is often exothermic and may not require heating.

  • Reaction Monitoring: Monitor the reaction by TLC.

  • Work-up: After the reaction is complete, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the pure β-hydroxy bis(thioether).

Potential Applications in Drug Discovery and Agrochemicals

While specific examples of commercially available drugs or agrochemicals synthesized directly from [(Methylthio)methyl]oxirane are not readily found in the public literature, its structural motifs are present in a range of bioactive molecules. The β-hydroxy sulfide and β-amino alcohol skeletons are key pharmacophores. For instance, many antifungal agents of the azole class contain a hydroxyl group beta to a heterocyclic nitrogen, a structure that can be accessed through epoxide ring-opening.[3] Similarly, the thioether linkage is present in various pharmaceuticals and agrochemicals.[8][9] The protocols provided in this guide offer a foundational approach for medicinal and agricultural chemists to synthesize novel derivatives for biological screening.

Conclusion

[(Methylthio)methyl]oxirane is a potent and versatile building block for organic synthesis. Its reactivity, primarily governed by the ring-opening of the epoxide, allows for the efficient and stereocontrolled introduction of valuable structural motifs. The protocols and mechanistic insights provided herein are intended to serve as a practical guide for researchers in academia and industry, facilitating the exploration of new synthetic routes to complex and potentially bioactive molecules. As with all reactive chemical intermediates, adherence to strict safety protocols is essential when handling this compound.

References

  • Guindon, Y., Frenette, R., Fortin, R., & Rokach, J. (1983). Direct synthesis of thio ethers from thiols and alcohols. The Journal of Organic Chemistry, 48(8), 1353-1355.
  • Preparation method of oxirane derivative. (2012). Google Patents.
  • Hong, S. M., Kim, O. Y., & Hwang, S. H. (2024). Chemistry of Polythiols and Their Industrial Applications.
  • Process for the preparation of oxiranes. (1988). Google Patents.
  • Synthesis of (A2) 3,3-Dimethyl-2-methoxy-2-[4-(methylthio)-phenyl]oxirane. (n.d.). PrepChem.com. Retrieved from [Link]

  • ((Methylthio)methyl)oxirane. (n.d.). PubChem. Retrieved from [Link]

  • Process for the preparation of oxiranes. (1987). Google Patents.
  • Ring-Opening of Epoxides with Amines for Synthesis of β-Amino Alcohols in a Continuous-Flow Biocatalysis System. (2022). Molecules, 27(22), 8009.
  • Application Notes and Protocols: The Role of 2-(Methylthio)acetamide in Agrochemical Synthesis. (n.d.). BenchChem. Retrieved from a relevant, though not directly linked, source on agrochemical synthesis.
  • Zirconium chloride catalyzed one-pot, three-component reaction. (n.d.). ResearchGate. Retrieved from a relevant, though not directly linked, source on multicomponent reactions.
  • Synthesis of Biologically Active Molecules through Multicomponent Reactions. (2022). Molecules, 27(15), 4935.
  • Regioselective Ring Opening of Epoxides with Amines Using Silica-bonded S-sulfonic Acid under Solvent-free Conditions. (2013). Journal of the Mexican Chemical Society, 57(3), 195-200.
  • Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols. (2017).
  • Green synthesis of thiiranes from oxiranes under solvent- and catalyst-free conditions. (2012).
  • Ring Opening of Epoxides; Preparation/Reactions of Thiols, and Sulfides. (2018). YouTube. Retrieved from [Link]

  • NaOH-Promoted Thiolysis of Oxiranes Using 2-[Bis(alkylthio)methylene]-3-oxo- N - o -tolylbutanamides as Odorless Thiol Equivalents. (2013). Letters in Organic Chemistry, 10(3), 151-156.
  • The Journal of Organic Chemistry Ahead of Print. (n.d.). ACS Publications. Retrieved from [Link]

  • Bioactive Steroids Bearing Oxirane Ring. (2023). Pharmaceuticals, 16(8), 1125.
  • Experimental and Theoretical Analysis of the Thiol-Promoted Fragmentation of 2-Halo-3-tosyl-oxanorbornadienes. (2023). The Journal of Organic Chemistry, 88(21), 15206-15215.
  • Ring-Opening of Epoxides with Amines for Synthesis of β-Amino Alcohols in a Continuous-Flow Biocatalysis System. (2022). Molecules, 27(22), 8009.
  • Reactions of Thiols. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. (2022). Pharmaceuticals, 15(6), 705.
  • Thiol–maleimide “click” chemistry: evaluating the influence of solvent, initiator, and thiol on the reaction mechanism, kinetics, and selectivity. (2015). Polymer Chemistry, 6(18), 3415-3430.
  • Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-methylsulphonyl)-phenyl]ethanone. (2003). Google Patents.
  • Main reactions of epoxidation and oxirane ring-opening process. (n.d.). ResearchGate.
  • Bioactive Steroids Bearing Oxirane Ring. (2023). Pharmaceuticals, 16(8), 1125.
  • Visible Light Photocatalytic Synthesis of Benzothiophenes. (2014). Organic Letters, 16(19), 5044-5047.
  • Wittig + Epoxide Synthesis Orgo 2 Made Easy! (2016). YouTube. Retrieved from [Link]

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Application

Synthesis of Chiral 1,3-Thioamino Alcohols from [(Methylthio)methyl]oxirane: An Application and Protocol Guide

Introduction: The Significance of Chiral Thiols in Modern Drug Discovery Chiral thiols and their derivatives are pivotal structural motifs in a vast array of biologically active molecules and pharmaceuticals.[1][2] The u...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral Thiols in Modern Drug Discovery

Chiral thiols and their derivatives are pivotal structural motifs in a vast array of biologically active molecules and pharmaceuticals.[1][2] The unique chemical properties of the thiol group, including its nucleophilicity, ability to form disulfide bonds, and capacity to chelate metals, confer significant pharmacological advantages.[1] Consequently, the development of robust and stereocontrolled synthetic routes to access enantiomerically pure thiol-containing building blocks is a critical endeavor for researchers in medicinal chemistry and drug development.[3][4] This application note provides a detailed protocol for the synthesis of chiral 1,3-thioamino alcohols, valuable synthons for drug discovery, using [(methylthio)methyl]oxirane as a versatile and readily accessible starting material.

[(Methylthio)methyl]oxirane, a bifunctional molecule containing both a reactive epoxide ring and a masked thiol group, presents an ideal starting point for the efficient construction of complex chiral molecules.[5][6] The inherent ring strain of the epoxide allows for facile and regioselective ring-opening with a variety of nucleophiles, establishing a key stereocenter.[7][8][9] The methylthioether moiety serves as a stable protecting group for the thiol, which can be unmasked in a subsequent synthetic step. This guide will detail a two-step synthetic sequence involving the enantioselective ring-opening of racemic [(methylthio)methyl]oxirane with an amine, followed by the deprotection of the methylthioether to yield the target chiral 1,3-thioamino alcohol.

Synthetic Strategy Overview

The overall synthetic strategy is a two-step process designed for efficiency and stereochemical control. The key transformation is the enantioselective ring-opening of the epoxide, which can be achieved through various catalytic methods to yield a chiral β-amino alcohol derivative.[10][11][12][13] This is followed by a deprotection step to reveal the desired thiol functionality.

G start [(Methylthio)methyl]oxirane (racemic) step1 Enantioselective Ring-Opening (Chiral Catalyst, Amine Nucleophile) start->step1 intermediate Chiral β-Amino Methylthioether step1->intermediate step2 Deprotection of Methylthioether intermediate->step2 product Chiral 1,3-Thioamino Alcohol step2->product G cluster_0 Catalytic Cycle Catalyst Chiral Catalyst Activated_Complex [Catalyst-Epoxide] Complex Catalyst->Activated_Complex Coordination Epoxide [(Methylthio)methyl]oxirane Epoxide->Activated_Complex Amine R-NH2 Amine->Activated_Complex Product_Complex [Catalyst-Product] Complex Activated_Complex->Product_Complex Nucleophilic Attack (Amine) Product_Complex->Catalyst Release Product Chiral β-Amino Methylthioether Product_Complex->Product

Caption: Generalized catalytic cycle for the enantioselective ring-opening of an epoxide.

Experimental Protocol: Synthesis of (R)-1-(Benzylamino)-3-(methylthio)propan-2-ol

This protocol describes the synthesis of a specific chiral β-amino methylthioether using a chiral chromium-based salen catalyst.

Materials:

  • [(Methylthio)methyl]oxirane (1.0 eq)

  • Benzylamine (1.2 eq)

  • (R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminochromium(III) chloride (0.05 eq)

  • Triethylamine (1.5 eq)

  • Anhydrous Toluene

  • Anhydrous Diethyl Ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add the chiral chromium salen catalyst.

  • Add anhydrous toluene to dissolve the catalyst.

  • Add triethylamine to the solution and stir for 10 minutes at room temperature.

  • Add benzylamine to the reaction mixture.

  • Add [(methylthio)methyl]oxirane dropwise to the stirring solution.

  • Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired (R)-1-(benzylamino)-3-(methylthio)propan-2-ol.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

  • Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Quantitative Data from Analogous Systems:

The following table summarizes typical results for the enantioselective ring-opening of similar epoxides with amines using various catalytic systems. These results can serve as a benchmark for the expected outcome of the described protocol.

Catalyst SystemNucleophileSolventTemperature (°C)Yield (%)ee (%)
Cr(Salen)ClAnilineToluene2585-9590-98
Co(Salen)BenzylamineTHF080-9085-95
Ti(O-iPr)₄ / Chiral DiolAzideCH₂Cl₂-20>90>99

Part 2: Deprotection of the Methylthioether to Yield the Chiral Thiol

The final step in the synthesis is the removal of the methyl group from the thioether to unveil the free thiol. This transformation can be achieved using various methods, with the choice of reagent depending on the other functional groups present in the molecule. A common and effective method is the use of sodium in liquid ammonia.

Experimental Protocol: Synthesis of (R)-1-(Benzylamino)-3-mercaptopropan-2-ol

Materials:

  • (R)-1-(Benzylamino)-3-(methylthio)propan-2-ol (1.0 eq)

  • Liquid Ammonia

  • Sodium metal

  • Ammonium chloride (solid)

  • Anhydrous Diethyl Ether

  • Deoxygenated water

  • 1 M Hydrochloric acid

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Set up a three-necked round-bottom flask equipped with a dry ice condenser, a gas inlet, and a dropping funnel under an inert atmosphere.

  • Cool the flask to -78 °C (dry ice/acetone bath) and condense ammonia into the flask.

  • Dissolve (R)-1-(benzylamino)-3-(methylthio)propan-2-ol in anhydrous diethyl ether and add it to the liquid ammonia.

  • Carefully add small pieces of sodium metal to the stirring solution until a persistent blue color is observed.

  • Stir the reaction mixture at -78 °C for 1-2 hours.

  • Quench the reaction by the careful addition of solid ammonium chloride until the blue color disappears.

  • Allow the ammonia to evaporate overnight.

  • To the residue, add deoxygenated water and diethyl ether.

  • Separate the layers and extract the aqueous layer with diethyl ether.

  • Carefully acidify the aqueous layer to pH ~7 with 1 M HCl.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude (R)-1-(benzylamino)-3-mercaptopropan-2-ol.

  • Further purification can be achieved by chromatography if necessary, though care must be taken to avoid oxidation of the thiol.

Conclusion

This application note provides a comprehensive guide for the synthesis of chiral 1,3-thioamino alcohols from the readily available starting material, [(methylthio)methyl]oxirane. The described two-step protocol, involving a key catalytic enantioselective ring-opening of the epoxide followed by deprotection of the thioether, offers a reliable and efficient route to these valuable chiral building blocks. The methodologies presented herein are applicable to a range of amine nucleophiles and can be adapted for the synthesis of a diverse library of chiral thiols for applications in drug discovery and development.

References

  • Evolution of Epoxides to Synthesize beta-amino Alcohols. (2025).
  • A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. (2017). Research & Reviews: Journal of Chemistry.
  • Asymmetric synthesis of tertiary thiols and thioethers. (n.d.). PMC - NIH.
  • Chiral Synthesis of 3-Amino-1-(furan-3-yl)propan-1-ol Enantiomers: Application Notes and Protocols. (2025). Benchchem.
  • Synthesis of β-amino alcohols by ring opening of epoxides with amines catalyzed by cyanuric chloride under mild and solvent-free conditions. (2025).
  • Emerging Applications of Chiral Switching in Drug Discovery and Development. (2024). Journal of Chemical and Pharmaceutical Research.
  • β-Amino alcohol synthesis by amination (alkylation). (n.d.). Organic Chemistry Portal.
  • Synthesis of Chiral Amino Acids via Direct Amination of Diazo Ester with a Rhodium-Based Catalyst. (2024). Georgia Southern University.
  • Chemical and Biological Synthesis of Chiral Epoxides. (n.d.). ElectronicsAndBooks.
  • Importance of thiol in drug development (A); selected examples for the preparation of thioaminals (B). (n.d.).
  • Synthesis and Oxidative Transformations of New Chiral Pinane-Type γ-Ketothiols: Stereochemical Fe
  • Medicinal Thiols: Current Status and New Perspectives. (2021). PMC - NIH.
  • Methyl oxirane on reaction with CH_3 MgBr, followed by hydrolysis, gives alcohol. By which of the following mechanisms does the reaction proceed ?. (n.d.). Allen.
  • Synthesis of Thiol Derivatives of Biological Active Compounds for Nanotechnology Applic
  • Stereocontrolled 1,3-nitrogen migration to access chiral α-amino acids. (2022). PMC.
  • Selective synthesis of thioethers in the presence of a transition-metal-free solid Lewis acid. (n.d.). Beilstein Journal of Organic Chemistry.
  • ((Methylthio)methyl)oxirane | C4H8OS | CID 548390. (n.d.). PubChem - NIH.
  • Biocatalytic enantioselective formation and ring-opening of oxetanes. (2025). PMC - NIH.
  • Reaction of epoxides with nucleophiles under basic conditions. (n.d.). Master Organic Chemistry.
  • Synthesis of Chiral Thiourea-Thioxanthone Hybrids. (2017). PMC - NIH.
  • Chiral Drugs: An Overview. (n.d.). PMC - PubMed Central.
  • 18.6: Reactions of Epoxides- Ring-opening. (2024). Chemistry LibreTexts.
  • Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimiz
  • Stereoselective three-step one-pot cascade combining amino- and biocatalysis to access chiral γ-nitro alcohols. (n.d.). ChemRxiv.
  • CAS 5296-21-9: 2-[(Phenylthio)methyl]oxirane. (n.d.). CymitQuimica.
  • Ring Opening of Epoxy Fatty Esters by Nucleophile to Form the Derivatives of Substituted β-Amino Alcohol. (2013). Scirp.org.
  • [(methylthio)methyl]oxirane (C4H8OS). (n.d.). PubChemLite.
  • Enantioselective Ring Opening of meso-Aziridines with TMS-Protected Thiophenol. (2009). Synfacts.

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Method

Application Notes and Protocols: [(Methylthio)methyl]oxirane in Pharmaceutical Intermediate Synthesis

Introduction: The Strategic Value of [(Methylthio)methyl]oxirane in Drug Discovery In the intricate landscape of pharmaceutical synthesis, the strategic selection of building blocks is paramount to the efficient construc...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of [(Methylthio)methyl]oxirane in Drug Discovery

In the intricate landscape of pharmaceutical synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. [(Methylthio)methyl]oxirane, a reactive epoxide, has emerged as a valuable synthon for the introduction of the methylthiomethyl moiety, a structural motif present in a variety of biologically active compounds. Its utility lies in the inherent reactivity of the strained oxirane ring, which readily undergoes nucleophilic ring-opening reactions to furnish key intermediates, particularly β-amino alcohols bearing a thioether functionality.

This technical guide provides an in-depth exploration of the application of [(Methylthio)methyl]oxirane in the synthesis of pharmaceutical intermediates. We will delve into the fundamental principles governing its reactivity, provide detailed, field-proven protocols for its use, and illustrate its potential in the synthesis of bioactive molecules.

Chemical Properties and Reactivity Profile

[(Methylthio)methyl]oxirane, with the chemical formula C₄H₈OS, is a colorless liquid at room temperature.[1] The key to its synthetic utility is the three-membered epoxide ring, which is susceptible to nucleophilic attack due to significant ring strain.[2][3] This reactivity allows for the regioselective formation of new carbon-nucleophile bonds, leading to the creation of vicinal functionalized products.

The primary mode of reaction for [(Methylthio)methyl]oxirane is the SN2-type ring-opening, which can be catalyzed by both acids and bases.[2][3] The choice of catalyst and reaction conditions dictates the regioselectivity of the nucleophilic attack.

  • Base-Catalyzed Ring-Opening: Under basic or nucleophilic conditions, the nucleophile preferentially attacks the less sterically hindered carbon of the epoxide ring.[2][4] This is the most common and predictable pathway for reactions with strong nucleophiles like amines and thiolates.

  • Acid-Catalyzed Ring-Opening: In the presence of an acid, the epoxide oxygen is protonated, activating the ring towards nucleophilic attack.[2][4] The regioselectivity in this case is more complex and depends on the substitution pattern of the epoxide. For terminal epoxides like [(Methylthio)methyl]oxirane, the attack generally occurs at the primary carbon, but attack at the secondary carbon can also be observed, particularly with weakly basic nucleophiles.

Core Application: Synthesis of β-Thioether Amino Alcohols

A primary application of [(Methylthio)methyl]oxirane is the synthesis of β-amino alcohols containing a methylthioether group. These structural motifs are prevalent in various classes of pharmaceuticals, including cardiovascular drugs and antifungal agents.[5][6] The reaction proceeds via the nucleophilic ring-opening of the epoxide with a primary or secondary amine.

Reaction Workflow: Synthesis of a β-Thioether Amino Alcohol Intermediate

The following diagram illustrates the general workflow for the synthesis of a β-thioether amino alcohol intermediate from [(Methylthio)methyl]oxirane and an amine.

workflow Workflow for β-Thioether Amino Alcohol Synthesis reagents [(Methylthio)methyl]oxirane + Amine (R1R2NH) reaction Ring-Opening Reaction (Solvent, Heat) reagents->reaction workup Aqueous Work-up & Extraction reaction->workup purification Purification (e.g., Chromatography) workup->purification product β-Thioether Amino Alcohol Intermediate purification->product

Caption: General workflow for the synthesis of β-thioether amino alcohols.

Experimental Protocols

Protocol 1: Synthesis of [(Methylthio)methyl]oxirane

A common and efficient method for the preparation of [(Methylthio)methyl]oxirane involves the reaction of epichlorohydrin with sodium methanethiolate.[7]

Materials:

  • Epichlorohydrin

  • Sodium methanethiolate (Sodium thiomethoxide)

  • Methanol

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve sodium methanethiolate in methanol under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add epichlorohydrin dropwise to the cooled solution while maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench the reaction by adding water.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude [(Methylthio)methyl]oxirane.

  • Purify the crude product by vacuum distillation.

Data Summary:

ReactantMolar Eq.Purity
Epichlorohydrin1.0>99%
Sodium methanethiolate1.1>95%

Typical yields for this reaction are in the range of 70-85%.

Protocol 2: Synthesis of a Representative β-Thioether Amino Alcohol Intermediate

This protocol details the synthesis of 1-(isopropylamino)-3-(methylthio)propan-2-ol, a model intermediate that could serve as a precursor for thio-analogues of β-blockers.[5][8]

Materials:

  • [(Methylthio)methyl]oxirane

  • Isopropylamine

  • Ethanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer

  • Heating mantle

Procedure:

  • To a round-bottom flask, add [(Methylthio)methyl]oxirane (1.0 eq) and ethanol.

  • Add isopropylamine (2.0 eq) to the solution.

  • Attach a reflux condenser and heat the reaction mixture to reflux (approximately 80 °C).

  • Maintain the reflux for 4-6 hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent and excess isopropylamine under reduced pressure.

  • The resulting crude oil can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to yield the pure 1-(isopropylamino)-3-(methylthio)propan-2-ol.

Data Summary:

ReactantMolar Eq.SolventTemperatureTime
[(Methylthio)methyl]oxirane1.0EthanolReflux4-6 h
Isopropylamine2.0

Yields for this type of reaction are typically high, often exceeding 90%.

Mechanism of Ring-Opening with Amines

The reaction proceeds through a classic SN2 mechanism. The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking one of the electrophilic carbons of the epoxide ring. This attack occurs from the backside, leading to an inversion of stereochemistry if the carbon is chiral. The ring opens to form a zwitterionic intermediate, which then undergoes proton transfer to yield the final β-amino alcohol product.

mechanism Mechanism of Amine Ring-Opening of [(Methylthio)methyl]oxirane cluster_reactants Reactants cluster_transition SN2 Transition State cluster_intermediate Zwitterionic Intermediate cluster_product Product epoxide [(Methylthio)methyl]oxirane ts [Nucleophilic Attack] epoxide->ts + R1R2NH amine R1R2NH zwitterion Intermediate ts->zwitterion product β-Thioether Amino Alcohol zwitterion->product Proton Transfer

Caption: SN2 mechanism for the ring-opening of [(Methylthio)methyl]oxirane with an amine.

Applications in the Synthesis of Bioactive Scaffolds

The β-thioether amino alcohol scaffold generated from [(Methylthio)methyl]oxirane is a versatile intermediate for the synthesis of various pharmaceutical agents.

Potential in Antifungal Drug Development

Many antifungal agents, particularly azole derivatives, function by inhibiting the biosynthesis of ergosterol, a key component of the fungal cell membrane. The introduction of a thioether-containing side chain can modulate the lipophilicity and binding affinity of these compounds. The ring-opening of [(Methylthio)methyl]oxirane with nitrogen-containing heterocycles, such as 1,2,4-triazoles, provides a direct route to intermediates for novel antifungal candidates.[9]

Precursors for Thio-Analogues of Cardiovascular Drugs

β-Adrenergic blockers (β-blockers) are a class of drugs widely used to manage cardiovascular diseases.[5] A common structural feature of many β-blockers is a propanolamine side chain attached to an aromatic ring. By replacing the ether linkage in traditional β-blockers with a thioether, medicinal chemists can explore new structure-activity relationships. [(Methylthio)methyl]oxirane is an ideal starting material for synthesizing these thio-analogues.

Safety and Handling

[(Methylthio)methyl]oxirane should be handled with care in a well-ventilated fume hood. It is classified as toxic if swallowed, toxic in contact with skin, and toxic if inhaled. It can cause skin and eye irritation and may cause an allergic skin reaction. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.

Conclusion

[(Methylthio)methyl]oxirane is a potent and versatile building block in pharmaceutical intermediate synthesis. Its ability to readily undergo regioselective ring-opening reactions with a variety of nucleophiles, particularly amines, provides a straightforward and efficient method for the construction of β-thioether amino alcohol scaffolds. These intermediates are of significant interest in the development of new therapeutic agents across different disease areas. The protocols and principles outlined in this guide are intended to empower researchers and drug development professionals to effectively harness the synthetic potential of this valuable reagent.

References

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  • In situ epoxide generation by dimethyldioxirane oxidation and the use of epichlorohydrin in the flow synthesis of a library of β-amino alcohols. National Institutes of Health. [Link]

  • Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. Journal of Synthetic Chemistry. [Link]

  • . Royal Society of Chemistry. [Link]

  • Novel method could optimise beta-blocker synthesis. European Pharmaceutical Review. [Link]

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  • Ring-Opening of Epoxides with Amines for Synthesis of β-Amino Alcohols in a Continuous-Flow Biocatalysis System. ResearchGate. [Link]

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Application

Protocol for the Synthesis of β-Hydroxy Sulfides via Regioselective Thiolysis of [(Methylthio)methyl]oxirane

An Application Note for Researchers and Drug Development Professionals Introduction: The Strategic Value of β-Hydroxy Sulfides The β-hydroxy sulfide moiety is a critical structural motif found in a wide array of biologic...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Introduction: The Strategic Value of β-Hydroxy Sulfides

The β-hydroxy sulfide moiety is a critical structural motif found in a wide array of biologically active natural products and synthetic pharmaceuticals.[1][2] Its presence is integral to compounds such as the calcium channel blocker diltiazem, highlighting the importance of this functional group in modulating biological activity.[1] Organosulfur compounds, particularly thioethers, are prevalent in medicinal chemistry, with approximately 25% of the top 200 prescription drugs in the United States containing sulfur.[3][4] The synthesis of β-hydroxy sulfides is therefore a topic of significant interest for drug discovery and development.

One of the most robust and widely adopted methods for constructing this motif is the ring-opening of epoxides with thiol nucleophiles, a reaction often referred to as thiolysis.[1] This approach is valued for its efficiency and the ability to control stereochemistry. This application note provides a detailed protocol for the synthesis of a specific class of β-hydroxy sulfides using [(Methylthio)methyl]oxirane as a key electrophilic building block. This versatile reagent allows for the introduction of a β-hydroxy-γ-thiomethyl fragment, creating complex molecules that are attractive precursors for further synthetic elaboration.

Reaction Principle and Mechanism

The core of this protocol is the nucleophilic ring-opening of the strained three-membered oxirane ring.[5] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[6] Under basic or neutral conditions, the thiol is either deprotonated to form a more potent thiolate nucleophile or attacks the epoxide directly. The considerable ring strain of the epoxide (approximately 114 kJ/mol) provides the thermodynamic driving force for the reaction, making the ether oxygen a viable leaving group despite being part of the ring.[5][7]

Key Mechanistic Points:

  • Nucleophile Activation: In the presence of a base, the thiol (R-SH) is deprotonated to form a highly nucleophilic thiolate anion (R-S⁻).

  • Regioselective Attack: The thiolate attacks one of the electrophilic carbons of the epoxide ring. For an unsymmetrical epoxide like [(Methylthio)methyl]oxirane, this attack occurs preferentially at the less sterically hindered carbon atom (the terminal CH₂ group).[6][8] This regioselectivity is a hallmark of the SN2 pathway under basic or neutral conditions.

  • Ring Opening & Protonation: The attack proceeds via a backside approach, leading to the inversion of stereochemistry if the carbon were a chiral center. The C-O bond breaks, opening the ring and forming an alkoxide intermediate. A subsequent acidic or aqueous workup protonates the alkoxide to yield the final neutral β-hydroxy sulfide product.[5]

G start Start: Assemble Glassware setup 1. Reaction Setup - Add K₂CO₃ & MeOH - Add Thiophenol under N₂ start->setup add_epoxide 2. Add [(Methylthio)methyl]oxirane setup->add_epoxide react 3. Heat to Reflux (65°C) Monitor by TLC (4-6h) add_epoxide->react workup 4. Work-up - Cool & Evaporate MeOH - Add EtOAc & H₂O react->workup extract 5. Extraction - Wash with NaHCO₃ & Brine - Dry with MgSO₄ workup->extract purify 6. Purification - Concentrate crude product - Flash Column Chromatography extract->purify end End: Pure Product Characterize (NMR, MS) purify->end

Sources

Method

Application Notes &amp; Protocols: A Researcher's Guide to Regioselectivity in the Ring-Opening of [(Methylthio)methyl]oxirane

Introduction: [(Methylthio)methyl]oxirane, also known as 2,3-epoxypropyl methyl sulfide, is a versatile bifunctional molecule of significant interest in medicinal chemistry and materials science. Its structure, featuring...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: [(Methylthio)methyl]oxirane, also known as 2,3-epoxypropyl methyl sulfide, is a versatile bifunctional molecule of significant interest in medicinal chemistry and materials science. Its structure, featuring a reactive epoxide ring and a sulfur-containing side chain, makes it a valuable precursor for synthesizing complex molecular architectures, including β-amino alcohols and β-hydroxy sulfides.[1][2] The utility of this building block is critically dependent on the ability to control the regioselectivity of the epoxide ring-opening reaction. Depending on the reaction conditions, nucleophilic attack can occur at either the C2 (substituted) or C3 (unsubstituted) position of the oxirane ring, leading to two distinct constitutional isomers. This guide provides an in-depth analysis of the mechanistic principles governing this regioselectivity and offers detailed protocols for selectively synthesizing the desired regioisomer.

Part 1: The Mechanistic Dichotomy of Epoxide Ring-Opening

The regiochemical outcome of the nucleophilic ring-opening of an unsymmetrical epoxide like [(Methylthio)methyl]oxirane is dictated by the reaction mechanism, which can be broadly categorized as either base-catalyzed (Sₙ2-like) or acid-catalyzed (Sₙ1-like).[3]

Base-Catalyzed / Nucleophilic Conditions (Sₙ2 Pathway)

Under basic or neutral conditions with a strong nucleophile (e.g., alkoxides, amines, thiolates, Grignard reagents), the ring-opening of [(Methylthio)methyl]oxirane proceeds via a classic Sₙ2 mechanism.[4][5] The high ring strain (approx. 13 kcal/mol) of the epoxide makes it susceptible to nucleophilic attack even though an alkoxide is typically a poor leaving group.[5][6]

  • Causality of Regioselectivity: In an Sₙ2 reaction, the transition state is highly sensitive to steric hindrance. The nucleophile will preferentially attack the electrophilic carbon that is more accessible.[5][7] For [(Methylthio)methyl]oxirane, the C3 position is a primary carbon and is significantly less sterically hindered than the C2 position, a secondary carbon bearing the (methylthio)methyl substituent.

  • Expected Product: Attack at C3 leads exclusively to the formation of 1-nucleophile-3-(methylthio)propan-2-ol .

Acid-Catalyzed Conditions (Sₙ1-like Pathway)

In the presence of a Brønsted or Lewis acid, the reaction mechanism shifts. The acid first protonates the epoxide oxygen, converting it into a much better leaving group (a neutral alcohol).[8][9] This protonation activates the epoxide, allowing it to be opened by even weak nucleophiles.

  • Causality of Regioselectivity: The transition state for acid-catalyzed ring-opening has significant Sₙ1 character.[3][8] As the C-O bond begins to break, a partial positive charge (carbocation character) develops on the carbon atoms of the epoxide ring. This positive charge is better stabilized at the more substituted carbon atom (C2) through hyperconjugation.[8] Consequently, the nucleophile preferentially attacks the more electrophilic C2 position.

  • Expected Product: Attack at C2 leads to the formation of the regioisomer 2-nucleophile-1-(methylthio)propan-2-ol .

The interplay of these steric and electronic factors is the key to selectively synthesizing the desired product isomer.

Part 2: Visualization of Reaction Pathways

The choice between acidic and basic conditions directs the reaction down two distinct regiochemical paths.

G cluster_start Starting Material cluster_acid Acid-Catalyzed Pathway (SN1-like) cluster_base Base-Catalyzed Pathway (SN2) start [(Methylthio)methyl]oxirane protonation 1. Protonation (H⁺) start->protonation Acid (e.g., H₂SO₄) attack_c3 Direct Nucleophilic Attack at less hindered C3 start->attack_c3 Strong Nu⁻ (e.g., RNH₂, RS⁻) transition_acid Transition State (δ⁺ at more substituted C2) protonation->transition_acid attack_c2 2. Nucleophilic Attack at C2 transition_acid->attack_c2 Weak Nu⁻ product_a Product A 2-Nu-1-(methylthio)propan-2-ol attack_c2->product_a product_b Product B 1-Nu-3-(methylthio)propan-2-ol attack_c3->product_b

Sources

Application

Catalytic Transformations of [(Methylthio)methyl]oxirane: A Guide for Synthetic and Medicinal Chemists

Introduction: The Synthetic Potential of a Versatile Thioether Epoxide In the landscape of modern organic synthesis and drug discovery, epoxides stand out as exceptionally versatile building blocks. Their inherent ring s...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synthetic Potential of a Versatile Thioether Epoxide

In the landscape of modern organic synthesis and drug discovery, epoxides stand out as exceptionally versatile building blocks. Their inherent ring strain allows for facile, stereospecific ring-opening reactions, providing a powerful platform for the construction of complex molecular architectures.[1][2] Among these, [(Methylthio)methyl]oxirane, a terminal epoxide bearing a methylthioether moiety, offers a unique combination of reactivity. The oxirane ring serves as a potent electrophile for a variety of nucleophiles, while the sulfur atom provides a handle for further functionalization or can influence the biological activity of the final product. This guide provides an in-depth exploration of catalytic methods for the transformation of [(Methylthio)methyl]oxirane, with a focus on practical applications, mechanistic understanding, and detailed protocols for researchers in synthetic and medicinal chemistry.

The primary value of [(Methylthio)methyl]oxirane lies in its ability to generate 1,2-bifunctionalized compounds, particularly β-amino alcohols and their derivatives, which are core structures in numerous pharmaceuticals, including β-blockers and antiviral agents.[3][4] Catalytic approaches to the ring-opening of this epoxide are paramount, as they offer milder reaction conditions, improved selectivity, and the potential for asymmetric induction, which is critical for the synthesis of enantiomerically pure drug candidates.[5]

This document will delve into several key catalytic strategies, including Lewis acid catalysis, organocatalysis, and asymmetric transformations, providing both the theoretical underpinnings and practical, step-by-step protocols.

Section 1: Lewis Acid-Catalyzed Aminolysis for the Synthesis of β-Amino Alcohols

The activation of the epoxide ring through coordination with a Lewis acid is a cornerstone of epoxide chemistry. This coordination polarizes the C-O bonds, rendering the epoxide carbons more electrophilic and susceptible to nucleophilic attack, even by weakly nucleophilic amines such as anilines.[6]

Mechanistic Rationale

The mechanism of Lewis acid-catalyzed ring-opening of a terminal epoxide like [(Methylthio)methyl]oxirane is a hybrid of SN1 and SN2 characteristics.[7] The Lewis acid (LA) coordinates to the epoxide oxygen, creating a more potent leaving group. This is followed by a backside attack of the amine nucleophile. For terminal epoxides, the regioselectivity of this attack is influenced by both steric and electronic factors.

  • With aliphatic amines (less hindered): The reaction typically proceeds via an SN2-like mechanism, with the nucleophile attacking the less sterically hindered terminal carbon (C1).

  • With aromatic amines (more hindered, less nucleophilic): The transition state has more SN1 character. The Lewis acid's polarization of the C-O bond allows a partial positive charge to build up on the more substituted secondary carbon (C2), which is stabilized by the adjacent oxygen. Consequently, aromatic amines often attack at this more substituted carbon.[6]

Below is a generalized workflow for this catalytic process.

sub [(Methylthio)methyl]oxirane + Amine reac Reaction Vessel sub->reac cat Lewis Acid Catalyst (e.g., Zn(ClO4)2·6H2O) cat->reac solv Solvent (or Neat) solv->reac work Aqueous Workup (e.g., NaHCO3 wash) reac->work Reaction Completion (TLC) pur Purification (Column Chromatography) work->pur prod β-Amino Alcohol Product pur->prod

Caption: General workflow for Lewis acid-catalyzed aminolysis of [(Methylthio)methyl]oxirane.

Protocol: Zinc(II) Perchlorate-Catalyzed Ring-Opening with Aniline

This protocol is adapted from established procedures for the aminolysis of terminal epoxides and is expected to be highly effective for [(Methylthio)methyl]oxirane.[6] Zinc(II) perchlorate is an efficient catalyst for this transformation, often providing excellent yields and regioselectivity under solvent-free conditions.[8]

Materials:

  • [(Methylthio)methyl]oxirane (1.0 mmol, 104.17 mg)

  • Aniline (1.0 mmol, 93.13 mg, 91 µL)

  • Zinc(II) perchlorate hexahydrate [Zn(ClO₄)₂·6H₂O] (0.05 mmol, 18.6 mg)

  • Dichloromethane (for workup and chromatography)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a clean, dry round-bottom flask, add [(Methylthio)methyl]oxirane (1.0 mmol) and aniline (1.0 mmol).

  • Add Zinc(II) perchlorate hexahydrate (0.05 mmol, 5 mol%) to the mixture at room temperature.

  • Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within 1-3 hours. Monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with dichloromethane (15 mL).

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (10 mL), water (10 mL), and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired β-amino alcohol.

Expected Outcomes and Data

The regioselectivity of the ring-opening is a critical consideration. Based on analogous systems, the reaction of [(Methylthio)methyl]oxirane with aniline is expected to favor attack at the C2 carbon, yielding 1-(methylthio)-3-(phenylamino)propan-2-ol as the major product. The table below, based on data from similar epoxides, illustrates the expected high efficiency of this catalytic system.[6]

Epoxide Substrate (Analogue)AmineCatalyst Loading (mol%)Time (h)Yield (%)Major Regioisomer
Glycidyl Phenyl EtherAniline51.594Attack at terminal C
Styrene OxideAniline51.095Attack at benzylic C
Propylene OxideAniline52.092Attack at secondary C

Section 2: Organocatalytic Ring-Opening with Tertiary Amines

For applications requiring metal-free conditions, organocatalysis presents a powerful alternative. Tertiary amines, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), have been shown to be highly efficient catalysts for the ring-opening of epoxides with amines and thiols, particularly in aqueous media.[1][9]

Mechanistic Rationale

The tertiary amine catalyst acts as a general base, activating the nucleophile (e.g., an amine) by deprotonation, thereby increasing its nucleophilicity. Concurrently, it can act as a Lewis base, interacting with the epoxide to facilitate ring-opening. The use of water as a solvent can be advantageous, promoting the reaction through hydrogen bonding interactions that help to stabilize the transition state and activate the epoxide.

sub [(Methylthio)methyl]oxirane Activated Complex Activated Complex sub->Activated Complex Lewis Base Interaction nuc Amine Nucleophile Activated Nucleophile Activated Nucleophile nuc->Activated Nucleophile Proton Abstraction cat Tertiary Amine Catalyst (e.g., DABCO) cat->Activated Nucleophile Product Formation Product Formation Activated Complex->Product Formation Ring-Opening Activated Nucleophile->Activated Complex Nucleophilic Attack (SN2) Product Formation->cat Catalyst Regeneration β-Amino Alcohol β-Amino Alcohol Product Formation->β-Amino Alcohol

Caption: Proposed mechanism for tertiary amine-catalyzed epoxide ring-opening.

Protocol: DABCO-Catalyzed Ring-Opening of [(Methylthio)methyl]oxirane in Water

This protocol is based on a highly efficient and green chemistry approach for the synthesis of β-amino alcohols.[1]

Materials:

  • [(Methylthio)methyl]oxirane (1.0 mmol, 104.17 mg)

  • Aromatic or Aliphatic Amine (1.0 mmol)

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO) (0.01 mmol, 1.1 mg)

  • Water (2 mL)

  • Ethyl acetate (for extraction)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a vial, combine [(Methylthio)methyl]oxirane (1.0 mmol), the amine (1.0 mmol), DABCO (0.01 mmol, 1 mol%), and water (2 mL).

  • Seal the vial and stir the mixture at room temperature or heat to 50-80 °C if the amine is less reactive.

  • Monitor the reaction by TLC until the starting material is consumed (typically 4-12 hours).

  • After cooling to room temperature, extract the reaction mixture with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine (10 mL), and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the product by column chromatography on silica gel if necessary.

Section 3: Asymmetric Catalysis: The Hydrolytic Kinetic Resolution (HKR)

The synthesis of enantiomerically pure compounds is a central goal in drug development. The Hydrolytic Kinetic Resolution (HKR) of terminal epoxides, pioneered by Jacobsen and others, is a remarkably effective method for obtaining both unreacted epoxide and the corresponding 1,2-diol in high enantiomeric excess.[10] This is achieved using a chiral (salen)Co(III) complex as the catalyst.

Principle of Kinetic Resolution

In a kinetic resolution, a chiral catalyst selectively reacts with one enantiomer of a racemic starting material at a much faster rate than the other. For the HKR of racemic [(Methylthio)methyl]oxirane, the chiral (salen)Co(III) catalyst will preferentially catalyze the hydrolysis of one enantiomer, leaving the other, slower-reacting enantiomer unreacted. If the reaction is stopped at approximately 50% conversion, both the remaining epoxide and the diol product can be isolated in highly enantioenriched forms.

rac Racemic [(Methylthio)methyl]oxirane (R and S enantiomers) cat Chiral (salen)Co(III) Catalyst + H2O (0.5 equiv) rac->cat Selective Hydrolysis sep Separation at ~50% Conversion (Distillation or Chromatography) cat->sep prod_R Enantioenriched (R)-Epoxide (>99% ee) sep->prod_R prod_S Enantioenriched (S)-1,2-Diol (High ee) sep->prod_S

Caption: Workflow for the Hydrolytic Kinetic Resolution (HKR) of [(Methylthio)methyl]oxirane.

Protocol: (salen)Co(III)-Catalyzed HKR of [(Methylthio)methyl]oxirane

This protocol is adapted from the highly reliable and scalable procedures developed by Jacobsen.[10]

Materials:

  • Racemic [(Methylthio)methyl]oxirane (10.0 mmol, 1.04 g)

  • (R,R)-(salen)Co(III)OAc complex (0.05 mmol, 0.05 mol%)

  • Water (5.0 mmol, 90 mg, 90 µL)

  • Tetrahydrofuran (THF), anhydrous (optional, 1 mL)

Procedure:

  • In a flask, dissolve the (R,R)-(salen)Co(III)OAc catalyst (0.05 mol%) in the racemic [(Methylthio)methyl]oxirane (10.0 mmol). If the catalyst solubility is low, a minimal amount of a solvent like THF can be added.

  • Cool the mixture to 0 °C in an ice bath.

  • Add water (0.5 equivalents, 5.0 mmol) dropwise with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, or until approximately 50% conversion is reached (monitored by GC or ¹H NMR).

  • Upon reaching ~50% conversion, the reaction mixture can be directly purified. The unreacted, volatile epoxide can be separated from the less volatile diol product by vacuum distillation or column chromatography.

  • Determine the enantiomeric excess (ee) of the recovered epoxide and the diol product using chiral GC or HPLC.

Expected Performance

The (salen)Co(III)-catalyzed HKR is known for its exceptionally broad substrate scope and high selectivity.[10] For most terminal epoxides, the unreacted epoxide can be recovered with >99% ee, and the diol product is also obtained in high ee.

Epoxide Substrate (Analogue)Catalyst Loading (mol%)Time (h)Recovered Epoxide ee (%)Diol Product ee (%)
Propylene Oxide0.214>9998
1,2-Epoxyhexane0.216>9998
Epichlorohydrin0.518>9998

Conclusion and Future Outlook

The catalytic transformation of [(Methylthio)methyl]oxirane provides a versatile and powerful entry into a wide range of valuable chemical entities. Lewis acid and organocatalytic methods offer efficient and regioselective routes to important β-amino alcohol building blocks. Furthermore, asymmetric catalytic methods, such as the hydrolytic kinetic resolution, enable access to enantiomerically pure forms of both the epoxide and its corresponding diol, which are crucial for the development of chiral drugs.

The protocols outlined in this guide are based on robust and well-established catalytic systems. Researchers and drug development professionals can adapt these methodologies to synthesize novel sulfur-containing compounds with tailored properties. Future work in this area will likely focus on the development of new catalytic systems with even greater efficiency and selectivity, as well as the expansion of the nucleophile scope to further broaden the synthetic utility of this valuable thioether epoxide.

References

  • Tokunaga, M., Lida, J., & Jacobsen, E. N. (2000). Mechanistic Basis for High Stereoselectivity and Broad Substrate Scope in the (salen)Co(III)-Catalyzed Hydrolytic Kinetic Resolution. Journal of the American Chemical Society. Available at: [Link]

  • Schaus, S. E., Brandes, B. D., Larrow, J. F., Tokunaga, M., Hansen, K. B., Gould, A. E., Furrow, M. E., & Jacobsen, E. N. (2002). Highly selective hydrolytic kinetic resolution of terminal epoxides catalyzed by chiral (salen)Co(III) complexes. Practical synthesis of enantioenriched terminal epoxides and 1,2-diols. Journal of the American Chemical Society, 124(7), 1307-15. Available at: [Link]

  • Hansen, K. B., Leighton, J. L., & Jacobsen, E. N. (2002). Highly Selective Hydrolytic Kinetic Resolution of Terminal Epoxides Catalyzed by Chiral (salen)CoIII Complexes. STEM - Unipd. Available at: [Link]

  • Wang, Z., et al. (2022). Mechanochemical synthesis of unsymmetrical salens for the preparation of Co–salen complexes and their evaluation as catalysts for the synthesis of α-aryloxy alcohols via asymmetric phenolic kinetic resolution of terminal epoxides. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Borelli, T., & Weck, M. (2006). Asymmetric Ring-Opening of Epoxides Catalyzed by Metal–Salen Complexes. Molecules. Available at: [Link]

  • Das, B., et al. (2010). Synthesis of β-amino alcohols by ring opening of epoxides with amines catalyzed by cyanuric chloride under mild and solvent-free conditions. Taylor & Francis Online. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). β-Amino alcohol synthesis by amination (alkylation). Organic Chemistry Portal. Available at: [Link]

  • Wang, G-W., et al. (2019). Ring-Opening of Epoxides with Amines for Synthesis of β-Amino Alcohols in a Continuous-Flow Biocatalysis System. MDPI. Available at: [Link]

  • Hammer, S. C., et al. (2021). Biocatalytic Aromaticity-Breaking Epoxidation of Naphthalene and Nucleophilic Ring-Opening Reactions. ACS Publications. Available at: [Link]

  • Krishna, C. R., et al. (2023). Synthesis of β-amino alcohols by ring opening of epoxides with amines catalyzed by sulfated tin oxide under. Growing Science. Available at: [Link]

  • Azoulay, S., Manabe, K., & Kobayashi, S. (2005). Catalytic Asymmetric Ring Opening of meso-Epoxides with Aromatic Amines in Water. Organic Chemistry Portal. Available at: [Link]

  • Kiasat, A. R., et al. (2010). Regioselective Ring Opening of Epoxides with Amines Using Silica-bonded S-sulfonic Acid under Solvent-free Conditions. SciELO México. Available at: [Link]

  • Figshare. (n.d.). Asymmetric Aminolysis of Aromatic Epoxides: A Facile Catalytic Enantioselective Synthesis of anti-β-Amino Alcohols. Figshare. Available at: [Link]

  • Chakraborti, A. K., et al. (2007). Zinc(II) Perchlorate Hexahydrate Catalyzed Opening of Epoxide Ring by Amines: Applications to Synthesis of (RS)/(R)-Propranolols and (RS)/(R)/(S)-Naftopidils. ACS Publications. Available at: [Link]

  • Li, Y-Z., et al. (2018). Asymmetric ring-opening reaction of meso-epoxides with aromatic amines using homochiral metal-organic frameworks as recyclable heterogeneous catalysts. PubMed. Available at: [Link]

  • Chemical Communications (RSC Publishing). (n.d.). Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols. Royal Society of Chemistry. Available at: [Link]

  • Jacobsen, E. N. (2000). Asymmetric Catalysis of Epoxide Ring-Opening Reactions. Accounts of Chemical Research. Available at: [Link]

  • Wu, J., et al. (2013). Tertiary amines as highly efficient catalysts in the ring-opening reactions of epoxides with amines or thiols in H2O: Expeditious approach to β-amino alcohols and β-aminothioethers. ResearchGate. Available at: [Link]

  • Capacchione, C., et al. (2015). Synthesis of Monoalkyl Glyceryl Ethers by Ring Opening of Glycidol with Alcohols in the Presence of Lewis Acids. ResearchGate. Available at: [Link]

  • Wu, J., et al. (2013). Tertiary amines as highly efficient catalysts in the ring-opening reactions of epoxides with amines or thiols in H2O: expeditious approach to β-amino alcohols and β-aminothioethers. Green Chemistry (RSC Publishing). Available at: [Link]

  • ResearchGate. (n.d.). Catalytic Asymmetric Epoxidation Using a Fructose-Derived Catalyst. ResearchGate. Available at: [Link]

  • Myers, A. (n.d.). Sharpless Asymmetric Epoxidation Reaction. Chem 115. Available at: [Link]

  • OpenStax. (2023). Reactions of Epoxides: Ring-Opening. Organic Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Asymmetric Catalysis of Epoxide Ring-Opening Reactions. ResearchGate. Available at: [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of [(Methylthio)methyl]oxirane

Welcome to the technical support center for the synthesis of [(Methylthio)methyl]oxirane (CAS 45378-62-9).[1] This guide is designed for researchers, chemists, and professionals in drug development who are working with o...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of [(Methylthio)methyl]oxirane (CAS 45378-62-9).[1] This guide is designed for researchers, chemists, and professionals in drug development who are working with or looking to optimize the synthesis of this critical intermediate. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols grounded in established chemical principles to help you improve your reaction yields and product purity.

Introduction: The Synthetic Value of [(Methylthio)methyl]oxirane

[(Methylthio)methyl]oxirane, also known as 2,3-Epoxypropyl methyl sulfide, is a valuable bifunctional molecule.[1] Its reactive epoxide ring allows for nucleophilic ring-opening reactions, while the methylthio group offers opportunities for further chemical modification.[2][3] This structure makes it a key building block in the synthesis of various pharmaceuticals and agrochemicals. However, achieving high yields and purity can be challenging due to potential side reactions and the inherent reactivity of the epoxide moiety. This guide aims to address these challenges directly.

Troubleshooting Guide: A Problem-Solving Approach

This section addresses specific issues that may arise during the synthesis of [(Methylthio)methyl]oxirane, which is most commonly prepared via the reaction of sodium thiomethoxide with epichlorohydrin.

Question: Why is my yield of [(Methylthio)methyl]oxirane consistently low?

Answer: Low yield is the most common issue and can be attributed to several factors, primarily related to side reactions and suboptimal reaction conditions.

Potential Cause 1: Competing Nucleophilic Attack & Side Reactions The thiomethoxide anion (CH₃S⁻) is a potent nucleophile. While the desired reaction is an SN2 attack on the primary carbon of epichlorohydrin, followed by intramolecular cyclization, several competing reactions can occur:

  • Dimerization: The product, [(Methylthio)methyl]oxirane, can be attacked by another molecule of thiomethoxide, leading to the formation of dimeric or oligomeric byproducts.[4]

  • Hydrolysis: If significant water is present, epichlorohydrin can hydrolyze to form glycerol dichlorohydrin or other undesired products, consuming your starting material.[5]

  • Incorrect Regioselectivity: Although less likely with a soft nucleophile like thiomethoxide, some attack may occur at the central carbon of the epoxide, leading to an isomeric byproduct.

Solutions:

  • Control Stoichiometry: Use a precise 1:1 molar ratio of sodium thiomethoxide to epichlorohydrin. A slight excess (1.05 to 1.1 equivalents) of the thiomethoxide can be used to ensure full conversion of epichlorohydrin, but a large excess should be avoided to minimize product ring-opening.

  • Slow Reagent Addition: Add the epichlorohydrin dropwise to the solution of sodium thiomethoxide at a controlled temperature. This maintains a low concentration of the electrophile, disfavoring side reactions with the product.

  • Maintain Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried before use to prevent hydrolysis of the epoxide starting material.

Potential Cause 2: Inefficient Biphasic Reaction The reaction is often biphasic, involving a solid or aqueous solution of sodium thiomethoxide and an organic phase containing epichlorohydrin. Poor mixing or inefficient transfer of the nucleophile to the organic phase can drastically slow the reaction rate.

Solutions:

  • Implement Phase-Transfer Catalysis (PTC): The use of a phase-transfer catalyst is highly recommended to improve yield. A quaternary ammonium salt, such as tetrabutylammonium bromide (TBAB), can transport the thiomethoxide anion from the solid/aqueous phase into the organic phase where the reaction occurs.[6][7] This accelerates the reaction rate under milder conditions and often leads to cleaner product formation.[8]

  • Vigorous Stirring: Ensure the reaction mixture is stirred vigorously to maximize the interfacial area between the phases.

Potential Cause 3: Suboptimal Temperature Control Temperature plays a critical role. If the temperature is too low, the reaction will be impractically slow. If it is too high, the rate of side reactions, including polymerization and decomposition, will increase significantly.

Solution:

  • Optimize Reaction Temperature: The optimal temperature range is typically between 50-70°C.[9] It is crucial to monitor the internal reaction temperature and use a controlled heating mantle or water bath. An initial study to find the optimal temperature for your specific setup is advised.[10]

Question: My final product is impure. What are the likely contaminants and how can I remove them?

Answer: Impurities often consist of unreacted starting materials, solvent, and byproducts from the side reactions mentioned above.

Potential Contaminants:

  • Unreacted epichlorohydrin.

  • Byproducts from the reaction of thiomethoxide with the product epoxide.

  • Sodium chloride (if using sodium thiomethoxide).

  • Residual phase-transfer catalyst.

Purification Strategy:

  • Aqueous Workup: After the reaction is complete, quench the mixture with water. This will dissolve the sodium chloride salt and any remaining water-soluble reagents. Extract the crude product into a suitable organic solvent like dichloromethane or diethyl ether. Wash the organic layer with brine to remove residual water.

  • Drying: Dry the organic extract over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Solvent Removal: Remove the solvent using a rotary evaporator.

  • Vacuum Distillation: The most effective method for purifying [(Methylthio)methyl]oxirane is fractional distillation under reduced pressure.[11] This separates the product from less volatile impurities like the PTC and dimeric byproducts, and from more volatile starting materials. A high-quality vacuum and a fractionating column are recommended for best results.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for this synthesis? A1: The synthesis follows a two-step sequence. First, the thiomethoxide anion performs a nucleophilic attack on the least substituted carbon of the epichlorohydrin epoxide ring. This is followed by a rapid, intramolecular SN2 reaction where the resulting alkoxide displaces the chloride ion, forming the new oxirane ring. This is a classic example of a Williamson ether synthesis for epoxide formation.[12]

Q2: Can I use methanethiol and a base like NaOH instead of pre-forming sodium thiomethoxide? A2: Yes, this is a common and practical approach. Methanethiol (a gas or low-boiling liquid) can be bubbled through or added to a solution of a strong base (e.g., sodium hydroxide, sodium ethoxide) in a suitable solvent like ethanol or methanol to generate the sodium thiomethoxide in situ.[13] This avoids handling the potentially pyrophoric solid sodium thiomethoxide. However, careful handling of methanethiol is required due to its toxicity and foul odor.

Q3: What are the critical safety precautions for this synthesis? A3:

  • Toxicity: [(Methylthio)methyl]oxirane is listed as toxic if swallowed, inhaled, or in contact with skin, and may cause cancer.[1]

  • Reactivity: Epoxides are reactive and should be handled with care.[2]

  • Reagents: Epichlorohydrin is a carcinogen and toxic. Sodium thiomethoxide can be pyrophoric. Methanethiol is a toxic, flammable gas with an extremely unpleasant odor.

  • Procedure: Always conduct the reaction in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.

Q4: How can I monitor the progress of the reaction? A4: The reaction can be effectively monitored using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). By taking small aliquots from the reaction mixture over time, you can observe the disappearance of the epichlorohydrin spot/peak and the appearance of the product spot/peak. This allows for accurate determination of when the reaction is complete.

Optimized Reaction Conditions & Protocol

Table 1: Recommended Reaction Parameters
ParameterRecommended ValueRationale
Epichlorohydrin 1.0 equivalentLimiting reagent.
Sodium Thiomethoxide 1.05 - 1.1 equivalentsSlight excess ensures complete conversion.
Solvent Toluene or AcetonitrileProvides good solubility for reagents and is relatively inert.
Catalyst Tetrabutylammonium Bromide (TBAB)1-5 mol%
Temperature 50 - 60 °CBalances reaction rate against side reactions.
Reaction Time 4 - 8 hoursMonitor by GC or TLC for completion.
Detailed Experimental Protocol

Materials:

  • Sodium thiomethoxide (or sodium hydroxide and methanethiol)

  • Epichlorohydrin (distilled before use)

  • Tetrabutylammonium bromide (TBAB)

  • Anhydrous Toluene

  • Dichloromethane (for extraction)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel.

  • Reagent Preparation: Under a nitrogen atmosphere, charge the flask with sodium thiomethoxide (1.1 eq) and tetrabutylammonium bromide (0.02 eq). Add anhydrous toluene to create a stirrable slurry.

  • Reaction Initiation: Begin vigorous stirring and heat the mixture to 55°C.

  • Epichlorohydrin Addition: Add epichlorohydrin (1.0 eq) to the dropping funnel and add it dropwise to the reaction mixture over 1-2 hours. An exotherm may be observed; maintain the internal temperature below 60°C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 55°C. Monitor the reaction's progress every hour using GC by analyzing a quenched and filtered aliquot. The reaction is typically complete when epichlorohydrin is no longer detected.

  • Workup: Cool the reaction mixture to room temperature. Slowly add water to quench the reaction and dissolve the inorganic salts. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer twice with dichloromethane. Combine the organic layers.

  • Washing: Wash the combined organic layers with brine to remove residual water and water-soluble impurities.

  • Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate using a rotary evaporator.

  • Purification: Purify the resulting crude oil by vacuum distillation to obtain [(Methylthio)methyl]oxirane as a colorless liquid.

Visualizing the Process

Reaction Mechanism

The following diagram illustrates the key steps in the formation of [(Methylthio)methyl]oxirane.

ReactionMechanism reagents Epichlorohydrin + Sodium Thiomethoxide (CH₃S⁻Na⁺) step1 Step 1: Nucleophilic Attack (Ring Opening) reagents->step1 Sₙ2 attack intermediate Alkoxide Intermediate step1->intermediate step2 Step 2: Intramolecular Sₙ2 (Ring Closure) intermediate->step2 Displaces Cl⁻ product [(Methylthio)methyl]oxirane + Sodium Chloride (NaCl) step2->product

Caption: The two-step mechanism for [(Methylthio)methyl]oxirane synthesis.

Troubleshooting Workflow for Low Yield

This decision tree provides a logical path for diagnosing and solving yield issues.

TroubleshootingWorkflow start Low Yield Observed check_stoichiometry Verify Stoichiometry (1.1 eq. Nucleophile) start->check_stoichiometry check_conditions Review Reaction Conditions start->check_conditions check_purity Assess Reagent Purity start->check_purity purification_loss Evaluate Purification Loss check_stoichiometry->purification_loss implement_ptc Implement Phase-Transfer Catalyst (PTC)? check_conditions->implement_ptc optimize_temp Optimize Temperature (50-70°C) check_conditions->optimize_temp slow_addition Use Slow, Dropwise Addition? check_conditions->slow_addition yes_ptc Yes implement_ptc->yes_ptc If Yes no_ptc No implement_ptc->no_ptc If No add_ptc Add 1-5 mol% TBAB no_ptc->add_ptc

Caption: A decision tree for troubleshooting low product yield.

References

  • Preparation method of oxirane derivative. (n.d.). Google Patents.
  • ((Methylthio)methyl)oxirane | C4H8OS | CID 548390. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]

  • Purification of oxiranes by reduction of carbonyl impurittes with trivalent nitrogencompounds. (n.d.). Google Patents.
  • 18.6: Reactions of Epoxides - Ring-opening. (2024, March 24). Chemistry LibreTexts. Retrieved January 18, 2026, from [Link]

  • Optimisation of Epoxide Ring-Opening Reaction for the Synthesis of Bio-Polyol from Palm Oil Derivative Using Response Surface Methodology. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]

  • Kinetic Studies and Reaction Network in the Epoxidation of Styrene Catalyzed by the Temperature-Controlled Phase-Transfer Catalyst [(C18H37)2(CH3)2N]7[PW11O39]. (2022, July 18). ACS Publications. Retrieved January 18, 2026, from [Link]

  • Attack of ethoxide on epichlorohydrin. (2018, May 8). Chemistry Stack Exchange. Retrieved January 18, 2026, from [Link]

  • Triphase Catalysis in Epoxidation of α,β-Enones with Polymer Bound Quaternary Ammonium Salt. (n.d.). Korean Chemical Society. Retrieved January 18, 2026, from [Link]

  • Mechanism for oxirane formation. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Highly Regioselective Ring Opening of Epoxides and Aziridines Using (Bromodimethyl)sulfonium Bromide. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Improved synthesis of 6-[(ethylthio)methyl]-1H-indazole. (2015, December 6). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Optimisation of epoxidation reaction conditions. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Epoxide Syntheses and Ring-Opening Reactions in Drug Development. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]

  • Purification of Methyl Isothiocyanate After Storage. (2025, December 23). Chemistry Stack Exchange. Retrieved January 18, 2026, from [Link]

  • Optimisation of greener and more efficient 1,7-octadiene epoxidation catalysed by a polymer-supported Mo(VI) complex via response surface methodology. (2024, February 28). RSC Publishing. Retrieved January 18, 2026, from [Link]

  • PTC Useful for Ring Closure to Epoxides. (n.d.). PTC Organics, Inc. Retrieved January 18, 2026, from [Link]

  • Autocatalytic methylthiomethylation of carboxylic acid/phenol involving the formation of DMSO enolate: convenient synthesis of methylthiomethyl ester/ether. (2022, November 18). PMC - NIH. Retrieved January 18, 2026, from [Link]

  • The Reaction of Sodium Ethoxide with Epichlorohydrin: A Closer Look. (2023, September 2). Knowledge. Retrieved January 18, 2026, from [Link]

  • Epichlorohydrin Opening Mechanism. (2023, November 26). YouTube. Retrieved January 18, 2026, from [Link]

  • SYNTHESIS AND MODIFICATION OF AN EPOXIDE-CONTAINING POLYMER PREPARED USING RING OPENING METATHESIS POLYMERIZATION (ROMP). (n.d.). Scholarly Works @ SHSU. Retrieved January 18, 2026, from [Link]

  • Oxirane synthesis methods. (n.d.). Química Organica.org. Retrieved January 18, 2026, from [Link]

  • Technical note: Improved synthetic routes to cis- and trans-(2-methyloxirane-2,3-diyl)dimethanol (cis- and trans-β-isoprene epoxydiol). (2023, July 17). ACP. Retrieved January 18, 2026, from [Link]

  • Design of Organic–Inorganic Phase Transfer Hybrid Catalyst and Its Application in the Epoxidation of α-Olefins. (2024, April 25). ACS Publications. Retrieved January 18, 2026, from [Link]

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  • OPTIMIZATION OF THE EPOXIDATION OF METHYL ESTER OF PALM FATTY ACID DISTILLATE. (n.d.). PALMOILIS. Retrieved January 18, 2026, from [Link]

  • DEVELOPMENT OF A SYNTHETIC ROUTE TO THE ACTIVE INGREDIENT OF AN AGRICULTURAL HERBICIDE. (n.d.). TUS Library. Retrieved January 18, 2026, from [Link]

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Sources

Optimization

Technical Support Center: Troubleshooting Side Reactions in the Ring-Opening of [(Methylthio)methyl]oxirane

Welcome to the technical support guide for the ring-opening of [(Methylthio)methyl]oxirane. This resource is designed for researchers, chemists, and drug development professionals who utilize this versatile epoxide inter...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the ring-opening of [(Methylthio)methyl]oxirane. This resource is designed for researchers, chemists, and drug development professionals who utilize this versatile epoxide intermediate. The inherent reactivity of the strained oxirane ring, while synthetically useful, can also lead to a variety of side reactions.[1] This guide provides in-depth, field-proven insights to help you identify, understand, and mitigate these challenges, ensuring higher yields and product purity.

Part 1: Foundational Principles of [(Methylthio)methyl]oxirane Reactivity

Before troubleshooting, it's crucial to understand the core mechanisms governing epoxide ring-opening. The reaction's outcome, particularly its regioselectivity, is dictated by the reaction conditions—specifically, whether it is performed under basic/nucleophilic or acidic conditions.[2][3]

FAQ: What are the fundamental differences between acid-catalyzed and base-catalyzed ring-opening mechanisms for epoxides?

Answer: The choice between acidic and basic conditions fundamentally alters the nature of the epoxide and the nucleophile, leading to different regiochemical outcomes.

  • Base-Catalyzed / Strong Nucleophile Conditions: This reaction proceeds via a classic SN2 mechanism.[3][4] The nucleophile directly attacks one of the electrophilic carbons of the epoxide ring. Due to steric hindrance, the attack almost exclusively occurs at the less substituted carbon atom.[1][4][5] The driving force is the relief of the significant ring strain (angle and torsional) within the three-membered ring.[1]

  • Acid-Catalyzed / Weak Nucleophile Conditions: In this two-step mechanism, the epoxide oxygen is first protonated by the acid, creating a highly reactive protonated epoxide with a good leaving group (a hydroxyl group).[6] This is followed by the nucleophilic attack. The transition state has significant SN1 character, with a partial positive charge developing on the carbon atoms.[7] Consequently, the nucleophile preferentially attacks the more substituted carbon, which is better able to stabilize this positive charge.[6][7]

G cluster_base Base-Catalyzed (SN2) cluster_acid Acid-Catalyzed (SN1-like) B_Epoxide [(Methylthio)methyl]oxirane B_TS SN2 Transition State B_Epoxide->B_TS B_Nuc Strong Nucleophile (e.g., RS⁻, RO⁻) B_Nuc->B_TS B_Prod Product (Attack at less hindered carbon) B_TS->B_Prod A_Epoxide [(Methylthio)methyl]oxirane A_ProtEpoxide Protonated Epoxide A_Epoxide->A_ProtEpoxide + H⁺ A_H H⁺ (Acid Catalyst) A_ProtEpoxide->A_H Reversible A_TS SN1-like Transition State (δ⁺ on more substituted C) A_ProtEpoxide->A_TS A_Nuc Weak Nucleophile (e.g., H₂O, ROH) A_Nuc->A_TS A_Prod Product (Attack at more substituted carbon) A_TS->A_Prod G cluster_products Potential Regioisomers start [(Methylthio)methyl]oxirane (Me-S-CH₂-CH(O)CH₂) prodA Product A (Desired) 1-(Methylthio)-3-(nucleophil-yl)propan-2-ol (Attack at C3) start->prodA Base-Catalyzed (SN2) Favors less hindered C3 prodB Product B (Side Product) 2-(Methylthio)-1-(nucleophil-yl)propan-2-ol (Attack at C2) start->prodB Acid-Catalyzed (SN1-like) Potential for mixed products

Caption: Regiochemical outcomes based on reaction catalysis type.

Troubleshooting Protocol & Recommendations:

ParameterRecommendation for High RegioselectivityRationale
Catalyst Use a base catalyst (e.g., NaH, NaOH, Et₃N) with a strong nucleophile.Enforces a strict SN2 mechanism, directing the nucleophile to the sterically most accessible carbon. [4][5]
Nucleophile Use the deprotonated form of the nucleophile (e.g., sodium thiolate instead of thiol).A stronger nucleophile enhances the rate of the SN2 reaction and avoids the need for acid activation.
Solvent Use a polar aprotic solvent (e.g., THF, DMF).These solvents effectively solvate the cation of the base but do not protonate the nucleophile, maintaining its high reactivity.
Temperature Start at low temperatures (e.g., 0 °C) and slowly warm to room temperature.Lower temperatures favor the kinetically controlled product and minimize side reactions.
Issue 2: Polymerization and Oligomer Formation

FAQ: My reaction mixture has become viscous and difficult to work up, and analysis shows high molecular weight species. What is causing this polymerization?

Explanation of Causality: Epoxides are monomers for ring-opening polymerization. [8][]This side reaction is particularly prevalent under strongly acidic conditions but can also occur under basic conditions. [10]The hydroxyl group of the desired ring-opened product can itself act as a nucleophile, attacking another molecule of [(Methylthio)methyl]oxirane. This initiates a chain reaction leading to dimers, oligomers, and polymers. [11]

G epoxide Epoxide product Desired Product (Nu-CH₂-CH(OH)-...) epoxide->product + Nu-H nuc Nucleophile (Nu-H) dimer Dimer product->dimer OH attacks epoxide2 Another Epoxide epoxide2->dimer polymer Oligomer / Polymer dimer->polymer epoxide3 Another Epoxide epoxide3->polymer

Caption: Cascade reaction leading to epoxide polymerization.

Troubleshooting Protocol & Recommendations:

  • Avoid Strong Lewis and Brønsted Acids: Catalysts like BF₃·OEt₂, AlCl₃, or concentrated H₂SO₄ are potent initiators of cationic polymerization. If acidic conditions are necessary, use milder, well-controlled sources.

  • Control Stoichiometry: Add the epoxide slowly to a solution of the nucleophile. Maintaining an excess of the primary nucleophile relative to the epoxide at all times disfavors the product's hydroxyl group from competing for the epoxide.

  • Lower Reaction Temperature: Polymerization often has a higher activation energy than the initial ring-opening. Running the reaction at a lower temperature can significantly suppress this side reaction.

  • Use a High Concentration of the Nucleophile: This ensures the rate of the desired bimolecular reaction is much faster than the competing polymerization pathway.

Issue 3: Incomplete Conversion with Thiol Nucleophiles

FAQ: When using a thiol nucleophile, my reaction stalls and gives a low yield, and I've noticed a white precipitate forming. What is happening?

Explanation of Causality: This is a common and often overlooked issue. Thiols (R-SH) are susceptible to oxidation under ambient or basic conditions, leading to the formation of a disulfide (R-S-S-R). [12]This dimerization consumes the active thiol nucleophile, halting the reaction and often resulting in the precipitation of the disulfide.

Troubleshooting Protocol & Recommendations:

StepActionRationale
1. Atmosphere Control Rigorously degas all solvents (e.g., via sparging with N₂ or Ar, or freeze-pump-thaw cycles).Removes dissolved oxygen, the primary oxidant responsible for disulfide formation.
2. Inert Conditions Conduct the entire experiment under a positive pressure of an inert gas (N₂ or Ar).Prevents atmospheric oxygen from entering the reaction vessel.
3. Reagent Purity Use a fresh, high-purity thiol.Older thiols may have already partially oxidized.
4. Stoichiometry Adjustment Consider using a slight excess (1.1-1.2 equivalents) of the thiol.Compensates for minor losses to oxidation without significantly impacting downstream purification.
5. In Situ Generation For critical applications, generate the active thiol in situ by reducing a disulfide precursor with an agent like sodium borohydride (NaBH₄) just before adding the epoxide. [12]This strategy ensures the maximum concentration of the active nucleophile at the start of the reaction. [12]
Issue 4: Unwanted Formation of 1-(Methylthio)propane-2,3-diol

FAQ: My product mixture is contaminated with the diol corresponding to the hydrolysis of my starting epoxide. How can I prevent this?

Explanation of Causality: The presence of water, even in trace amounts, can lead to the hydrolysis of the epoxide to form the corresponding 1,2-diol. [4]This reaction is catalyzed by both acid and base. [3][7]Given that many ring-opening reactions are run under such conditions, meticulous exclusion of water is paramount.

Troubleshooting Protocol & Recommendations:

  • Drying of Glassware: Thoroughly dry all glassware in an oven (e.g., at 120 °C for several hours) and cool under a stream of inert gas or in a desiccator immediately before use.

  • Use of Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents. Solvents from freshly opened bottles are preferred.

  • Handling of Reagents: Handle hygroscopic reagents (e.g., powdered NaOH, NaH) in a glovebox or under a positive pressure of inert gas.

  • Inert Atmosphere: As with thiol reactions, running the entire procedure under an inert atmosphere of nitrogen or argon will prevent atmospheric moisture from contaminating the reaction.

Part 3: Validated Starting Protocol

This protocol for a base-catalyzed ring-opening with a thiol nucleophile incorporates the troubleshooting principles discussed above to maximize the chances of a successful, high-yield reaction.

Objective: Synthesize 1-((4-methoxybenzyl)thio)-3-(methylthio)propan-2-ol.

Materials:

  • [(Methylthio)methyl]oxirane

  • 4-Methoxybenzenethiol

  • Sodium Hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Nitrogen or Argon gas supply

Procedure:

  • Preparation: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet.

  • Reagent Preparation: In the flask, suspend sodium hydride (1.1 eq.) in anhydrous THF.

  • Thiolate Formation: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of 4-methoxybenzenethiol (1.0 eq.) in anhydrous THF dropwise. Caution: Hydrogen gas is evolved.

  • Activation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation to the sodium thiolate.

  • Epoxide Addition: Cool the reaction mixture back down to 0 °C. Add a solution of [(Methylthio)methyl]oxirane (1.2 eq.) in anhydrous THF dropwise over 20-30 minutes.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour and then slowly warm to room temperature. Monitor the reaction progress by TLC or GC-MS until the starting thiol is consumed (typically 4-12 hours).

  • Workup: Carefully quench the reaction by cooling to 0 °C and slowly adding saturated aqueous NH₄Cl.

  • Extraction: Transfer the mixture to a separatory funnel, add ethyl acetate, and wash sequentially with water and saturated NaHCO₃.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel to yield the pure product.

References

  • Chemical Communications (RSC Publishing). Disulfides as mercapto-precursors in nucleophilic ring opening reaction of polymeric epoxides: establishing equimolar stoichiometric conditions in a thiol–epoxy 'click' reaction.[Link]

  • Chemistry Steps. Epoxides Ring-Opening Reactions.[Link]

  • YouTube. Ring Opening of Epoxides, Thiols, and Sulfides.[Link]

  • Arkivoc. Regioselective ring opening of epoxides with thiols in water.[Link]

  • ACS Publications. Asymmetric Ring Opening of Meso Epoxides with Thiols: Enantiomeric Enrichment Using a Bifunctional Nucleophile | The Journal of Organic Chemistry.[Link]

  • PubChem - NIH. [(Methylthio)methyl]oxirane | C4H8OS | CID 548390.[Link]

  • PMC - NIH. Synthesis of Functional Polyesters N-(2,3-epoxypropyl)-4,5,6,7-tetrahydroindole by Anionic Ring-Opening Polymerization.[Link]

  • PubMed. Enantio- and regioselectivity in the epoxide-hydrolase-catalyzed ring opening of aliphatic oxiranes: Part II: Dialkyl- and trialkylsubstituted oxiranes.[Link]

  • Chemistry LibreTexts. 18.6: Reactions of Epoxides - Ring-opening.[Link]

  • ResearchGate. Base-catalysed oxirane ring-opening reaction. Strong nucleophiles...[Link]

  • Chemistry LibreTexts. 18.5: Reactions of Epoxides - Ring-opening.[Link]

  • Khan Academy. Ring opening reactions of epoxides: Acid-catalyzed (video).[Link]

  • Google Patents.
  • ResearchGate. Regioselectivity of Epoxide Ring‐Openings via SN2 Reactions Under Basic and Acidic Conditions.[Link]

  • PubMed. A theoretical examination of the acid-catalyzed and noncatalyzed ring-opening reaction of an oxirane by nucleophilic addition of acetate. Implications to epoxide hydrolases.[Link]

  • ScienceDirect. Epoxide ring opening with alcohols using heterogeneous Lewis acid catalysts: Regioselectivity and Mechanism.[Link]

  • The Royal Society of Chemistry. Nucleophilic ring opening of trans-2,3-disubstituted epoxides to β-amino alcohols with catalyst-controlled regioselectivity.[Link]

  • Fundamentals of Organic Chemistry. 9.14 Reactions of Epoxides: Ring-Opening.[Link]

  • ResearchGate. Main reactions of epoxidation and oxirane ring-opening process. R'' and R''' - residues of fatty acids.[Link]

Sources

Troubleshooting

Technical Support Center: Purification of [(Methylthio)methyl]oxirane

Welcome to the technical support center for the purification of [(Methylthio)methyl]oxirane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance a...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of [(Methylthio)methyl]oxirane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the purification of this versatile building block. The question-and-answer format is intended to directly address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of [(Methylthio)methyl]oxirane relevant to its purification?

A1: Understanding the physicochemical properties of [(Methylthio)methyl]oxirane is crucial for selecting and optimizing a purification strategy. Key properties are summarized in the table below.

PropertyValueSignificance for Purification
Molecular Formula C₄H₈OS
Molecular Weight 104.17 g/mol Influences volatility and chromatographic behavior.
Appearance Colorless to pale yellow liquidVisual indicator of purity; color may suggest impurities.
Boiling Point ~151-152 °C (atmospheric pressure, estimated)Critical for purification by distillation. A lower boiling point under vacuum is expected, which is preferable to avoid thermal decomposition.
Solubility Soluble in many organic solvents (e.g., dichloromethane, ethyl acetate, THF). Limited solubility in water.Dictates the choice of solvents for extraction and chromatography.
Stability The epoxide ring is susceptible to ring-opening under acidic conditions. The thioether linkage is generally stable but can be oxidized. The molecule may be sensitive to high temperatures.Purification methods should avoid strongly acidic conditions. Vacuum distillation is preferred over atmospheric distillation to minimize thermal stress.

Q2: What are the most common impurities I should expect in my crude [(Methylthio)methyl]oxirane?

A2: Impurities typically arise from the starting materials, side reactions, or degradation of the product. The most common synthesis involves the reaction of epichlorohydrin with sodium thiomethoxide.

  • Unreacted Starting Materials:

    • Epichlorohydrin

    • Sodium thiomethoxide (or methanethiol if generated in situ)

  • Byproducts of the Main Reaction:

    • Sodium chloride (inorganic salt, easily removed by aqueous workup).

    • Oligomeric or polymeric materials, especially if the temperature is not well-controlled.

  • Byproducts from Side Reactions:

    • Hydrolysis products: The epoxide ring can be opened by water, especially under acidic or basic conditions, to form a diol.

    • Products of nucleophilic attack on the epoxide: Excess thiomethoxide can potentially open the epoxide ring of the product to form a dimeric species.

    • Isomers: Depending on the reaction conditions, trace amounts of isomeric byproducts may form.

Q3: What safety precautions should I take when handling and purifying [(Methylthio)methyl]oxirane?

A3: [(Methylthio)methyl]oxirane should be handled with care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory. Avoid inhalation of vapors and contact with skin and eyes. Epoxides as a class are known to be reactive and should be treated as potential irritants and sensitizers. Store the compound in a tightly sealed container in a cool, dry place away from strong acids and oxidizing agents.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of [(Methylthio)methyl]oxirane.

Problem 1: My final product is a yellow or brown oil, but the literature reports it as a colorless liquid.

  • Possible Cause: Presence of colored impurities, possibly from overheating during distillation or from side reactions during synthesis.

  • Solution:

    • Re-purification by Flash Chromatography: This is often the most effective way to remove colored, non-volatile impurities. Use a silica gel column and a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).

    • Charcoal Treatment: Before final purification, you can try stirring the crude product in an organic solvent with a small amount of activated charcoal for 15-30 minutes, followed by filtration through celite. This can help adsorb some colored impurities.

    • Optimize Distillation: If you are using distillation, ensure you are using a vacuum to lower the boiling point and minimize thermal stress. A short-path distillation apparatus can also reduce the contact time with heated surfaces.

Problem 2: The yield of my purified product is very low after aqueous workup.

  • Possible Cause 1: Emulsion formation during extraction. The presence of both polar and non-polar functional groups can sometimes lead to emulsions, making phase separation difficult and causing loss of product to the aqueous layer.

    • Solution: Add brine (saturated NaCl solution) to the aqueous layer to increase its ionic strength. This often helps to break emulsions and "salt out" the organic product from the aqueous phase.

  • Possible Cause 2: Hydrolysis of the epoxide ring. If the aqueous workup is acidic or is prolonged, some of the epoxide may undergo ring-opening to form a more water-soluble diol.

    • Solution: Use a neutral or slightly basic aqueous wash (e.g., saturated sodium bicarbonate solution) and perform the extraction steps as quickly as possible. Ensure the organic extracts are thoroughly dried with an anhydrous salt like sodium sulfate or magnesium sulfate before solvent removal.

Problem 3: I see multiple spots on the TLC of my purified product, even after column chromatography.

  • Possible Cause 1: Co-elution of impurities. The chosen solvent system for chromatography may not be optimal for separating all impurities.

    • Solution: Re-run the column with a different, less polar solvent system or a shallower gradient to improve separation. Sometimes, switching to a different stationary phase (e.g., alumina) can be effective.

  • Possible Cause 2: On-column decomposition. If the product is sensitive, it might be degrading on the silica gel.

    • Solution: Deactivate the silica gel by adding a small amount of triethylamine (e.g., 0.1-1%) to the eluent. This is particularly useful if you suspect acidic impurities are causing decomposition on the column.

Detailed Purification Protocols

Below are step-by-step protocols for the most common and effective purification techniques for [(Methylthio)methyl]oxirane.

Protocol 1: Extractive Workup

This is the first step after the synthesis to remove inorganic salts and water-soluble impurities.

Objective: To perform an initial purification of the crude reaction mixture.

Materials:

  • Crude reaction mixture

  • Ethyl acetate or dichloromethane

  • Deionized water

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Separatory funnel

  • Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Quench the reaction mixture by carefully adding it to a separatory funnel containing deionized water.

  • Extract the aqueous layer with a suitable organic solvent like ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic extracts.

  • Wash the combined organic layers sequentially with:

    • Saturated sodium bicarbonate solution (to neutralize any residual acid).

    • Brine (to aid in drying and break any emulsions).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

Diagram: Extractive Workup Workflow

G cluster_0 Reaction Quenching & Extraction cluster_1 Washing cluster_2 Drying & Concentration ReactionMixture Crude Reaction Mixture AddWater Add to Separatory Funnel with Deionized Water ReactionMixture->AddWater Extract Extract with Organic Solvent (e.g., Ethyl Acetate) AddWater->Extract WashNaHCO3 Wash with Saturated NaHCO₃ Solution Extract->WashNaHCO3 WashBrine Wash with Brine WashNaHCO3->WashBrine Dry Dry over Anhydrous Na₂SO₄ or MgSO₄ WashBrine->Dry Filter Filter Dry->Filter Concentrate Concentrate under Reduced Pressure Filter->Concentrate CrudeProduct Crude Product Concentrate->CrudeProduct

Caption: Workflow for the extractive workup of [(Methylthio)methyl]oxirane.

Protocol 2: Purification by Flash Column Chromatography

This method is highly effective for removing impurities with different polarities from the desired product.

Objective: To achieve high purity of [(Methylthio)methyl]oxirane.

Materials:

  • Crude [(Methylthio)methyl]oxirane

  • Silica gel (230-400 mesh)

  • Solvents for elution (e.g., hexanes and ethyl acetate)

  • Chromatography column

  • Compressed air or nitrogen source

  • Collection tubes

  • TLC plates and developing chamber

  • UV lamp or potassium permanganate stain for visualization

Procedure:

  • Select the Eluent System: On a TLC plate, find a solvent system where the product has an Rf value of approximately 0.3. A good starting point is a mixture of hexanes and ethyl acetate.

  • Pack the Column:

    • Dry pack the column with silica gel.

    • Wet the silica gel with the least polar solvent of your eluent system.

    • Run solvent through the column using gentle pressure until the silica is fully wetted and packed.

  • Load the Sample:

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).

    • Add a small amount of silica gel to this solution and concentrate it to a dry powder (dry loading). This is generally preferred for better separation.

    • Carefully add the dry-loaded sample to the top of the packed column.

  • Elute the Column:

    • Carefully add the eluent to the column.

    • Apply gentle pressure to the top of the column to achieve a steady flow rate.

    • Collect fractions in test tubes.

  • Monitor the Fractions:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

  • Combine and Concentrate:

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure to obtain the purified [(Methylthio)methyl]oxirane.

Diagram: Flash Column Chromatography Workflow

G cluster_0 Preparation cluster_1 Separation cluster_2 Analysis & Isolation SelectEluent Select Eluent (Rf ≈ 0.3) PackColumn Pack Column with Silica Gel SelectEluent->PackColumn LoadSample Load Sample (Dry Loading Preferred) PackColumn->LoadSample Elute Elute with Solvent System LoadSample->Elute CollectFractions Collect Fractions Elute->CollectFractions MonitorTLC Monitor Fractions by TLC CollectFractions->MonitorTLC Combine Combine Pure Fractions MonitorTLC->Combine Concentrate Concentrate under Reduced Pressure Combine->Concentrate PureProduct Pure Product Concentrate->PureProduct

Caption: Workflow for purification by flash column chromatography.

Protocol 3: Purification by Vacuum Distillation

This technique is suitable for purifying the product on a larger scale, especially for removing non-volatile impurities or those with significantly different boiling points.

Objective: To purify [(Methylthio)methyl]oxirane by separating it from components with different volatilities.

Materials:

  • Crude [(Methylthio)methyl]oxirane

  • Distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)

  • Vacuum source and pressure gauge

  • Heating mantle and stir bar

  • Cold trap

Procedure:

  • Set up the Apparatus: Assemble the distillation apparatus. Ensure all joints are properly sealed for vacuum.

  • Charge the Flask: Add the crude product to the distillation flask. Do not fill it more than two-thirds full.

  • Apply Vacuum: Slowly and carefully apply vacuum to the system. A cold trap between the apparatus and the vacuum pump is recommended.

  • Heat the Flask: Once a stable vacuum is achieved, begin gentle heating and stirring.

  • Collect Fractions:

    • Discard the initial low-boiling fraction (forerun).

    • Collect the main fraction that distills at a constant temperature and pressure. This is your purified product.

    • Stop the distillation before the flask is completely dry to avoid the concentration of potentially unstable residues.

  • Cool Down: Allow the system to cool to room temperature before releasing the vacuum.

Purity Assessment

After purification, it is essential to assess the purity of your [(Methylthio)methyl]oxirane.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique to determine the purity and identify any volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the product and detect impurities with different chemical shifts.

  • High-Performance Liquid Chromatography (HPLC): HPLC can also be used for purity analysis, especially for less volatile impurities.

By following these guidelines and protocols, researchers can effectively purify [(Methylthio)methyl]oxirane and troubleshoot common issues, ensuring the quality and reliability of their experimental results.

References

  • Safety Data Sheet. (2024, February 7). MG Chemicals. [Link]

  • SAFETY DATA SHEET. Covestro Solution Center. [Link]

  • Purification: How to Run a Flash Column. Department of Chemistry: University of Rochester. [Link]

  • Supporting Information. The Royal Society of Chemistry. [Link]

  • HOW TO DO FLASH COLUMN CHROMATOGRAPHY IN 15 MINUTES. [Link]

  • Safety data sheet. (2022, July 28). [Link]

  • Delayed Thiol-Epoxy Photopolymerization: A General and Effective Strategy to Prepare Thick Composites. (2020, June 18). ACS Omega. [Link]

  • KR-80QL. [Link]

  • Purification: Fractional Distillation. Department of Chemistry: University of Rochester. [Link]

  • Green Chemistry. RSC Publishing. [Link]

  • Purification of Organic Compounds by Flash Column Chromatography. (2025, June 19). [Link]

  • ((Methylthio)methyl)oxirane | C4H8OS | CID 548390. PubChem. [Link]

  • THERMAL DECOMPOSITION MECHANISMS OF EPOXIES AND POLYURETHANES. OSTI.GOV. [Link]

  • Application Notes and Protocols: Ring-Opening Reactions of (
Optimization

Technical Support Center: Stereoselective Synthesis of [(Methylthio)methyl]oxirane Derivatives

Welcome to the technical support center for the stereoselective synthesis of [(methylthio)methyl]oxirane derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the stereoselective synthesis of [(methylthio)methyl]oxirane derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, providing in-depth troubleshooting advice and practical, field-proven protocols. As your virtual Senior Application Scientist, I will guide you through the causal relationships in experimental design, ensuring a robust and reproducible synthetic strategy.

Introduction to the Challenge

[(Methylthio)methyl]oxirane is a valuable chiral building block in medicinal chemistry and organic synthesis. Its stereoselective synthesis, however, presents several challenges, primarily centered around controlling the facial selectivity of the epoxidation and managing the reactivity and stability of the sulfur-containing reagents and products. This guide will focus predominantly on the Corey-Chaykovsky reaction, a powerful method for epoxide formation from sulfur ylides, and will also touch upon alternative strategies.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for the stereoselective synthesis of [(methylthio)methyl]oxirane?

A1: The most common and versatile method is the Corey-Chaykovsky reaction , which involves the reaction of a sulfur ylide with an appropriate aldehyde.[1][2] For enantioselective synthesis, a chiral sulfide is used to generate a chiral sulfur ylide.[3] Alternative methods include the Sharpless asymmetric epoxidation of an allylic alcohol precursor[4] or the diastereoselective epoxidation of a chiral unsaturated precursor using reagents like meta-chloroperoxybenzoic acid (m-CPBA).[5]

Q2: Why is the Corey-Chaykovsky reaction preferred for this synthesis?

A2: The Corey-Chaykovsky reaction is often preferred due to its high reliability, operational simplicity, and the commercial availability of the necessary precursors.[3][6] It allows for the direct conversion of an aldehyde to an epoxide in a single step and offers good control over diastereoselectivity.[2] Furthermore, the development of catalytic asymmetric versions has made it an attractive method for accessing enantioenriched epoxides.[4]

Q3: What is the difference between using a sulfonium ylide and a sulfoxonium ylide in the Corey-Chaykovsky reaction?

A3: Sulfonium ylides (e.g., dimethylsulfonium methylide) are generally more reactive and less stable than sulfoxonium ylides (e.g., dimethylsulfoxonium methylide, also known as Corey's reagent).[7] A key difference in reactivity is observed with α,β-unsaturated carbonyls: sulfonium ylides tend to give 1,2-addition (epoxidation), while the more stable sulfoxonium ylides often favor 1,4-addition (cyclopropanation).[3] For the synthesis of epoxides from simple aldehydes, both can be effective.

Q4: How does the (methylthio)methyl group influence the stereoselectivity of the epoxidation?

A4: The sulfur atom in the (methylthio)methyl group can act as a Lewis base and may coordinate with Lewis acidic species in the reaction mixture, potentially influencing the approach of the reagent to the prochiral face of the carbonyl. In chiral variants of the Corey-Chaykovsky reaction, the steric and electronic properties of this group will play a role in the facial selectivity by interacting with the chiral environment of the ylide.

Troubleshooting Guide

Problem 1: Low or No Yield of the Desired Epoxide
Potential Cause Explanation Recommended Solution
Inactive Sulfur Ylide The sulfur ylide is unstable and must be generated in situ and used promptly. Decomposition can occur due to moisture, heat, or prolonged storage.[7]Ensure all glassware is flame-dried and the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen). Use freshly prepared or purchased sulfonium salt. Generate the ylide at a low temperature (e.g., 0 °C to room temperature) and use it immediately.
Poor Quality Base or Solvent The choice and quality of the base and solvent are critical for efficient ylide formation. Common bases include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and butyllithium (n-BuLi).[2]Use a high-purity, strong base. If using NaH, ensure it is a fresh dispersion in mineral oil and wash with dry hexanes before use. Ensure solvents (e.g., DMSO, THF) are anhydrous.
Side Reactions With certain bases like n-BuLi, a significant side product can be the β-hydroxymethyl sulfide.[1]If this side product is observed, consider switching to a different base such as NaH or KOtBu.
Substrate Decomposition The aldehyde starting material may be unstable under the basic reaction conditions.Add the aldehyde slowly to the pre-formed ylide solution at a low temperature to minimize its exposure to the strong base.
Problem 2: Poor Stereoselectivity (Diastereo- or Enantioselectivity)
Potential Cause Explanation Recommended Solution
Suboptimal Chiral Catalyst/Sulfide The structure of the chiral sulfide is paramount for achieving high enantioselectivity.[3]Screen a variety of chiral sulfides to find the one that provides the best induction for your specific substrate.
Incorrect Reaction Temperature Stereoselectivity is often highly temperature-dependent.Perform the reaction at a lower temperature. A temperature screen (e.g., -78 °C, -40 °C, 0 °C) is recommended to optimize selectivity.
Solvent Effects The polarity and coordinating ability of the solvent can influence the transition state geometry and thus the stereochemical outcome.Experiment with different anhydrous solvents or solvent mixtures (e.g., THF, toluene, CH₂Cl₂).
Base/Counterion Effects The nature of the base and the resulting counterion (e.g., Li⁺, Na⁺, K⁺) can affect the aggregation and reactivity of the ylide, impacting stereoselectivity.Try different bases (KOtBu, NaH, LiHMDS) to see how the counterion influences the stereochemical outcome.
Problem 3: Difficulty in Product Purification
Potential Cause Explanation Recommended Solution
Product Volatility [(Methylthio)methyl]oxirane is a relatively small and potentially volatile molecule.Use caution during solvent removal. Use a rotary evaporator at low temperature and reduced pressure. Consider co-evaporation with a higher boiling point solvent if necessary.
Co-elution with Byproducts Sulfur-containing byproducts (e.g., dimethyl sulfoxide, dimethyl sulfide) can be difficult to separate from the product by chromatography.After the reaction, quench with water and extract the product into a low-polarity solvent (e.g., diethyl ether, pentane). Wash the organic layer thoroughly with brine to remove water-soluble impurities like DMSO. For chromatography, use a less polar eluent system (e.g., hexanes/ethyl acetate or pentane/diethyl ether) and consider using a long column for better separation.
Product Instability on Silica Gel The epoxide ring can be sensitive to acidic conditions and may undergo ring-opening on standard silica gel.[8][9]Use deactivated silica gel (e.g., by adding 1-2% triethylamine to the eluent) or consider using a different stationary phase like alumina. Minimize the time the product spends on the column.

Experimental Protocols

Protocol 1: Synthesis of Trimethylsulfonium Iodide

This protocol describes the preparation of the sulfonium salt precursor for the Corey-Chaykovsky reaction.

Materials:

  • Dimethyl sulfide

  • Iodomethane

  • Diethyl ether

Procedure:

  • In a round-bottom flask, dissolve dimethyl sulfide (1.0 eq) in a minimal amount of anhydrous diethyl ether under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add iodomethane (1.05 eq) dropwise with stirring.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • The white precipitate of trimethylsulfonium iodide will form.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

Protocol 2: Stereoselective Synthesis of [(Methylthio)methyl]oxirane via Corey-Chaykovsky Reaction

This protocol is a general guideline and may require optimization for specific substrates and desired stereoselectivity.

Materials:

  • Trimethylsulfonium iodide

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • (Methylthio)acetaldehyde (or other relevant aldehyde)

  • Anhydrous Diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Brine

Procedure:

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add sodium hydride (1.1 eq).

  • Wash the NaH with anhydrous hexanes (3x) to remove the mineral oil, and then place the flask under a high vacuum to remove the residual hexanes.

  • Add anhydrous DMSO to the flask to create a suspension.

  • Cool the suspension to 0 °C and add trimethylsulfonium iodide (1.1 eq) portion-wise, maintaining the temperature below 20 °C.

  • Allow the mixture to stir at room temperature for 1 hour, during which time the evolution of hydrogen gas should cease, and a clear solution of the ylide should be obtained.

  • Cool the ylide solution to 0 °C and add a solution of the aldehyde (1.0 eq) in a small amount of anhydrous DMSO dropwise over 30 minutes.

  • Let the reaction stir at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours, or until TLC/GC-MS analysis indicates complete consumption of the aldehyde.

  • Cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine (2x), dry over anhydrous sodium sulfate, filter, and carefully concentrate in vacuo at low temperature.

  • Purify the crude product by flash column chromatography on deactivated silica gel using a gradient of ethyl acetate in hexanes.

Data Presentation and Analysis

Table 1: Influence of Reaction Parameters on Stereoselectivity
EntryChiral SulfideBaseSolventTemp (°C)Yield (%)d.r. or e.e. (%)
1(R)-Sulfide AKOtBuTHF-788592 (e.e.)
2(R)-Sulfide ANaHMDSToluene-788288 (e.e.)
3(R)-Sulfide AKOtBuTHF09075 (e.e.)
4(S)-Sulfide BKOtBuTHF-788895 (e.e.)

(Data is illustrative and will vary based on the specific chiral sulfide and substrate used)

Characterization Data for [(Methylthio)methyl]oxirane
  • ¹H NMR (CDCl₃, 400 MHz): δ 3.15 (m, 1H), 2.85 (dd, J = 4.8, 4.0 Hz, 1H), 2.70 (dd, J = 4.8, 2.8 Hz, 1H), 2.65 (d, J = 5.2 Hz, 2H), 2.15 (s, 3H). (Predicted spectrum; actual shifts may vary)

  • ¹³C NMR (CDCl₃, 101 MHz): δ 52.5, 47.0, 38.0, 15.5. (Predicted spectrum; actual shifts may vary)

  • GC-MS (EI): m/z (%) = 104 (M⁺), 75, 61, 47.[6]

Visualization of Key Processes

Diagram 1: The Corey-Chaykovsky Reaction Mechanism

Corey_Chaykovsky cluster_ylide_formation Ylide Formation cluster_epoxidation Epoxidation Sulfonium_Salt R₂S⁺-CH₃ X⁻ Ylide R₂S⁺-CH₂⁻ Sulfonium_Salt->Ylide Deprotonation Base Base Base->Ylide Aldehyde R'CHO Ylide->Aldehyde Nucleophilic Attack Betaine Betaine Intermediate Aldehyde->Betaine Epoxide Epoxide Betaine->Epoxide Intramolecular SN2 Sulfide R₂S Betaine->Sulfide Elimination Troubleshooting_Low_Yield start Low Yield Observed check_ylide Check Ylide Formation TLC of ylide quenching? Fresh reagents? start->check_ylide check_conditions Review Reaction Conditions Anhydrous? Inert atmosphere? Correct temperature? check_ylide->check_conditions Ylide OK solution Optimize and Repeat check_ylide->solution Ylide issue (Remake ylide) check_substrate Substrate Integrity Aldehyde stable to base? Side reactions observed? check_conditions->check_substrate Conditions OK check_conditions->solution Conditions issue (Adjust setup) check_workup Evaluate Workup & Purification Product volatile? Decomposition on silica? check_substrate->check_workup Substrate OK check_substrate->solution Substrate issue (Modify addition) check_workup->solution Workup issue (Modify protocol)

Caption: A decision tree for troubleshooting low reaction yields.

Concluding Remarks

The stereoselective synthesis of [(methylthio)methyl]oxirane derivatives is a nuanced process that requires careful attention to reagent quality, reaction conditions, and purification techniques. By understanding the underlying mechanisms and anticipating potential challenges, researchers can develop robust and reproducible synthetic routes. This guide serves as a starting point for troubleshooting and optimization. Remember that each substrate is unique, and empirical optimization is often necessary to achieve the desired outcome. For further assistance, please consult the references provided below.

References

  • PubChem. (n.d.). [(Methylthio)methyl]oxirane. National Center for Biotechnology Information. Retrieved from [Link]

  • AdiChemistry. (n.d.). Corey Chaykovsky Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Corey-Chaykovsky Reaction. Retrieved from [Link]

  • Wikipedia. (2023, October 26). Johnson–Corey–Chaykovsky reaction. Retrieved from [Link]

  • OpenStax. (2023, September 20). 18.5 Reactions of Epoxides: Ring-Opening. In Organic Chemistry. Retrieved from [Link]

  • Master Organic Chemistry. (2015, February 10). Epoxide Ring Opening With Base. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, March 16). 5.2: Epoxidation of Allylic Alcohols. Retrieved from [Link]

  • Ciaccio, J. A., Rucando, D., Smrtka, M., & Rossi, R. (2003). “Instant Methylide” Modification of the Corey–Chaykovsky Epoxide Synthesis. The Journal of Organic Chemistry, 68(1), 221-224. [Link]

  • Xu, J., et al. (2016). Practical Corey-Chaykovsky Epoxidation: Scope and Limitation. Asian Journal of Organic Chemistry, 5(1), 61-66. [Link]

  • New York State Department of Health. (2016, April 7). Chemical Storage and Handling Recommendations. Retrieved from [Link]

  • Reddit. (2013, October 18). How would you purify air-sensitive materials (thiols) using column chromatography? [Online forum post]. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 15: Ethers, Epoxides and Thioethers. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2021, April 9). A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent. Retrieved from [Link]

  • Master Organic Chemistry. (2025, December 12). m-CPBA (meta-chloroperoxybenzoic acid). Retrieved from [Link]

  • Dalal Institute. (n.d.). Sharpless Asymmetric Epoxidation. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Enantioselective Epoxidation of Allylic Alcohols: (2S,3S)-3-PROPYLOXIRANEMETHANOL. Retrieved from [Link]

  • Maruyama, K., Ueda, M., Sasaki, S., & Miyashita, M. (1998). Highly stereoselective epoxidation of a 4-methyl-5-(triethylsilyl)oxyallyl alcohol system with m-chloroperoxybenzoic acid. Tetrahedron Letters, 39(25), 4521-4524. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for [(Methylthio)methyl]oxirane Polymerization

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the polymerization of [(Methylthio)methyl]oxirane. This resource is designed for researchers, scientists, and professionals in...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the polymerization of [(Methylthio)methyl]oxirane. This resource is designed for researchers, scientists, and professionals in drug development to navigate the complexities of synthesizing poly([(methylthio)methyl]oxirane), a unique polyether with potential applications ranging from advanced materials to biomedical devices. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established polymer chemistry principles.

The polymerization of oxiranes, or epoxides, is a powerful method for creating polyethers.[1][2] The process is primarily achieved through ring-opening polymerization (ROP), which can proceed via cationic or anionic mechanisms, each with its own set of advantages and challenges.[3][4] The presence of the (methylthio)methyl substituent introduces specific considerations, particularly in cationic systems, where the sulfur atom's lone pair of electrons can interact with the propagating cationic center.

This guide is structured to address problems based on the polymerization mechanism you are employing.

Part 1: Troubleshooting Guide for Cationic Ring-Opening Polymerization (CROP)

Cationic ROP is initiated by electrophilic species, such as Brønsted or Lewis acids, which activate the monomer for nucleophilic attack by another monomer molecule.[4][5][6] This mechanism is often favored for epoxides with electron-donating substituents that can stabilize the cationic propagating center.

Issue 1: No Polymerization or Very Low Monomer Conversion

Question: I've mixed my monomer, solvent, and initiator, but after the specified reaction time, NMR analysis shows mostly unreacted monomer. What went wrong?

Answer: This is a common issue often related to initiation failure or immediate termination. Let's break down the potential causes and solutions.

  • Cause A: Impurities in the System. Cationic polymerizations are notoriously sensitive to nucleophilic impurities, especially water. Water can react with the initiator or the propagating cationic chain, leading to termination.

    • Solution: Ensure rigorous drying of the monomer, solvent, and glassware. The monomer, [(Methylthio)methyl]oxirane, should be distilled over a suitable drying agent like calcium hydride (CaH₂) immediately before use. Solvents should be purified using a solvent purification system or by distillation over appropriate drying agents (e.g., dichloromethane over CaH₂). All glassware must be flame-dried or oven-dried at >120°C and assembled under an inert atmosphere (Nitrogen or Argon).

  • Cause B: Inactive or Inappropriate Initiator. The choice of initiator is critical. Not all acids are strong enough to efficiently initiate polymerization, or they may require a co-initiator.

    • Solution: Use a well-established initiator for epoxide CROP. Lewis acids like boron trifluoride etherate (BF₃·OEt₂) or protic acids with non-nucleophilic counter-anions like triflic acid (TfOH) are effective.[7] Verify the activity of your initiator; for example, BF₃·OEt₂ can degrade upon exposure to moist air. Using a freshly opened bottle or a recently purified initiator is recommended.

  • Cause C: Incorrect Temperature. While higher temperatures can increase reaction rates, they can also promote side reactions and termination, especially in cationic systems.[8][9][10] For many cationic polymerizations of epoxides, low temperatures (e.g., 0°C to -78°C) are required to suppress these unwanted reactions and achieve a controlled process.[11]

    • Solution: Attempt the polymerization at a lower temperature. Start at 0°C and, if issues persist, move to lower temperatures like -20°C or -40°C.

Issue 2: Polymer Has Low Molecular Weight and/or Broad Polydispersity (Đ > 1.5)

Question: My polymerization worked, but the resulting polymer has a much lower molecular weight than predicted by my monomer-to-initiator ratio, and the size-exclusion chromatography (SEC) trace is very broad. Why is this happening?

Answer: This outcome points towards uncontrolled polymerization, dominated by chain transfer and/or termination events. The thioether group in your monomer is a likely participant in these side reactions.

  • Cause A: Chain Transfer to Monomer/Polymer. The sulfur atom in the [(Methylthio)methyl]oxirane monomer or the resulting polymer backbone is nucleophilic. It can attack the propagating carbocationic chain end, forming a sulfonium ion. This can lead to a chain transfer event, where a new chain is initiated, resulting in a lower overall molecular weight and broader polydispersity.[1]

    • Solution:

      • Lower the Temperature: As with initiation issues, reducing the reaction temperature significantly disfavors chain transfer reactions relative to propagation.

      • Choose a "Softer" Lewis Acid: Highly reactive "hard" Lewis acids can more readily interact with the thioether. Consider using a different initiator system that is less prone to this side reaction.

      • Increase Monomer Concentration: At higher monomer concentrations, the rate of propagation (a bimolecular reaction) is favored over intramolecular chain transfer (a unimolecular reaction).

  • Cause B: Impurities as Chain Transfer Agents. As mentioned, water is a key culprit. Alcohols or other nucleophiles present as impurities can also act as potent chain transfer agents.

    • Solution: Revisit the purification protocols for all reagents and glassware as described in Issue 1, Cause A.

Below is a diagram illustrating the desired propagation pathway versus a potential chain transfer side reaction involving the thioether group.

G cluster_main Desired Cationic Propagation cluster_side Side Reaction: Chain Transfer P_plus Polymer-CH₂-CH(R)⁺ M Monomer [(Methylthio)methyl]oxirane P_plus->M Propagation P_plus_1 Polymer-CH₂-CH(R)-O-CH₂-CH(R)⁺ P_plus_side Polymer-CH₂-CH(R)⁺ S_atom Sulfur atom on another monomer or polymer chain P_plus_side->S_atom Nucleophilic Attack Sulfonium Sulfonium Ion Intermediate (Chain Transfer Center) New_Chain New Polymer Chain Starts (Low MW) Sulfonium->New_Chain Proton Transfer

Caption: Cationic ROP: Desired propagation vs. thioether-mediated chain transfer.

Part 2: Troubleshooting Guide for Anionic Ring-Opening Polymerization (AROP)

Anionic ROP is initiated by nucleophiles, such as alkoxides or organometallics, which attack one of the carbon atoms of the epoxide ring.[12] This mechanism is generally more robust and less sensitive to impurities than CROP, but it has its own set of challenges.

Issue 1: Polymerization is Very Slow or Stalls at Low Conversion

Question: I'm using a potassium alkoxide initiator, but the reaction is taking days to reach even moderate conversion. How can I speed it up?

Answer: Slow propagation in AROP of substituted epoxides is a known phenomenon, often related to the initiator's reactivity and reaction conditions.

  • Cause A: Strong Ion-Pairing of the Propagating Species. The propagating species is a metal alkoxide. If the cation (e.g., K⁺, Na⁺) is strongly associated with the anionic chain end, its nucleophilicity is reduced, slowing down the reaction.

    • Solution:

      • Use a More Polar Solvent: Solvents like THF or DMF can help to separate the ion pair, creating a more "naked" and reactive alkoxide anion.[13]

      • Add a Crown Ether: Crown ethers like 18-crown-6 can effectively chelate the metal cation (e.g., K⁺), freeing the anionic chain end and dramatically increasing the rate of polymerization.[11]

      • Use a Different Counter-ion: Switching to a larger, "softer" cation like Cesium (Cs⁺) can also result in a looser ion pair and faster propagation.

  • Cause B: Steric Hindrance. The [(Methylthio)methyl] group, while not exceptionally bulky, still presents more steric hindrance than a simple methyl group (as in propylene oxide). The nucleophilic attack of the growing polymer chain on the substituted carbon of the monomer can be slow.

    • Solution: Increase the reaction temperature. Unlike cationic systems, anionic polymerizations are less prone to side reactions at higher temperatures. Running the reaction at 50-80°C can significantly increase the propagation rate without compromising the polymer structure.[14]

Issue 2: Bimodal or Multimodal Molecular Weight Distribution

Question: My SEC results show two or more distinct peaks, suggesting multiple polymer populations. What is causing this?

Answer: A multimodal distribution typically indicates issues with the initiation step or the presence of impurities that can initiate new chains over time.

  • Cause A: Slow Initiation. If the initiation rate is much slower than the propagation rate, new chains will be formed throughout the polymerization process. The chains that started early will be long, while those that started late will be short, leading to a broad or multimodal distribution.

    • Solution: Ensure your initiator is a stronger nucleophile than the propagating polymer alkoxide end. For instance, using a potassium naphthalenide initiator or a pre-formed "living" poly(ethylene oxide) macroinitiator can provide faster and more uniform initiation.

  • Cause B: Water Impurities. While AROP is more tolerant of water than CROP, water can still react with the initiator (e.g., an organometallic) or the propagating chain ends. When water reacts with the initiator, it forms a hydroxide (e.g., KOH), which is also capable of initiating polymerization, but often at a different rate, leading to a separate population of polymer chains.

    • Solution: As always, rigorous purification and drying of all components is the best practice to avoid these complications.

Part 3: Experimental Protocols & Data

Protocol 1: Monomer Purification

A self-validating protocol ensures that the material is suitable for the next step. Here, successful distillation confirms the removal of non-volatile impurities and water.

  • Apparatus Setup: Assemble a distillation apparatus with a round-bottom flask, a short-path distillation head, a condenser, and a receiving flask. All glassware must be flame-dried under vacuum and cooled under a positive pressure of dry argon or nitrogen.

  • Drying: Add [(Methylthio)methyl]oxirane to the round-bottom flask containing calcium hydride (CaH₂). Stir the mixture under an inert atmosphere at room temperature for 12-24 hours.

  • Distillation: Heat the flask gently in an oil bath. Collect the fraction that distills at the monomer's boiling point under reduced pressure.

  • Storage: The purified monomer should be transferred to a sealed ampoule or a flask with a Teflon stopcock under an inert atmosphere and stored in a freezer. Use within a week for best results.

Protocol 2: General Procedure for Cationic Polymerization
  • Reactor Setup: In an inert atmosphere glovebox, add the desired amount of purified, chilled solvent (e.g., dichloromethane) to a flame-dried reaction flask equipped with a magnetic stir bar.

  • Monomer Addition: Add the purified [(Methylthio)methyl]oxirane monomer to the flask.

  • Equilibration: Cool the flask to the target reaction temperature (e.g., 0°C) in an external cooling bath.

  • Initiation: Prepare a stock solution of the initiator (e.g., BF₃·OEt₂) in the same solvent. Using a syringe, rapidly inject the required amount of initiator solution into the stirring monomer solution.

  • Propagation: Allow the reaction to proceed for the desired time, monitoring conversion by taking aliquots for ¹H NMR analysis if desired.

  • Termination: Quench the reaction by adding a small amount of pre-chilled methanol or ammonia in methanol.

  • Purification: Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., cold methanol or hexane). Collect the polymer by filtration or decantation, then re-dissolve and re-precipitate 2-3 times to remove residual monomer and initiator.

  • Drying: Dry the final polymer under vacuum at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

Table 1: Typical Conditions & Initiators for Oxirane Polymerization
ParameterCationic ROP (CROP)Anionic ROP (AROP)
Initiators Lewis Acids: BF₃·OEt₂, AlCl₃, SnCl₄Protic Acids: HOSO₂(CF₃), HPF₆Alkoxides: KOtBu, NaOMeHydroxides: KOH, NaOHOrganometallics: n-BuLi
Solvents Dichloromethane (DCM), Chloroform, TolueneTetrahydrofuran (THF), Dioxane, Dimethylformamide (DMF)
Temperature Low (-78°C to 25°C) to suppress side reactions.[15]Moderate to High (25°C to 100°C) to ensure reasonable rates.
Key Impurities Water, Alcohols, Amines (Nucleophiles)Water, Acids, CO₂ (Electrophiles)

Part 4: Frequently Asked Questions (FAQs)

Q1: How do I determine the molecular weight of my poly([(methylthio)methyl]oxirane)? A1: The number-average molecular weight (Mn) and polydispersity (Đ) are best determined by Size-Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC). You will need to calibrate your instrument with known polymer standards, typically polystyrene or polymethyl methacrylate. ¹H NMR spectroscopy can also be used to determine Mn by comparing the integral of the polymer backbone protons to the integral of the end-group protons, provided you know the structure of your end groups.

Q2: Can I make block copolymers using this monomer? A2: Yes. If you can establish a "living" polymerization (where termination and chain transfer are absent), you can create block copolymers. Anionic ROP is generally better suited for this.[16] After polymerizing the first block (e.g., from ethylene oxide), you can introduce [(Methylthio)methyl]oxirane to grow the second block from the living chain ends.

Q3: What are the safety considerations for handling [(Methylthio)methyl]oxirane? A3: [(Methylthio)methyl]oxirane is classified as toxic if swallowed, inhaled, or in contact with skin. It can cause skin irritation and serious eye damage.[17] It is also suspected of causing cancer and reproductive harm.[17] Always handle this monomer in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves (nitrile or neoprene), a lab coat, and chemical safety goggles.

Q4: My final polymer is discolored (yellow/brown). What is the cause? A4: Discoloration can result from several sources. In cationic polymerization, side reactions can create conjugated species that are colored. It can also be due to degradation of the polymer during workup, especially if acidic residues from the initiator are not properly neutralized and removed. Finally, impurities in the monomer can sometimes be carried through the polymerization and cause color. Ensure thorough quenching and purification to remove initiator residues.

Workflow & Decision-Making Diagram

This diagram outlines a logical workflow for setting up and troubleshooting a polymerization experiment.

G cluster_troubleshoot Troubleshooting Path start Define Target MW and Polydispersity purify Purify Monomer, Solvent & Glassware start->purify choose_mech Choose Mechanism? purify->choose_mech setup_cationic Setup Cationic ROP (Low Temp, Inert Atm.) choose_mech->setup_cationic Cationic setup_anionic Setup Anionic ROP (Inert Atm.) choose_mech->setup_anionic Anionic run_rxn Run Polymerization setup_cationic->run_rxn setup_anionic->run_rxn analyze Analyze Product (SEC, NMR) run_rxn->analyze troubleshoot Results Match Target? analyze->troubleshoot success Success! troubleshoot->success Yes no_poly No/Low Conversion troubleshoot->no_poly No (No Conversion) low_mw Low MW / Broad Đ troubleshoot->low_mw No (Bad MW/Đ) check_impurities Check for Impurities (Especially H₂O) no_poly->check_impurities check_initiator Check Initiator Activity & Concentration no_poly->check_initiator low_mw->check_impurities check_temp Adjust Temperature low_mw->check_temp check_ct Consider Chain Transfer Reactions low_mw->check_ct check_impurities->purify Re-purify check_initiator->setup_cationic Re-run check_initiator->setup_anionic Re-run check_temp->setup_cationic Re-run check_temp->setup_anionic Re-run check_ct->setup_cationic Re-run

Caption: A decision workflow for polymerization and troubleshooting.

References

  • Cationic Ring-Opening Photopolymerization of Long-Chain Epoxides in the Rotator Phase: Confirmation, Mechanism, and Combination. Industrial & Engineering Chemistry Research. [Link]

  • Ring Opening Polymerization. MATSE 202: Introduction to Polymer Materials. [Link]

  • Ring Opening Polymerization | Cationic and Anionic ROP. YouTube. [Link]

  • Mechanism of the cationic ring opening polymerization of epoxide. ResearchGate. [Link]

  • The Effect of Reaction Temperature on Retaining Oxirane Oxygen Contents in the Synthesis of Epoxidized Diethanolamides. ResearchGate. [Link]

  • General and Mild Method for the Synthesis of Polythioesters from Lactone Feedstocks. ACS Macro Letters. [Link]

  • Ring-Opening Polymerization of Epoxides: Facile Pathway to Functional Polyethers via a Versatile Organoaluminum Initiator. Macromolecules. [Link]

  • The Effect of Reaction Temperature on Retaining Oxirane Oxygen Contents in the Synthesis of Epoxidized Diethanolamides. Science Publications. [Link]

  • Effect of temperature and time on percentage oxirane oxygen. ResearchGate. [Link]

  • A guide to modern methods for poly(thio)ether synthesis using Earth-abundant metals. Journal of Polymer Science. [Link]

  • Polymerization of Ethylene Oxide, Propylene Oxide, and Other Alkylene Oxides: Synthesis, Novel Polymer Architectures, and Bioconjugation. Chemical Reviews. [Link]

  • Effect of temperature and time on the conversion to oxirane. ResearchGate. [Link]

  • Thiol-Ene Cationic and Radical Reactions: Cyclization, Step-Growth, and Concurrent Polymerizations for Thioacetal and Thioether Units. Angewandte Chemie International Edition. [Link]

  • A) Radical and B) cationic thiol‐ene reactions between vinyl ether and... ResearchGate. [Link]

  • Ring-opening polymerization of a 2,3-disubstituted oxirane leading to a polyether having a carbonyl–aromatic π-stacked structure. Polymer Chemistry. [Link]

  • [(Methylthio)methyl]oxirane. PubChem. [Link]

  • Cationic polymerization. Wikipedia. [Link]

  • Thioether-Mediated Degenerative Chain-Transfer Cationic Polymerization: A Simple Metal-Free System for Living Cationic Polymerization. ResearchGate. [Link]

  • What Is Polythioether? A Comprehensive Guide to Its Chemistry. Patsnap. [Link]

  • Kinetic Resolution Polymerization Enabled Chemical Synthesis of Perfectly Isotactic Polythioesters. ChemRxiv. [Link]

  • Ring-Opening Polymerization—An Introductory Review. MDPI. [Link]

  • Analyzing Polymerization Reactions; Cationic Polymerization. YouTube. [Link]

Sources

Optimization

Technical Support Center: Preventing Decomposition of [(Methylthio)methyl]oxirane During Storage

Welcome to the technical support guide for [(Methylthio)methyl]oxirane (CAS No: 45378-62-9). This document provides in-depth guidance for researchers, scientists, and drug development professionals on the proper storage...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for [(Methylthio)methyl]oxirane (CAS No: 45378-62-9). This document provides in-depth guidance for researchers, scientists, and drug development professionals on the proper storage and handling of this valuable synthetic intermediate to ensure its stability and purity. As a reactive epoxide, its integrity is paramount for reproducible and successful experimental outcomes.

Core Principles of [(Methylthio)methyl]oxirane Stability

[(Methylthio)methyl]oxirane is a bifunctional molecule containing a strained oxirane (epoxide) ring and a nucleophilic thioether group. This unique structure makes it highly useful in organic synthesis but also susceptible to several degradation pathways if not stored correctly.[1] Understanding these vulnerabilities is the first step toward preventing decomposition.

The primary drivers of decomposition are:

  • Oxirane Ring Strain: The three-membered epoxide ring is highly strained and prone to ring-opening reactions. This can be initiated by trace amounts of acidic or basic impurities, nucleophiles (including water), and even elevated temperatures.

  • Thioether Reactivity: The sulfur atom in the (methylthio)methyl group is susceptible to oxidation, which can convert the thioether to a sulfoxide and then a sulfone.[2] This is often initiated by atmospheric oxygen, especially in the presence of light or metal contaminants.

  • Polymerization: Like many epoxides, [(Methylthio)methyl]oxirane can undergo self-polymerization, where one molecule's nucleophilic group opens the epoxide ring of another.[3] This process is accelerated by the same catalysts that promote ring-opening and leads to a significant increase in viscosity or even solidification.

The following diagram illustrates the primary decomposition pathways that must be controlled during storage.

cluster_hydrolysis Hydrolysis / Ring-Opening cluster_oxidation Oxidation cluster_polymerization Polymerization Main [(Methylthio)methyl]oxirane Hydrolysis_Product Diol Product Main->Hydrolysis_Product H₂O (Acid/Base catalyst) Oxidation_Product Sulfoxide / Sulfone Main->Oxidation_Product O₂ (Light, Metal ions) Polymer Polyether Oligomers Main->Polymer Heat, Contaminants (Acid/Base)

Caption: Primary decomposition pathways for [(Methylthio)methyl]oxirane.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for [(Methylthio)methyl]oxirane?

To minimize degradation, the compound must be protected from heat, light, moisture, and oxygen. The following table summarizes the recommended conditions.

ParameterRecommendationRationale & Causality
Temperature 2-8°C (Refrigerated)Low temperatures significantly reduce the rate of all chemical reactions, including ring-opening and polymerization. Avoid freezing, as this can cause moisture condensation upon thawing.
Atmosphere Inert Gas (Argon or Nitrogen)An inert atmosphere displaces oxygen, preventing the oxidation of the sensitive thioether group to a sulfoxide or sulfone.[2]
Light Amber Glass Vial / Store in DarknessUV light can provide the energy to initiate radical reactions and accelerate both oxidation and polymerization pathways.
Container Seal Tightly Sealed with PTFE LinerPrevents ingress of atmospheric moisture and oxygen. A Polytetrafluoroethylene (PTFE) liner provides a highly inert sealing surface.[4]

Q2: What container materials are compatible with [(Methylthio)methyl]oxirane?

Choosing the right container is critical to prevent leaching of contaminants that could catalyze decomposition.

MaterialCompatibility RatingNotes & Explanation
Borosilicate Glass (Type 1) Excellent Highly inert and offers the best chemical resistance. Amber glass is required to protect from light.
PTFE (Teflon®) Excellent Excellent chemical resistance. Commonly used for cap liners and storage of highly reactive reagents.
Stainless Steel (316L) Good Generally good resistance, but metallic surfaces can potentially catalyze oxidation. Best used for short-term transfer lines rather than long-term storage.
Polypropylene (PP) Fair May be suitable for short-term use, but potential for leaching of plasticizers or additives exists. Not recommended for long-term storage.
Polyethylene (HDPE/LDPE) Not Recommended Poor chemical resistance to epoxides and potential for leaching.

Compatibility ratings are based on general data for epoxides and thioethers.[5][6] Always perform a small-scale test if you are uncertain about your specific application.

Q3: What is the expected shelf-life, and how can I re-test the purity?

The shelf-life is highly dependent on storage conditions. When stored unopened under the optimal conditions described above, the product should remain stable for at least 12-24 months. However, after opening, the risk of contamination increases. We recommend re-analyzing the purity of the material if it has been opened and stored for more than 3-6 months. The preferred method for purity analysis is Gas Chromatography-Mass Spectrometry (GC-MS).[7][8]

Q4: What are the visible signs of decomposition?

  • Increased Viscosity or Solidification: This is the most definitive sign of polymerization. The material will become thicker, syrupy, or may even solidify completely.

  • Color Change: Pure [(Methylthio)methyl]oxirane should be a clear, colorless liquid. A yellow or brown discoloration indicates the formation of degradation products.

  • Pressure Buildup: In sealed containers, decomposition (especially polymerization) can be exothermic and generate volatile byproducts, leading to pressure buildup. Handle any suspect containers with extreme caution in a fume hood.

Q5: Is this compound sensitive to air and moisture?

Yes, it is sensitive to both. Atmospheric oxygen can oxidize the thioether group.[2] Moisture (water) can act as a nucleophile, slowly hydrolyzing the epoxide ring to form the corresponding diol, a reaction that is accelerated by acidic or basic conditions.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Action(s)
Increased viscosity or solidification of the liquid. Polymerization. This is likely due to exposure to heat, light, or acidic/basic contaminants (e.g., from a non-inert container surface or atmospheric CO₂ and moisture).1. Do not use the material. Polymerization is irreversible. 2. Safely dispose of the material according to your institution's hazardous waste protocols.[9][10] 3. Review your storage and handling procedures. Ensure the use of inert gas and clean, appropriate containers.
Unexpected peaks appear in GC-MS or NMR analysis. Chemical Degradation. A peak corresponding to a mass increase of 16 amu suggests oxidation to the sulfoxide.[2] A peak corresponding to a mass increase of 18 amu suggests hydrolysis to the diol. Multiple new peaks may indicate polymerization.1. Identify the impurities if possible by analyzing the spectral data. 2. If degradation is minor (<5%), the material may be usable for non-critical applications, but this is not recommended. 3. For significant degradation, dispose of the material and acquire a fresh batch.
Inconsistent experimental results (e.g., lower yields, new byproducts). Loss of Purity. The reagent has likely degraded below an acceptable purity threshold, leading to lower effective concentration and the introduction of reactive impurities.1. Immediately quarantine the suspected batch. 2. Perform a purity analysis (see Protocol 2) to confirm degradation. 3. Use a new, verified batch of [(Methylthio)methyl]oxirane for your experiments.

Protocols & Methodologies

Protocol 1: Inert Atmosphere Aliquoting Workflow

This protocol minimizes the exposure of [(Methylthio)methyl]oxirane to air and moisture during handling.

G start Start prep_area Prepare fume hood and gather materials (vials, septa, syringes, inert gas line) start->prep_area purge_main Purge main reagent bottle septum with inert gas prep_area->purge_main prep_aliquot Prepare pre-dried aliquot vial with a septum cap prep_area->prep_aliquot withdraw Withdraw required volume using a dry, nitrogen-purged syringe purge_main->withdraw dispense Dispense reagent into aliquot vial withdraw->dispense purge_aliquot Purge aliquot vial with inert gas for 2-3 minutes prep_aliquot->purge_aliquot purge_aliquot->dispense seal_aliquot Seal vial with Parafilm, label clearly dispense->seal_aliquot store Store aliquot and main bottle at 2-8°C seal_aliquot->store end End store->end

Caption: Workflow for aliquoting under an inert atmosphere.

Step-by-Step Methodology:

  • Preparation: Gather all necessary materials in a clean, dry fume hood: the main stock bottle of [(Methylthio)methyl]oxirane, clean and oven-dried amber glass vials with PTFE-lined septa caps, dry gas-tight syringes, and a needle-adapter for an inert gas line (Argon or Nitrogen).

  • Inerting: Allow the main stock bottle to equilibrate to room temperature before opening to prevent moisture condensation. Pierce the septum with a vent needle and an inert gas inlet needle. Gently flush the headspace with inert gas for 5-10 minutes.

  • Withdrawal: Using a dry, gas-tight syringe that has been flushed with inert gas, carefully withdraw the desired volume of the liquid.

  • Aliquoting: Pierce the septum of a pre-purged, dried aliquot vial and dispense the liquid.

  • Sealing and Storage: Remove the needles, and immediately wrap the cap/septum junction with Parafilm® to ensure a long-term seal. Label the aliquot vial with the compound name, date, and concentration.

  • Storage: Return both the main stock bottle and the new aliquot to refrigerated storage (2-8°C).

Protocol 2: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the [(Methylthio)methyl]oxirane sample (e.g., 1 mg/mL) in a high-purity, dry solvent such as Dichloromethane or Ethyl Acetate.

  • GC Conditions (Example):

    • Column: Standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Inlet Temperature: 250°C.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Program: Start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.

  • MS Conditions (Example):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

  • Data Analysis: Integrate the peak area of the main compound and any visible impurities. Purity is calculated as (Area of Main Peak / Total Area of All Peaks) x 100%. Compare the resulting mass spectrum with a reference spectrum to confirm identity and identify potential degradation products (e.g., sulfoxide M+16).

Safety & Disposal

[(Methylthio)methyl]oxirane is classified as toxic if swallowed, inhaled, or in contact with skin. It may cause cancer and is suspected of damaging fertility.[9][10] Always handle this compound in a certified chemical fume hood using appropriate personal protective equipment (PPE), including nitrile gloves, safety glasses, and a lab coat.

Decomposed or unused material is considered hazardous waste. It must be disposed of in a sealed, properly labeled container according to all local, state, and federal regulations. Do not dispose of it down the drain.

References

  • New and Modified Epoxy Stabilizers. Industrial & Engineering Chemistry. Available at: [Link]

  • Polyepoxides as Stabilizers for Poly(vinyl chloride). ACS Publications. Available at: [Link]

  • PubChem. ((Methylthio)methyl)oxirane | C4H8OS | CID 548390. National Center for Biotechnology Information. Available at: [Link]

  • FMC Corp. Stabilization of epoxide compositions. Google Patents. US3142687A.
  • ipox chemicals. Rheology Modifiers & Stabilizers. Knowde. Available at: [Link]

  • Australian Department of Health. Methyloxirane (R-, S- and (R,S)-): Human health tier II assessment. National Industrial Chemicals Notification and Assessment Scheme. Available at: [Link]

  • MG Chemicals. Safety Data Sheet. MG Chemicals. Available at: [Link]

  • Analytical Methods. Japan International Cooperation Agency. Available at: [Link]

  • Australian Department of Health. Long-chain alkyl oxiranes: Human health tier II assessment. National Industrial Chemicals Notification and Assessment Scheme. Available at: [Link]

  • (R)-Alkyloxiranes of High Enantiomeric Purity from (S)-2-Chloroalkanoic Acids via (S). Organic Syntheses. Available at: [Link]

  • Thermal Stability and Decomposition Pathways in Volatile Molybdenum(VI) Bis-Imides. Dalton Transactions. Available at: [Link]

  • Simplified, Scalable, and High-Throughput Preparation of Anhydrous Dimethyldioxirane for Synthetic and Mechanistic Studies. Organic Syntheses. Available at: [Link]

  • PubChemLite. [(methylthio)methyl]oxirane (C4H8OS). PubChemLite. Available at: [Link]

  • Preparation method of oxirane derivative. Google Patents. CN102491959B.
  • (R,R)-trans-β-METHYLSTYRENE OXIDE. Organic Syntheses. Available at: [Link]

  • Hahn, V. et al. (2016). Oxidation-Responsive and “Clickable” Poly(ethylene glycol) via Copolymerization of 2-(Methylthio)ethyl Glycidyl Ether. Journal of the American Chemical Society. Available at: [Link]

  • Oxirane, [(1-methylethoxy)methyl]-. NIST WebBook. Available at: [Link]

  • Oxirane, methyl-, polymer with oxirane, block. US EPA. Available at: [Link]

  • Thermal Decomposition Mechanisms of Volatile Molybdenum(VI) Bis-Imides. ChemRxiv. Available at: [Link]

  • Auto-Relay Catalysis for the Oxidative Carboxylation of Alkenes into Cyclic Carbonates by a MOF Catalyst - Supporting Information. ACS Publications. Available at: [Link]

  • Process for the preparation of oxiranes. Google Patents. EP0124009B1.
  • Thermal Stability and Decomposition Pathways in Volatile Molybdenum(VI) Bis-Imides. ChemRxiv. Available at: [Link]

  • Chemical Compatibility Database. Cole-Parmer. Available at: [Link]

  • Chemical Compatibility Table. U.S. Coast Guard. Available at: [Link]

  • Materials-Compatibility-Chart.pdf. Pacific Water Technology. Available at: [Link]

  • Theoretical Kinetic Study of Thermal Decomposition of 5-Methyl-2-ethylfuran. National Institutes of Health. Available at: [Link]

  • Chemical Properties of Oxirane, 2-methyl-3-(1-methylethyl)-. Cheméo. Available at: [Link]

Sources

Troubleshooting

analytical methods for determining the purity of [(Methylthio)methyl]oxirane

Welcome to the technical support guide for the analytical determination of purity for [(Methylthio)methyl]oxirane (CAS No. 45378-62-9).

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the analytical determination of purity for [(Methylthio)methyl]oxirane (CAS No. 45378-62-9). This document is designed for researchers, analytical scientists, and drug development professionals who handle this critical pharmaceutical intermediate.[1][2][3] The purity of intermediates like [(Methylthio)methyl]oxirane is paramount, as it directly impacts the quality, safety, and efficacy of the final Active Pharmaceutical Ingredient (API).[4]

This guide provides in-depth, experience-based answers to common questions, detailed experimental protocols, and robust troubleshooting advice to ensure the integrity of your analytical results.

Frequently Asked Questions (FAQs): Core Analytical Strategies

This section addresses the fundamental questions regarding the selection and application of analytical methods for purity assessment.

Q1: What are the primary analytical methods for determining the purity of [(Methylthio)methyl]oxirane?

The most effective methods for assessing the purity of [(Methylthio)methyl]oxirane, a relatively volatile compound, are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).[1][3] For structural confirmation and absolute quantification, Nuclear Magnetic Resonance (NMR) Spectroscopy is indispensable. Mass Spectrometry (MS), typically coupled with GC or HPLC, is used for the definitive identification of impurities.[1][5]

Q2: For routine quality control, is GC or HPLC the better choice?

For routine analysis, Gas Chromatography with a Flame Ionization Detector (GC-FID) is the preferred method. Here’s why:

  • Volatility: [(Methylthio)methyl]oxirane (M.W. 104.17 g/mol ) is sufficiently volatile and thermally stable for GC analysis.[5]

  • Resolution: Capillary GC columns provide excellent resolving power, separating the main component from closely related process impurities.[6]

  • Sensitivity: The FID detector offers high sensitivity for organic compounds and a wide linear range, making it ideal for quantifying impurities from parts-per-million (ppm) levels to the main component in a single run.[7]

HPLC is a valuable alternative, particularly if you suspect the presence of non-volatile or thermally labile impurities, such as polymers that may form during synthesis or storage.

Q3: How does NMR spectroscopy contribute to purity analysis?

NMR spectroscopy serves two critical functions:

  • Structural Confirmation: ¹H and ¹³C NMR provide unambiguous confirmation of the oxirane structure. The characteristic signals for epoxide protons typically appear in the 2.5–3.5 ppm range in the ¹H NMR spectrum.[8][9]

  • Quantitative Analysis (qNMR): ¹H NMR can be used for absolute purity determination without needing a reference standard of the compound itself. By adding a certified internal standard of known concentration, the purity of [(Methylthio)methyl]oxirane can be calculated directly from the integral ratios of their respective signals. This makes qNMR a powerful, primary method for certifying reference materials.

Q4: What are the common process-related impurities I should anticipate?

While the exact impurity profile depends on the synthetic route, common impurities may include:

  • Unreacted Starting Materials: Such as the precursor ketone or sulfide.

  • By-products: Resulting from side reactions during the epoxidation process.[10][11] For instance, if a sulfonium ylide is used for epoxidation, related sulfur compounds might be present.

  • Degradation Products: The strained epoxide ring is susceptible to ring-opening, especially in the presence of acidic or nucleophilic species, leading to diols or other adducts.[12]

A combination of GC-MS is the most effective technique for identifying these unknown impurities.[13][14]

Experimental Protocols & Methodologies

Adherence to validated protocols is essential for reproducible and reliable results.[2]

Protocol 1: Routine Purity by Gas Chromatography (GC-FID)

This protocol describes a standard method for determining the area percent purity of [(Methylthio)methyl]oxirane.

1. Sample Preparation:

  • Prepare a stock solution of [(Methylthio)methyl]oxirane at approximately 10 mg/mL in a suitable solvent like Dichloromethane or Ethyl Acetate.
  • Dilute the stock solution to a working concentration of ~1 mg/mL.
  • Transfer the final solution to a 2 mL GC vial.

2. GC-FID Instrument Parameters:

ParameterRecommended SettingRationale
GC System Agilent Intuvo 9000 GC or equivalentProvides excellent reproducibility for QC environments.
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalentA non-polar 5% phenyl-methylpolysiloxane phase offers good selectivity for a wide range of analytes.
Inlet Temperature 250 °CEnsures rapid and complete vaporization without thermal degradation.
Injection Mode Split (e.g., 50:1 ratio)Prevents column overloading from the high-concentration main peak.
Injection Volume 1 µLStandard volume for quantitative analysis.
Carrier Gas Helium or HydrogenHelium is standard; Hydrogen can offer faster analysis times.
Flow Rate 1.0 mL/min (Constant Flow)Ensures reproducible retention times.
Oven Program Initial: 50 °C (hold 2 min) Ramp: 10 °C/min to 280 °C (hold 5 min)A temperature ramp effectively separates volatile starting materials from the main peak and higher-boiling impurities.
Detector Flame Ionization Detector (FID)Universal detector for hydrocarbons with high sensitivity.
Detector Temp 300 °CPrevents condensation of analytes in the detector.

3. Data Analysis:

  • Integrate all peaks in the chromatogram.
  • Calculate the purity using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Workflow for Method Selection

The choice of analytical technique is driven by the objective of the analysis.

G start Goal: Analyze Purity of [(Methylthio)methyl]oxirane q1 Routine QC & Purity Assay? start->q1 q2 Identify Unknown Impurities? start->q2 q3 Absolute Purity & Reference Standard? start->q3 gc_fid GC-FID (Area % Purity) q1->gc_fid Yes gc_ms GC-MS (Impurity ID) q2->gc_ms Volatile hplc_ms HPLC-MS (Non-volatile Impurity ID) q2->hplc_ms Non-Volatile qnmr Quantitative NMR (qNMR) q3->qnmr Yes

Caption: Decision tree for selecting the appropriate analytical method.

Troubleshooting Guide

Even with robust methods, issues can arise. This guide provides solutions to common problems encountered during the GC analysis of [(Methylthio)methyl]oxirane.

Q: My chromatogram shows significant peak tailing for the main component. What is the cause?

A: Peak tailing is often caused by active sites in the system that interact with the analyte.

  • Cause 1: Contaminated Inlet Liner: Residue from previous injections can create active sites.

    • Solution: Replace the inlet liner. Consider using a liner with glass wool to trap non-volatile residues.[15] Regular replacement should be part of routine maintenance.[16]

  • Cause 2: Column Contamination: Non-volatile impurities can accumulate at the head of the column.

    • Solution: Trim the column by removing 15-30 cm from the inlet end. This removes the contaminated section and can restore peak shape.[17]

  • Cause 3: Improper Column Installation: If the column is not installed correctly in the inlet or detector, it can create dead volume, leading to tailing.

    • Solution: Reinstall the column according to the manufacturer's instructions, ensuring the correct insertion depth.[16]

Q: I am observing "ghost peaks" in my blank solvent injections. Where are they coming from?

A: Ghost peaks are signals that appear in blank runs and are usually due to contamination or sample carryover.[17]

  • Cause 1: Septum Bleed: Over-tightening the septum nut or using a low-quality septum can cause small particles to enter the inlet liner.

    • Solution: Replace the septum and avoid over-tightening. Use high-quality, low-bleed septa.[15]

  • Cause 2: Sample Carryover: High-boiling residue from a previous injection can slowly elute in a subsequent run.

    • Solution: Clean the syringe thoroughly between injections. If using an autosampler, ensure the syringe wash cycles are adequate. If the problem persists, clean or replace the inlet liner and trim the column.[18]

  • Cause 3: Contaminated Carrier Gas: Impurities in the carrier gas can accumulate on the column at low temperatures and elute as the oven temperature ramps.

    • Solution: Ensure high-purity carrier gas is used and that gas traps (oxygen, moisture, hydrocarbon) are installed and replaced regularly.[19]

Q: My retention times are shifting between runs. What should I check?

A: Retention time shifts indicate a lack of stability in the chromatographic conditions.[17]

  • Cause 1: Leaks in the System: A leak in the carrier gas flow path (e.g., at the inlet septum or column fittings) will alter the column flow rate and pressure.

    • Solution: Use an electronic leak detector to systematically check for leaks at all fittings from the gas source to the detector.[16]

  • Cause 2: Unstable Oven Temperature: If the GC oven is not maintaining a stable and reproducible temperature program, retention times will vary.

    • Solution: Verify the oven's temperature accuracy with a calibrated external thermometer.

  • Cause 3: Inconsistent Flow Control: A faulty electronic pressure control (EPC) module or an unstable gas supply can cause flow fluctuations.

    • Solution: Check the gas source pressure to ensure it is stable and within the instrument's required range. If the problem continues, service of the EPC module may be required.[15]

GC Troubleshooting Workflow

G problem GC Problem Identified peak_tailing Peak Tailing problem->peak_tailing ghost_peaks Ghost Peaks problem->ghost_peaks rt_shift Retention Time Shift problem->rt_shift cause_tailing1 Contaminated Liner/ Column Activity peak_tailing->cause_tailing1 cause_tailing2 Improper Column Installation peak_tailing->cause_tailing2 cause_ghost1 Sample Carryover/ Septum Bleed ghost_peaks->cause_ghost1 cause_ghost2 Contaminated Gas/ Solvent ghost_peaks->cause_ghost2 cause_rt1 System Leak rt_shift->cause_rt1 cause_rt2 Unstable Flow/ Temperature rt_shift->cause_rt2 solution_tailing1 Solution: Replace Liner, Trim Column cause_tailing1->solution_tailing1 solution_tailing2 Solution: Re-install Column cause_tailing2->solution_tailing2 solution_ghost1 Solution: Clean Syringe, Replace Septum/Liner cause_ghost1->solution_ghost1 solution_ghost2 Solution: Check Gas Traps & Solvent Purity cause_ghost2->solution_ghost2 solution_rt1 Solution: Perform Leak Check cause_rt1->solution_rt1 solution_rt2 Solution: Verify Oven Temp & Gas Pressure cause_rt2->solution_rt2

Caption: A systematic workflow for troubleshooting common GC issues.

References
  • GC Troubleshooting Guide. Restek. [Link]

  • [(Methylthio)methyl]oxirane | C4H8OS | CID 548390. PubChem, National Institutes of Health. [Link]

  • 1H-NMR Characterization of Epoxides Derived from Polyunsaturated Fatty Acids. The Marine Lipids Lab. (2016-02-12). [Link]

  • Spectroscopy of Ethers and Epoxides. Chemistry LibreTexts. (2025-02-03). [Link]

  • Spectroscopy of Ethers and Epoxides. Oregon State University. [Link]

  • The NMR spectra of some epoxides. Scilit. [Link]

  • The Importance of Purity Determination of Pharmaceuticals. NETZSCH Analyzing & Testing. (2020-07-22). [Link]

  • GC Troubleshooting Guide. GL Sciences. (2023-05-09). [Link]

  • Determination of the Relative Configuration of Terminal and Spiroepoxides by Computational Methods. ACS Publications. (2016-11-04). [Link]

  • How Important Is Chemical Purity In The Pharmaceutical Industry? Moravek, Inc. [Link]

  • Pharmaceutical Intermediate Quality Standards: A Practical Guide. SINOPEG. [Link]

  • The Importance of Purity in Pharmaceutical Intermediates: A Guide for Buyers. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Analytical Methods. Japan International Cooperation Agency. [Link]

  • GC Column Troubleshooting Guide. Phenomenex. (2025-08-26). [Link]

  • Oxirane, [(1-methylethoxy)methyl]- NIST WebBook. [Link]

  • 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. Drawell. [Link]

  • Analytical Methods. Agency for Toxic Substances and Disease Registry. [Link]

  • CHEMICAL PURITY ANALYSIS. Agilent. (2016-09-01). [Link]

  • (R)-Alkyloxiranes of High Enantiomeric Purity from (S)-2-Chloroalkanoic Acids via (S). Organic Syntheses Procedure. [Link]

  • Identification of common impurities present in the synthetic routes leading to 4-methylthioamphetamine (4-MTA). Part II: Reductive amination and nitropropene route. PubMed. (2012-04-10). [Link]

  • Development of FTIR and HPLC Methods for Analysis of Substances Extracted from Hydrophilic Urinary Catheters. Norwegian University of Science and Technology. [Link]

  • Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. PMC, National Institutes of Health. (2023-05-20). [Link]

  • Screening and Qualitative Identification of Antioxidant Polymer Additives by HPLC with UV/VIS and APCI-MS Detection. Agilent. [Link]

  • Oxirane, [(1-methylethoxy)methyl]- NIST WebBook. [Link]

  • Gas Chromatography and Titrimetry for the Analysis of Certain Medicinal Amines in Aerosols. Scilit. [Link]

  • Identification of common impurities present in the synthetic routes leading to 4-methylthioamphetamine (4-MTA). Part II: Reductive amination and nitropropene route. ResearchGate. (2025-08-06). [Link]

  • Applications of Gas Chromatography for the Analysis of Tricyclic Antidepressants in Biological Matrices. MDPI. (2019-04-29). [Link]

  • A micro-titrimetric method for the determination of the oxirane functional group. Analyst (RSC Publishing). [Link]

  • Oxirane, methyl-, (S)- NIST WebBook. [Link]

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  • Preparation method of oxirane derivative.
  • Process for the preparation of oxiranes.

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Optimization

Technical Support Center: Strategies to Control Regioselectivity in [(Methylthio)methyl]oxirane Opening

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with [(methylthio)methyl]oxirane. This guide provides in-depth troubleshooting advice and frequent...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with [(methylthio)methyl]oxirane. This guide provides in-depth troubleshooting advice and frequently asked questions to help you control the regioselectivity of its ring-opening reactions, a critical step in the synthesis of various pharmaceutical intermediates and bioactive molecules.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that control the regioselectivity of [(methylthio)methyl]oxirane ring-opening?

The regioselectivity of the nucleophilic attack on the unsymmetrical [(methylthio)methyl]oxirane ring is primarily dictated by a balance of steric and electronic effects, which are modulated by the reaction conditions. The two possible sites of attack are the less substituted C3 carbon and the more substituted C2 carbon (adjacent to the methylthiomethyl group). The key factors are:

  • Nature of the Nucleophile: Strong, "hard" nucleophiles (e.g., Grignard reagents, organolithiums, hydroxide) generally favor attack at the less sterically hindered C3 position in an S(_N)2-like fashion.[1][2][3][4] Weaker, "soft" nucleophiles, especially under acidic conditions, may show preference for the more substituted C2 position.

  • Reaction Conditions (Acidic vs. Basic/Neutral):

    • Basic or Neutral Conditions: The reaction typically proceeds via a classic S(_N)2 mechanism. The nucleophile will preferentially attack the less sterically hindered carbon (C3).[2][3][4]

    • Acidic Conditions (Brønsted or Lewis acids): The epoxide oxygen is first protonated or coordinated to the acid, making it a better leaving group.[5][6] This introduces S(_N)1-like character to the transition state. The nucleophile then attacks the carbon atom that can better stabilize the developing positive charge. In the case of [(methylthio)methyl]oxirane, the C2 carbon, being secondary, can stabilize a partial positive charge better than the primary C3 carbon.[1][7]

Q2: How does the (methylthio)methyl substituent influence the regioselectivity?

The (methylthio)methyl group at C2 has two main effects:

  • Steric Hindrance: It increases the steric bulk around the C2 carbon, favoring nucleophilic attack at the less hindered C3 position under S(_N)2 conditions.[1][2]

  • Electronic Effect: The sulfur atom can influence the electron density of the adjacent carbon. While sulfur is slightly more electronegative than carbon, its ability to stabilize a positive charge on an adjacent carbon through resonance is not as pronounced as with oxygen. However, under acidic conditions, the polarization of the C-O bond is key, and the secondary nature of C2 makes it more electrophilic.[1][7]

Q3: How can I favor nucleophilic attack at the C3 (unsubstituted) position?

To favor the formation of 1-substituted-3-(methylthio)propan-2-ol derivatives, you should employ conditions that promote a classic S(_N)2 reaction. This involves:

  • Using a strong, anionic nucleophile (e.g., RO⁻, RS⁻, N₃⁻, CN⁻, Grignard reagents).[1][3][4]

  • Conducting the reaction under basic or neutral conditions to avoid protonation of the epoxide oxygen.[2][3]

  • Using a polar aprotic solvent (e.g., THF, DMF) that can solvate the cation of the nucleophilic salt without protonating the epoxide.

Q4: How can I favor nucleophilic attack at the C2 (substituted) position?

To promote the formation of 2-substituted-1-(methylthio)propan-3-ol derivatives, you need to create conditions that favor an S(_N)1-like transition state. This can be achieved by:

  • Using a Brønsted or Lewis acid catalyst to activate the epoxide ring.[5][6][8] This protonates or coordinates to the epoxide oxygen, making it a better leaving group and inducing a partial positive charge on the more substituted carbon.[1][7]

  • Employing a weaker, neutral nucleophile (e.g., H₂O, ROH, RSH).[1][2]

  • Using a protic solvent that can stabilize the developing partial positive charge in the transition state.

Troubleshooting Guides

Problem 1: Poor Regioselectivity - Mixture of C2 and C3 Attack Products

Possible Causes:

  • Intermediate Reaction Conditions: The reaction conditions may not be strongly favoring either an S(_N)1 or S(_N)2 pathway. For instance, using a moderately strong nucleophile or having trace amounts of acid present in a supposedly basic reaction can lead to a mixture of products.[1]

  • Nucleophile Ambiguity: The nucleophile might have borderline hardness/softness, leading to competitive attack at both sites.

  • Temperature Effects: Higher reaction temperatures can sometimes reduce selectivity by providing enough energy to overcome the activation barrier for the less favored pathway.

Solutions:

  • For C3 Selectivity (S(_N)2):

    • Ensure Basic Conditions: If using an alkoxide, ensure it is freshly prepared and in excess. If your starting materials or solvents might be acidic, consider adding a non-nucleophilic base.

    • Use a Stronger Nucleophile: Switch to a more potent nucleophile. For example, use a Grignard reagent instead of an alcohol with a catalytic base.[3]

    • Lower the Reaction Temperature: Running the reaction at a lower temperature can enhance selectivity for the sterically favored product.

  • For C2 Selectivity (S(_N)1-like):

    • Choose the Right Acid Catalyst: A strong Lewis acid (e.g., BF₃·OEt₂, Ti(OiPr)₄) can effectively polarize the C2-O bond.[6][8] For some substrates, a Brønsted acid (e.g., H₂SO₄, TfOH) might be more effective.[5][9]

    • Use a Weaker Nucleophile: Ensure your nucleophile is not too strong, as this could lead to a competing S(_N)2 pathway. Water and alcohols are good choices for acid-catalyzed openings.[1][2]

    • Solvent Choice: Use a solvent that can stabilize the partial carbocation character at C2.

Problem 2: Low Reaction Yield or No Reaction

Possible Causes:

  • Insufficient Activation:

    • Under acidic conditions, the catalyst may be too weak or used in insufficient quantity.[6]

    • Under basic conditions, the nucleophile may not be strong enough to open the relatively stable epoxide ring, or the temperature may be too low.[2][4]

  • Catalyst Poisoning: The methylthio group can potentially coordinate with and deactivate certain Lewis acid catalysts.

  • Steric Hindrance: A very bulky nucleophile may struggle to attack either position, even the less hindered C3.

Solutions:

  • Increase Reaction Rate:

    • Screen Catalysts: If using a Lewis acid, screen a variety of options (e.g., AlCl₃, ZnCl₂, Sc(OTf)₃) to find one that is not inhibited by the sulfur atom.[8]

    • Increase Temperature: Gradually increase the reaction temperature. Epoxide ring-opening reactions can often be slow at room temperature.

    • Use a More Potent Nucleophile: Under basic conditions, switch to a more reactive nucleophile.[4]

Experimental Protocols

Protocol 1: Regioselective Synthesis of 1-Azido-3-(methylthio)propan-2-ol (C3 Attack)

This protocol is designed to favor attack at the less hindered C3 position via an S(_N)2 mechanism.

  • To a solution of [(methylthio)methyl]oxirane (1.0 eq) in a 1:1 mixture of THF and water, add sodium azide (1.5 eq).

  • Add ammonium chloride (1.2 eq) to the mixture.

  • Heat the reaction mixture to 60-70 °C and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, cool the reaction to room temperature and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Regioselective Synthesis of 3-(Methylthio)propane-1,2-diol (C2 Attack)

This protocol promotes nucleophilic attack at the more substituted C2 position through acid catalysis.

  • Dissolve [(methylthio)methyl]oxirane (1.0 eq) in a large excess of water.

  • Add a catalytic amount of sulfuric acid (e.g., 0.1 M solution) to the mixture.

  • Stir the reaction at room temperature for 4-8 hours, monitoring by TLC.

  • Once the starting material is consumed, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify by flash chromatography if necessary.

Data Summary

ConditionNucleophile TypePredominant MechanismFavored Attack PositionResulting Product Type
Basic/Neutral Strong (e.g., RMgX, RO⁻)S(_N)2C3 (less substituted)1-Substituted-3-(methylthio)propan-2-ol
Acidic Weak (e.g., H₂O, ROH)S(_N)1-likeC2 (more substituted)2-Substituted-3-(methylthio)propane-1,2-diol

Mechanistic Diagrams

G cluster_0 Basic Conditions (SN2 Pathway) cluster_1 Acidic Conditions (SN1-like Pathway) a [(Methylthio)methyl]oxirane + Strong Nucleophile (Nu-) b Transition State (Attack at C3) a->b Steric control c 1-Nu-3-(methylthio)propan-2-ol b->c Inversion at C3 d [(Methylthio)methyl]oxirane + H+ e Protonated Epoxide d->e Protonation f Transition State (Partial positive charge at C2) e->f Electronic control g 2-Nu-3-(methylthio)propane-1,2-diol f->g Attack by weak Nu

Caption: Regioselective opening pathways for [(methylthio)methyl]oxirane.

References

  • Chemistry Steps. (n.d.). Epoxides Ring-Opening Reactions. Retrieved from [Link]

  • Kayser, M. M., & Morand, P. (1980). An analysis of the factors contributing to the regioselectivity observed in the opening of oxiranes. Canadian Journal of Chemistry, 58(3), 302-306.
  • Chemistry LibreTexts. (2024, March 24). 18.6: Reactions of Epoxides - Ring-opening. Retrieved from [Link]

  • OpenOChem Learn. (n.d.). Reactions of Epoxides - Acidic Ring Opening. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, November 19). 4.6: Reactions of Epoxides - Ring-opening. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 15.8: Opening of Epoxides. Retrieved from [Link]

  • Master Organic Chemistry. (2015, February 2). Opening of Epoxides With Acid. Retrieved from [Link]

  • ResearchGate. (2025, August 6). An analysis of the factors contributing to the regioselectivity observed in the opening of oxiranes | Request PDF. Retrieved from [Link]

  • OSTI.GOV. (n.d.). Epoxide ring opening with alcohols using heterogeneous Lewis acid catalysts: Regioselectivity and mechanism. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Unusual Regioselectivity in the Opening of Epoxides by Carboxylic Acid Enediolates. Retrieved from [Link]

  • ResearchGate. (n.d.). Brønsted Acid‐Catalysed Epoxide Ring‐Opening Using Amine Nucleophiles: A Facile Access to β‐Amino Alcohols | Request PDF. Retrieved from [Link]

  • ACS Publications. (2016, March 14). Electrostatic Basis for Enantioselective Brønsted-Acid-Catalyzed Asymmetric Ring Openings of meso-Epoxides | ACS Catalysis. Retrieved from [Link]

  • CHIMIA. (n.d.). The Mechanism of the Acid-Catalyzed Ring Opening of Epoxides - A Reinterpretative Review. Retrieved from [Link]

  • Accounts of Chemical Research. (n.d.). Asymmetric Catalysis of Epoxide Ring-Opening Reactions. Retrieved from [Link]

  • ResearchGate. (2019, February). Epoxide ring opening with alcohols using heterogeneous Lewis acid catalysts: Regioselectivity and mechanism | Request PDF. Retrieved from [Link]

  • Master Organic Chemistry. (2015, February 10). Epoxide Ring Opening With Base. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of [(Methylthio)methyl]oxirane and Other Common Epoxides

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist In the landscape of modern organic synthesis and pharmaceutical development, epoxides stand out as exceptionally...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

In the landscape of modern organic synthesis and pharmaceutical development, epoxides stand out as exceptionally versatile intermediates. Their inherent ring strain makes them prime candidates for a variety of ring-opening reactions, allowing for the stereospecific introduction of diverse functionalities.[1][2] This guide provides an in-depth technical comparison of the reactivity of [(Methylthio)methyl]oxirane with two widely used epoxides: propylene oxide and epichlorohydrin.

While propylene oxide offers a simple alkyl substitution and epichlorohydrin introduces an electron-withdrawing group, [(Methylthio)methyl]oxirane presents a unique case with its pendant methylthio group. This guide will delve into the theoretical underpinnings of how this sulfur-containing moiety is hypothesized to influence reactivity, and will provide detailed experimental protocols for a comprehensive comparative analysis. Due to the limited availability of direct kinetic data for [(Methylthio)methyl]oxirane in the public domain, this guide is structured to empower researchers to conduct their own comparative studies, providing the necessary theoretical framework and practical methodologies.

Fundamental Principles of Epoxide Reactivity

The reactivity of epoxides is primarily dictated by the significant strain within their three-membered ring structure.[3] This ring strain, a combination of angle and torsional strain, provides a strong thermodynamic driving force for ring-opening reactions.[3] Nucleophilic attack on one of the electrophilic carbon atoms of the oxirane ring relieves this strain, leading to the formation of a more stable, open-chain product.[4]

The regioselectivity of nucleophilic attack on unsymmetrical epoxides is a critical consideration and is heavily influenced by the reaction conditions.

  • Under basic or neutral conditions (SN2-type mechanism): Nucleophilic attack predominantly occurs at the less sterically hindered carbon atom.[5] This is the most common pathway for strong nucleophiles such as amines, thiolates, and alkoxides.[4] The reaction proceeds with an inversion of configuration at the site of attack.[3]

  • Under acidic conditions (SN1-like mechanism): The epoxide oxygen is first protonated, making the ring more susceptible to nucleophilic attack.[3] In this scenario, the nucleophile preferentially attacks the more substituted carbon atom, as this carbon can better stabilize the developing positive charge in the transition state.[3]

The electronic nature of substituents on the epoxide ring also plays a crucial role. Electron-withdrawing groups, such as the chloromethyl group in epichlorohydrin, can enhance the electrophilicity of the epoxide carbons, potentially increasing reaction rates. Conversely, electron-donating groups can decrease reactivity.

The Unique Case of [(Methylthio)methyl]oxirane: A Hypothesis

The presence of a methylthio group attached to the methyl substituent of the oxirane ring in [(Methylthio)methyl]oxirane introduces several factors that could modulate its reactivity compared to propylene oxide and epichlorohydrin.

Electronic Effects

The sulfur atom of the methylthio group is less electronegative than the oxygen in an ether or the chlorine in epichlorohydrin. This suggests a less pronounced inductive electron-withdrawing effect. However, the sulfur atom possesses lone pairs of electrons that could potentially interact with the epoxide ring or the transition state of the ring-opening reaction.

Neighboring Group Participation (Anchimeric Assistance)

A key hypothesis for the reactivity of [(Methylthio)methyl]oxirane is the potential for neighboring group participation (NGP) , also known as anchimeric assistance , by the sulfur atom.[6][7][8] In this scenario, a lone pair of electrons on the sulfur atom could act as an internal nucleophile, attacking the adjacent epoxide carbon to form a transient, three-membered sulfonium ion intermediate (a thiiranium ion).[9][10][11] This intramolecular process can significantly accelerate the rate of reaction compared to a direct intermolecular nucleophilic attack.[12]

G cluster_0 Neighboring Group Participation Hypothesis A [(Methylthio)methyl]oxirane B Thiiranium Ion Intermediate A->B Intramolecular attack by Sulfur C Ring-Opened Product B->C External Nucleophile attack

Caption: Hypothetical neighboring group participation by the thioether in [(Methylthio)methyl]oxirane.

This anchimeric assistance would likely lead to a different regiochemical outcome compared to a standard SN2 reaction, with the external nucleophile attacking the carbon of the thiiranium ion intermediate.

Comparative Reactivity Analysis: A Proposed Experimental Guide

To objectively compare the reactivity of [(Methylthio)methyl]oxirane, propylene oxide, and epichlorohydrin, a series of kinetic experiments are proposed. The following protocols are designed to be robust and provide reliable, quantitative data.

Materials
  • [(Methylthio)methyl]oxirane (CAS 45378-62-9)

  • Propylene oxide (CAS 75-56-9)

  • Epichlorohydrin (CAS 106-89-8)

  • Aniline (as a representative amine nucleophile)

  • Thiophenol (as a representative thiol nucleophile)

  • Sodium hydroxide (as a representative hydroxide nucleophile)

  • Suitable deuterated solvents for NMR analysis (e.g., DMSO-d6, CDCl3)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Internal standard for NMR and HPLC (e.g., 1,3,5-trimethoxybenzene)

Experimental Workflows

The following workflows outline the proposed kinetic studies.

G cluster_0 Kinetic Experiment Workflow prep Reactant Preparation (Epoxide, Nucleophile, Solvent, Internal Standard) reaction Initiate Reaction at Controlled Temperature prep->reaction sampling Withdraw Aliquots at Timed Intervals reaction->sampling quench Quench Reaction sampling->quench analysis Analyze by NMR and/or HPLC quench->analysis data Data Analysis (Concentration vs. Time) analysis->data kinetics Determine Rate Constants data->kinetics

Caption: General workflow for the proposed kinetic experiments.

Detailed Experimental Protocols

Protocol 1: Reaction with Aniline (Amine Nucleophile)

  • Stock Solution Preparation:

    • Prepare a 0.2 M stock solution of each epoxide ([(Methylthio)methyl]oxirane, propylene oxide, epichlorohydrin) in DMSO-d6 containing a known concentration of an internal standard (e.g., 0.05 M 1,3,5-trimethoxybenzene).

    • Prepare a 0.2 M stock solution of aniline in DMSO-d6.

  • Reaction Setup:

    • In an NMR tube, combine 0.5 mL of the epoxide stock solution with 0.5 mL of the aniline stock solution at a constant temperature (e.g., 25 °C), maintained by a temperature-controlled NMR probe.

    • Final concentrations will be 0.1 M for both the epoxide and aniline.

  • Kinetic Monitoring by 1H NMR Spectroscopy:

    • Immediately after mixing, acquire a 1H NMR spectrum (t=0).

    • Acquire subsequent spectra at regular time intervals (e.g., every 10 minutes for the first hour, then every 30 minutes).

    • Monitor the disappearance of the epoxide protons (typically in the 2.5-3.5 ppm region) and the appearance of the product protons.

  • Data Analysis:

    • Integrate the signals of the epoxide and the internal standard at each time point.

    • Calculate the concentration of the epoxide at each time point relative to the constant concentration of the internal standard.

    • Plot the concentration of the epoxide versus time to determine the reaction rate and rate constant.

Protocol 2: Reaction with Thiophenol (Thiol Nucleophile)

  • Stock Solution Preparation:

    • Prepare stock solutions as described in Protocol 1, replacing aniline with thiophenol.

  • Reaction Setup and Monitoring:

    • Follow the same procedure as in Protocol 1. Thiol-epoxide reactions are often base-catalyzed; therefore, a catalytic amount of a non-nucleophilic base (e.g., DBU) can be included to ensure a reasonable reaction rate.

  • Data Analysis:

    • Analyze the data as described in Protocol 1.

Protocol 3: Reaction with Sodium Hydroxide (Hydroxide Nucleophile) - HPLC Analysis

  • Reaction Setup:

    • In a thermostated reaction vessel, combine a solution of the epoxide (0.1 M) in a suitable solvent (e.g., acetonitrile/water mixture) with a solution of sodium hydroxide (0.1 M).

  • Sampling and Quenching:

    • At specific time intervals, withdraw an aliquot of the reaction mixture and immediately quench the reaction by neutralizing the sodium hydroxide with a slight excess of a dilute acid (e.g., HCl).

  • HPLC Analysis:

    • Analyze the quenched samples by reverse-phase HPLC.

    • Develop a method that separates the starting epoxide from the diol product. A C18 column with a water/acetonitrile mobile phase is a good starting point.

    • Use a UV detector if the epoxide or product has a chromophore. If not, a refractive index detector or derivatization with a UV-active agent may be necessary.[13][14]

  • Data Analysis:

    • Create a calibration curve for the epoxide using a series of standard solutions of known concentrations.

    • Determine the concentration of the epoxide in each quenched sample from the calibration curve.

    • Plot the concentration of the epoxide versus time to determine the reaction rate and rate constant.

Expected Outcomes and Data Interpretation

The kinetic data obtained from these experiments will allow for a direct comparison of the reactivity of the three epoxides.

Table 1: Hypothetical Comparative Reactivity Data (Second-Order Rate Constants, M-1s-1)

EpoxideAnilineThiophenolSodium Hydroxide
Propylene Oxidek1k2k3
Epichlorohydrink4k5k6
[(Methylthio)methyl]oxiranek7k8k9

Interpretation of Results:

  • Propylene Oxide vs. Epichlorohydrin: It is expected that epichlorohydrin will react faster than propylene oxide due to the electron-withdrawing effect of the chloromethyl group, which increases the electrophilicity of the epoxide carbons.

  • [(Methylthio)methyl]oxirane vs. Propylene Oxide: If the reaction rate of [(Methylthio)methyl]oxirane is significantly faster than that of propylene oxide, this would provide strong evidence for anchimeric assistance by the sulfur atom.[6][7][8]

  • Regioselectivity: The regioselectivity of the reactions can also be determined from the NMR spectra of the products. For [(Methylthio)methyl]oxirane, a deviation from the typical SN2 regioselectivity (attack at the less substituted carbon) would further support the involvement of a thiiranium ion intermediate.

Conclusion

References

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  • PubMed. (n.d.). Quantitative assessment of epoxide formation in oil and mayonnaise by 1H-13C HSQC NMR spectroscopy. Retrieved from [Link]

  • ACS Publications. (n.d.). New 1H NMR-Based Technique To Determine Epoxide Concentrations in Oxidized Oil. Retrieved from [Link]

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  • ACS Publications. (n.d.). New ¹H NMR-Based Technique To Determine Epoxide Concentrations in Oxidized Oil. Retrieved from [Link]

  • ResearchGate. (n.d.). Recent trends in ring opening of epoxides with sulfur nucleophiles. Retrieved from [Link]

  • ACS Publications. (n.d.). Unraveling the Mechanism of Epoxide Formation from Sulfur Ylides and Aldehydes. Retrieved from [Link]

  • PubMed. (n.d.). New ¹H NMR-Based Technique To Determine Epoxide Concentrations in Oxidized Oil. Retrieved from [Link]

  • Wikipedia. (n.d.). Neighbouring group participation. Retrieved from [Link]

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  • Dalal Institute. (n.d.). Anchimeric Assistance. Retrieved from [Link]

  • Grokipedia. (n.d.). Neighbouring group participation. Retrieved from [Link]

  • Mugberia Gangadhar Mahavidyalaya. (n.d.). Organic Chemistry-II MODULE 16; Neighbouring group participation in SN reactions and Anchimeric assistance P. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 1). 3.2: Neighboring Group Participation. Retrieved from [Link]

  • PubMed. (2013, April 28). Thioether-based anchimeric assistance for asymmetric coordination chemistry with ruthenium(II) and osmium(II). Retrieved from [Link]

  • The Marine Lipids Lab. (2016, February 12). 1H-NMR Characterization of Epoxides Derived from Polyunsaturated Fatty Acids. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Epoxides Ring-Opening Reactions. Retrieved from [Link]

  • OUCI. (n.d.). Recent trends in ring opening of epoxides with sulfur nucleophiles. Retrieved from [Link]

  • Dalal Institute. (n.d.). The Neighbouring Group Mechanisms. Retrieved from [Link]

  • ResearchGate. (n.d.). Glycidyl Ethers (Aliphatic Glycidyl Ethers, Aromatic Monoglycidyl Ethers, Aromatic Diglycidyl Ethers, Polyglycidyl Ethers) and Precursor Epoxy Compounds. Retrieved from [Link]

  • Oberlin College and Conservatory. (2020, September 1). Determining the Relative Reactivity of Sulfate, Bisulfate, and Organosulfates with Epoxides on Secondary Organic Aerosol. Retrieved from [Link]

  • YouTube. (2018, March 3). Regioselectivity of epoxide ring-opening. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022, August 16). Synthesis of cis-thiiranes as diastereoselective access to epoxide congeners via 4π-electrocyclization of thiocarbonyl ylides. Retrieved from [Link]

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  • ResearchGate. (n.d.). Synthesis of thiiranes from epoxides. Retrieved from [Link]

  • Gutenberg Open Science. (n.d.). Bio-derived glycidyl ethers: a versatile platform for functional polymers via epoxide polymerization. Retrieved from [Link]

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Comparative

A Comparative Guide to the Validation of Analytical Methods for [(Methylthio)methyl]oxirane

For researchers, scientists, and drug development professionals, the rigorous quantification of reactive intermediates and potential impurities is a cornerstone of ensuring pharmaceutical safety and quality. [(Methylthio...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the rigorous quantification of reactive intermediates and potential impurities is a cornerstone of ensuring pharmaceutical safety and quality. [(Methylthio)methyl]oxirane, a compound characterized by a reactive epoxide ring and a sulfur moiety, often emerges as a critical process-related impurity or a starting material in complex syntheses.[1][2][3] Its structure raises alerts for potential genotoxicity, necessitating the development of highly sensitive and robust analytical methods for its control at trace levels.[4][5]

This guide provides an in-depth comparison of validated analytical strategies for [(Methylthio)methyl]oxirane, moving beyond mere procedural lists to explain the fundamental causality behind methodological choices. We will dissect two primary chromatographic approaches—Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with derivatization—grounding our entire discussion in the authoritative framework of the International Council for Harmonisation (ICH) Q2(R1) guideline.[6][7][8]

The Foundation: Understanding Analytical Validation Parameters

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[8] For an impurity like [(Methylthio)methyl]oxirane, this means proving the method is specific, sensitive, and accurate at the required low concentration levels. The ICH Q2(R1) guideline provides the definitive framework for this process.[6][9]

The core validation characteristics are not independent; they form a logical, interconnected system that, when properly executed, ensures the trustworthiness of the analytical data.

Validation_Parameters Accuracy Accuracy Precision Precision Specificity Specificity Specificity->Accuracy LOD Limit of Detection LOQ Limit of Quantitation Linearity Linearity LOQ->Linearity lower end Linearity->Accuracy Linearity->Precision Range Range Linearity->Range Robustness Robustness

Caption: Interrelationship of core validation parameters for quantitative impurity analysis under ICH Q2(R1).

  • Specificity: The ability to unequivocally assess the analyte in the presence of other components, such as impurities, degradants, or matrix components.[8][10] For [(Methylthio)methyl]oxirane, this means distinguishing it from structural isomers or other process-related substances.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): These parameters define the sensitivity of the method. The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[11] Given the potential genotoxicity, methods must achieve LOQs in the parts-per-million (ppm) range or lower.

  • Accuracy & Precision: Accuracy is the closeness of the test results to the true value, while precision is the degree of agreement among individual tests when the procedure is applied repeatedly.[10][11] Both are critical for reliably reporting impurity levels.

  • Linearity & Range: Linearity demonstrates a proportional relationship between the analyte concentration and the method's response over a specified range.[11] The range is established by confirming that the method provides acceptable linearity, accuracy, and precision within its lower and upper concentration limits.[10]

Method 1: The Direct Approach - Gas Chromatography-Mass Spectrometry (GC-MS)

GC is an ideal technique for analyzing volatile and thermally stable compounds. [(Methylthio)methyl]oxirane, with a molecular weight of 104.17 g/mol , fits this profile.[1] Coupling GC with a mass spectrometer provides exceptional specificity, as the mass spectrum serves as a chemical fingerprint, and allows for low-level detection by monitoring specific fragment ions.

Causality Behind the Method: We choose GC-MS for its inherent specificity and sensitivity, which often eliminates the need for chemical derivatization. The mass detector allows us to "see" the analyte even if it co-elutes with another compound, provided they have different mass fragmentation patterns. This is a significant advantage when dealing with complex sample matrices.

Detailed Experimental Protocol: GC-MS
  • Standard and Sample Preparation:

    • Prepare a stock solution of [(Methylthio)methyl]oxirane reference standard at 1 mg/mL in Dichloromethane (DCM).

    • Create a series of calibration standards by diluting the stock solution to cover the range of 0.1 µg/mL to 10 µg/mL.

    • Prepare the test sample by dissolving a known amount (e.g., 500 mg) of the drug substance in DCM to a final concentration of 50 mg/mL.

  • Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 7890B or equivalent.

    • Mass Spectrometer: Agilent 5977B MSD or equivalent.

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column. The non-polar phase is chosen for its general-purpose utility and good peak shape for a wide range of compounds.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet: Splitless mode at 250°C. A higher temperature ensures efficient volatilization but must be tested to ensure no on-column degradation of the oxirane.

    • Oven Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp: 15°C/min to 280°C.

      • Hold: 5 minutes at 280°C.

    • MS Conditions:

      • Ion Source: Electron Ionization (EI) at 230°C.

      • Quadrupole: 150°C.

      • Scan Mode: Full Scan (m/z 35-350) for identification and Selected Ion Monitoring (SIM) for quantification. Key ions for [(Methylthio)methyl]oxirane would likely include the molecular ion (m/z 104) and characteristic fragments.

  • Validation Execution:

    • Inject the prepared standards to establish linearity, LOD, and LOQ.

    • Perform spike-recovery studies on the sample matrix at three levels (e.g., 50%, 100%, and 150% of the target concentration) to determine accuracy.

    • Assess precision by performing six replicate injections of a single standard (repeatability) and analyzing on different days with different analysts (intermediate precision).

Anticipated Performance Data: GC-MS
Validation ParameterAcceptance Criteria (Typical)Expected Result
Specificity No interference at the analyte's retention timePeak purity > 99.5%; Mass spectrum match > 95%
Linearity (r²) ≥ 0.995> 0.999
Range 0.5 ppm - 20 ppm0.2 ppm - 25 ppm
LOD Signal-to-Noise ≥ 3:1~0.05 ppm
LOQ Signal-to-Noise ≥ 10:1~0.2 ppm
Accuracy (% Recovery) 80.0% - 120.0%95.7% - 104.2%
Precision (% RSD) Repeatability: ≤ 10%; Intermediate: ≤ 15%Repeatability: 2.5%; Intermediate: 4.8%

Method 2: The Derivatization Approach - HPLC with UV Detection

HPLC is a workhorse of the pharmaceutical industry, but [(Methylthio)methyl]oxirane lacks a significant chromophore, making direct detection by UV-Vis spectrophotometry highly insensitive. The solution is to chemically modify the molecule by reacting it with a derivatizing agent that attaches a UV-active tag. This pre-column derivatization leverages the high reactivity of the epoxide ring.

Causality Behind the Method: A study by S. S. Deshpande et al. demonstrated a robust method for quantitating epoxides by derivatizing them with N,N-diethyldithiocarbamate (DTC).[12] This nucleophilic ring-opening reaction forms a stable ester that is readily detectable by UV. This approach is chosen when GC-MS is unavailable or if the analyte is thermally labile or non-volatile (though not the case here). It transforms a challenging analysis into a routine one for any standard HPLC-UV system.

HPLC_Workflow Sample Sample Weighing & Dissolution Derivatization Add DTC Reagent Incubate (e.g., 60°C, 20 min) Sample->Derivatization Quench Acidify to Decompose Excess DTC Derivatization->Quench Injection Inject Aliquot into HPLC Quench->Injection Analysis RP-HPLC Separation & UV Detection (278 nm) Injection->Analysis Quantification Quantify Against Derivatized Standards Analysis->Quantification

Caption: Experimental workflow for HPLC-UV analysis of [(Methylthio)methyl]oxirane via pre-column derivatization.

Detailed Experimental Protocol: HPLC-UV (Derivatization)
  • Reagent and Standard Preparation:

    • Derivatizing Reagent: Prepare a 100 mM solution of sodium N,N-diethyldithiocarbamate trihydrate in water.

    • Standard Preparation: Prepare a stock solution of [(Methylthio)methyl]oxirane at 1 mg/mL in Acetonitrile.

    • Calibration Standards Derivatization: In separate vials, add an aliquot of each diluted standard to the derivatizing reagent. Incubate at 60°C for 20 minutes. Acidify with orthophosphoric acid to decompose excess reagent.[12] Dilute with the mobile phase to the final target concentrations.

  • Sample Derivatization:

    • Dissolve a known amount of the drug substance in a suitable solvent.

    • Add the derivatizing reagent and follow the same incubation and acidification steps used for the standards.

  • Instrumentation and Conditions:

    • HPLC System: Agilent 1260 Infinity II or equivalent.

    • Column: C18 column (e.g., Supelcosil LC-18-S, 150 x 4.6 mm, 5 µm).[12]

    • Mobile Phase: 40:60 (v/v) Acetonitrile:Water.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV at 278 nm.[12]

    • Injection Volume: 20 µL.

  • Validation Execution:

    • Follow the same validation principles as the GC-MS method, ensuring that the entire derivatization process is included in the accuracy and precision assessments. The robustness evaluation should include variations in derivatization time and temperature.

Anticipated Performance Data: HPLC-UV (Derivatization)
Validation ParameterAcceptance Criteria (Typical)Expected Result
Specificity No interference at the derivative's retention timeBaseline resolution from matrix and reagent peaks
Linearity (r²) ≥ 0.995> 0.998
Range 1 ppm - 50 ppm0.8 ppm - 75 ppm
LOD Signal-to-Noise ≥ 3:1~0.25 ppm
LOQ Signal-to-Noise ≥ 10:1~0.8 ppm
Accuracy (% Recovery) 80.0% - 120.0%92.5% - 108.1%
Precision (% RSD) Repeatability: ≤ 10%; Intermediate: ≤ 15%Repeatability: 3.8%; Intermediate: 6.2%

Objective Comparison and Final Recommendation

Both validated methods offer a reliable path to quantify [(Methylthio)methyl]oxirane. However, the optimal choice depends on the specific laboratory context, required sensitivity, and sample throughput.

FeatureGC-MSHPLC-UV (with Derivatization)
Specificity Excellent: Mass fragmentation provides a high degree of confidence.Very Good: Relies on chromatographic separation. Potential for interference from other compounds that react with the agent.
Sensitivity (LOQ) Superior: Typically achieves lower detection limits without enrichment steps.Good: Sufficient for many applications, but may be limited by reaction yield and derivative stability.
Sample Preparation Simple: "Dilute and shoot" approach.Complex: Multi-step process (reaction, quench) increases time and potential for error.
Run Time Fast: Modern GC methods are often shorter.Moderate: Includes derivatization time, making overall analysis time longer per sample.
Robustness High: Fewer variables to control.Moderate: Sensitive to derivatization parameters (time, temp, pH, reagent purity).
Instrumentation Requires a more specialized GC-MS system.Can be run on any standard HPLC-UV system.
Senior Scientist's Recommendation:

For routine quality control in a drug development setting, the GC-MS method is the superior choice. Its unparalleled specificity, higher sensitivity, and simpler sample preparation workflow lead to a more robust and efficient process. This direct analysis minimizes potential sources of error and provides more definitive identification of the impurity.

The HPLC-UV method with derivatization serves as an excellent and viable alternative, particularly in laboratories where GC-MS is not available or for substances that are not amenable to GC analysis. While more labor-intensive, its validation according to ICH guidelines ensures it can produce reliable and accurate data for quality control and regulatory submissions.[13][14]

Ultimately, the investment in developing and validating a robust analytical method is non-negotiable. It is the analytical bedrock upon which product quality and patient safety are built.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy (ECA). [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration (FDA). [Link]

  • Quality Guidelines. International Council for Harmonisation (ICH). [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]

  • Role of Analytical Methods for Detection of Genotoxic Impurities. Research and Reviews: Journal of Pharmaceutical Analysis. [Link]

  • Characterization of Genotoxic Impurities with LC-QTOF and RP-HPLC Methods, Including Different Swab Methods in Cleaning Validation. Acta Pharmaceutica Sciencia. [Link]

  • Development and Validation of HPLC Method for the Quantification of Impending Genotoxic Impurities in Dapson Drug Substances. Biotechnology Journal International. [Link]

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  • Development and Validation of HPLC Method for the Quantification of Impending Genotoxic Impurities in Dapson Drug Substances. IMSEAR. [Link]

  • Analytical Methods Validation. IVT Network. [Link]

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  • Analytical method validation: A brief review. ResearchGate. [Link]

  • Determination of epoxides by high-performance liquid chromatography following derivatization with N,N-diethyldithiocarbamate. PubMed, National Institutes of Health (NIH). [Link]

  • Analytical method validation: Comprehensive lifecycle approach. Allied Academies. [Link]

  • A Review on Step-by-Step Analytical Method Validation. IOSR Journal of Pharmacy. [Link]

  • Identification and Quantitative Analysis of 2-Methyl-4-propyl-1,3-oxathiane in Wine. ResearchGate. [Link]

  • Determination of Oxirane Oxygen. ACS Publications. [Link]

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  • Antioxidant potency and GC-MS composition of Origanum majorana Linn. Pakistan Journal of Pharmaceutical Sciences. [Link]

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  • Preparation method of oxirane derivative.
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  • Synthesis of cis-thiiranes as diastereoselective access to epoxide congeners via 4π-electrocyclization of thiocarbonyl ylides. Nature Communications. [Link]

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Validation

A Researcher's Guide to Catalyst Selection for [(Methylthio)methyl]oxirane Reactions

Introduction: The Strategic Importance of [(Methylthio)methyl]oxirane [(Methylthio)methyl]oxirane, also known as 2-(methylsulfanylmethyl)oxirane, is a highly valuable chiral building block in modern organic and medicinal...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of [(Methylthio)methyl]oxirane

[(Methylthio)methyl]oxirane, also known as 2-(methylsulfanylmethyl)oxirane, is a highly valuable chiral building block in modern organic and medicinal chemistry. Its structure, featuring a reactive epoxide ring and a pendant methylthioether group, makes it a versatile precursor for complex molecular architectures. Notably, this oxirane is a key intermediate in the synthesis of several critical antiviral drugs, including the FDA-approved HIV-1 protease inhibitors Nelfinavir and Darunavir. The ring-opening of this epoxide is the pivotal step that installs crucial stereocenters and functional handles for further elaboration.

Core Mechanistic Dichotomy: Navigating SN1 vs. SN2 Pathways

The fundamental challenge in the ring-opening of an unsymmetrical epoxide like [(Methylthio)methyl]oxirane is controlling regioselectivity. The reaction can proceed via two primary pathways, heavily influenced by the choice of catalyst and reaction conditions. Nucleophilic attack can occur at either the less-substituted carbon (C3, "Path B") or the more-substituted, chiral center (C2, "Path A").

  • SN2 Pathway (Base-Catalyzed/Promoted or Neutral Conditions): A strong nucleophile directly attacks one of the epoxide carbons. Due to steric hindrance, this attack preferentially occurs at the less-substituted C3 position. This is the most common and desired pathway in the synthesis of pharmaceutical intermediates derived from this oxirane.[1]

  • SN1-like Pathway (Acid-Catalyzed): The catalyst (typically a Lewis or Brønsted acid) first activates the epoxide by coordinating to the oxygen atom. This coordination polarizes the C-O bonds and, in the extreme, can lead to a transition state with significant carbocationic character at the more substituted C2 position. This makes C2 susceptible to nucleophilic attack. While this can lead to the opposite regioisomer, for terminal epoxides like ours, attack often still occurs at the less-substituted carbon, but the mechanism is fundamentally different.[2]

G cluster_0 SsubN2 Pathway (Base/Neutral) cluster_1 SsubN1-like Pathway (Acid-Catalyzed) nuc_sn2 Nucleophile (e.g., R-NH2) ts_sn2 Transition State (Attack at C3) nuc_sn2->ts_sn2 Attacks less hindered C3 epoxide_sn2 [(Methylthio)methyl]oxirane epoxide_sn2->ts_sn2 product_sn2 Product B (1-Nu-3-(methylthio)propan-2-ol) ts_sn2->product_sn2 catalyst_sn1 Lewis Acid (LA) activated_complex Activated Complex [Epoxide-LA] catalyst_sn1->activated_complex Activates Oxygen epoxide_sn1 [(Methylthio)methyl]oxirane epoxide_sn1->activated_complex product_sn1 Product A or B (Regioselectivity varies) activated_complex->product_sn1 nuc_sn1 Nucleophile nuc_sn1->activated_complex Attacks polarized C-O

Figure 1. Competing mechanistic pathways for the nucleophilic ring-opening of [(Methylthio)methyl]oxirane.

Comparative Analysis of Catalyst Classes

The choice of catalyst dictates the reaction's speed, efficiency, and selectivity. The presence of the methylthioether group in our substrate adds a layer of complexity, as the sulfur atom can act as a Lewis basic site, potentially interacting with or even poisoning certain catalysts.

Catalyst ClassRepresentative ExamplesPrimary MechanismProsConsBest For
None (Thermal) Neat reaction or high-boiling solvent (e.g., isopropanol, toluene)SN2Simple, cost-effective, avoids catalyst contamination/removal, excellent regioselectivity for strong nucleophiles.Requires high temperatures, long reaction times, limited to potent nucleophiles (e.g., primary amines).Large-scale industrial synthesis where cost and simplicity are paramount.
Lewis Acids YCl3, Sc(OTf)3, Zn(ClO4)2, B(C6F5)3SN1-like / SN2High activation, allows use of weaker nucleophiles, can enable asymmetric catalysis with chiral ligands.Risk of side reactions (polymerization), potential for reduced regioselectivity, catalyst can be moisture-sensitive, potential for catalyst poisoning by the thioether sulfur.[2]Asymmetric synthesis, reactions with weak nucleophiles (e.g., anilines, alcohols), or when lower reaction temperatures are required.
Brønsted Acids Acetic Acid, Sulfonic Acids (e.g., PPCSAF)SN1-likeInexpensive, effective at activating the epoxide.Can lead to side reactions, often requires stoichiometric amounts, less common for fine chemical synthesis compared to Lewis acids.Specific applications where a proton source is beneficial and side reactions can be controlled.
Lewis/Nucleophilic Bases DABCO, Et3N, DMAPSN2Promotes reaction via nucleophilic catalysis or general base catalysis, maintains high SN2 regioselectivity, mild conditions.Less effective for activating the epoxide for weak nucleophiles, requires stoichiometric or high catalytic loading.Reactions where strict SN2 selectivity is crucial and the nucleophile requires activation or deprotonation.
Enzymes Lipases, HydrolasesSN2Extremely high stereo- and regioselectivity, operates in mild aqueous conditions, environmentally benign.Substrate scope can be limited, enzymes can be expensive and require specific buffering and conditions, potential for S-methylation side reactions with some methyltransferases.Chiral resolutions or highly selective transformations where conventional chemical methods fail.

Field-Proven Insights & Experimental Protocols

The following protocols are designed as robust starting points for the catalytic ring-opening of [(Methylthio)methyl]oxirane with an amine nucleophile. They represent common and effective methodologies adapted for this specific substrate.

Protocol 1: Lewis Acid Catalysis for Weakly Nucleophilic Amines

This method is ideal for reactions with nucleophiles like anilines or when aiming for lower reaction temperatures. Yttrium (III) chloride is an effective, water-tolerant Lewis acid for this transformation.[2]

Rationale: The Lewis acid (YCl3) coordinates to the epoxide oxygen, increasing the electrophilicity of the ring carbons and facilitating attack by the amine. A low catalyst loading (1 mol%) is typically sufficient. The reaction is run solvent-free at room temperature to minimize waste and simplify workup, representing an environmentally benign approach.[2]

Step-by-Step Methodology:

  • Reaction Setup: To a clean, dry 10 mL round-bottom flask equipped with a magnetic stir bar, add [(Methylthio)methyl]oxirane (1.0 mmol, 104.2 mg).

  • Addition of Nucleophile: Add the amine nucleophile (e.g., aniline, 1.1 mmol, 102.4 mg, 1.1 eq).

  • Catalyst Addition: Add Yttrium(III) chloride (YCl3) (0.01 mmol, 1.95 mg, 1 mol%).

  • Reaction: Seal the flask and stir the mixture vigorously at room temperature (25 °C).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). A typical reaction time is 2-6 hours.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate (10 mL) and wash with saturated sodium bicarbonate solution (2 x 5 mL) to quench the catalyst. Separate the organic layer, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired β-amino alcohol.

Protocol 2: Tertiary Amine Catalysis for Enhanced SN2 Selectivity

This protocol uses a nucleophilic catalyst, DABCO (1,4-diazabicyclo[2.2,2]octane), to facilitate the reaction, often in a protic solvent like water or ethanol, which can also participate in the mechanism by stabilizing charged intermediates.

Rationale: DABCO acts as a nucleophilic catalyst. It first attacks the epoxide to form a reactive quaternary ammonium intermediate. The incoming amine nucleophile then displaces DABCO to yield the product. This mechanism ensures the reaction proceeds exclusively through an SN2 pathway, guaranteeing high regioselectivity for attack at the terminal carbon.

Step-by-Step Methodology:

  • Reaction Setup: To a 25 mL round-bottom flask, add [(Methylthio)methyl]oxirane (1.0 mmol, 104.2 mg), the amine nucleophile (e.g., morpholine, 1.0 mmol, 87.1 mg), and water (2 mL).

  • Catalyst Addition: Add DABCO (0.01 mmol, 1.1 mg, 1 mol%).

  • Reaction: Stir the mixture at room temperature (25 °C). The reaction may be gently heated to 50-60 °C to increase the rate if necessary.

  • Monitoring: Monitor the reaction by TLC or GC-MS until the starting epoxide is consumed (typically 4-12 hours).

  • Workup: Upon completion, extract the reaction mixture with ethyl acetate (3 x 10 mL). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine (10 mL), dry over anhydrous Na2SO4, filter, and concentrate in vacuo. The product can be further purified by column chromatography if needed.

Visualization of Experimental Workflow

A logical workflow is critical for efficiently optimizing and executing these reactions.

G start Define Synthetic Goal (e.g., Target Molecule, Required Regioisomer) decision1 Is the Nucleophile Strong or Weak? start->decision1 strong_nuc Strong Nucleophile (e.g., Alkyl Amine, Thiol) decision1->strong_nuc Strong weak_nuc Weak Nucleophile (e.g., Aniline, Alcohol) decision1->weak_nuc Weak thermal_path Protocol: Thermal/Neat High Temp, No Catalyst strong_nuc->thermal_path For scale & simplicity base_path Protocol: Base Catalysis (DABCO) Strict SN2, Mild Conditions strong_nuc->base_path For maximal control lewis_acid_path Protocol: Lewis Acid (YCl3) Activation, Lower Temp weak_nuc->lewis_acid_path decision2 Is Asymmetric Induction Required? chiral_lewis_acid_path Protocol: Chiral Lewis Acid + Ligand (e.g., Sc(OTf)3 + Chiral Bipyridine) decision2->chiral_lewis_acid_path Yes execute Execute Reaction & Monitor (TLC, GC-MS, HPLC) decision2->execute No thermal_path->execute base_path->execute lewis_acid_path->decision2 chiral_lewis_acid_path->execute workup Workup & Purification (Extraction, Chromatography) execute->workup analysis Characterize Product (NMR, MS, Optical Rotation) workup->analysis

Figure 2. Decision workflow for selecting a catalytic protocol for [(Methylthio)methyl]oxirane ring-opening reactions.

Conclusion and Future Outlook

While a definitive, data-rich comparative guide for catalysts in [(Methylthio)methyl]oxirane reactions awaits dedicated study, a rational selection can be made based on fundamental principles of reactivity and selectivity. For large-scale synthesis with strong nucleophiles, a catalyst-free thermal approach is often sufficient and economical. For more delicate transformations involving weaker nucleophiles or the need for asymmetric induction, Lewis acid catalysis offers a powerful and versatile solution, provided the potential for interaction with the thioether is considered. Finally, for applications demanding absolute regiochemical fidelity under mild conditions, nucleophilic base catalysis remains a reliable choice.

Future research should focus on systematically evaluating a panel of modern Lewis acid, Brønsted acid, and organocatalysts with [(Methylthio)methyl]oxirane and a standard set of nucleophiles. Such a study would provide invaluable quantitative data, allowing for the creation of predictive models and accelerating the development of efficient and selective syntheses for this critical class of pharmaceutical building blocks.

References

  • Ghosh, A. K., et al. (2020). Structure-Based Design of Highly Potent HIV-1 Protease Inhibitors Containing New Tricyclic Ring P2-Ligands. Journal of Medicinal Chemistry, 63, 4867–4879. Available at: [Link]

  • Wu, J., et al. (2004). Tertiary amines as highly efficient catalysts in the ring-opening reactions of epoxides with amines or thiols in H2O: expeditious approach to β-amino alcohols and β-aminothioethers. Green Chemistry, 6, 257-259. Available at: [Link]

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. Available at: [Link]

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  • Azizi, N., & Saidi, M. R. (2003). Highly regioselective ring opening of epoxides with amines in the presence of catalytic amounts of silica gel. Organic & Biomolecular Chemistry, 1, 3046-3047. Available at: [Link]

  • Ghosh, A. K., et al. (2011). Recent Progress in the Development of HIV-1 Protease Inhibitors for the Treatment of HIV/AIDS. Journal of Medicinal Chemistry, 54(10), 3207–3231. Available at: [Link]

  • Zaripova, R. R., et al. (2021). Synthesis and Antiviral Activity of Camphene Derivatives against Different Types of Viruses. Molecules, 26(8), 2191. Available at: [Link]

  • Atta, M., et al. (2012). The methylthiolation reaction mediated by the Radical-SAM enzymes. Biochimie, 94(8), 1647–1657. Available at: [Link]

  • Ghosh, A. K., et al. (2009). Design and Synthesis of HIV-1 Protease Inhibitors Incorporating Oxazolidinones as P2/P2′ Ligands in Pseudosymmetric Dipeptide Isosteres. Journal of Medicinal Chemistry, 52(22), 7074–7086. Available at: [Link]

  • Chacko, S., & Rane, D. (2010). Syntheses of FDA Approved HIV Protease Inhibitors. Current Organic Chemistry, 14(12), 1183–1213. Available at: [Link]

  • Wang, Y., et al. (2020). A roadmap to engineering antiviral natural products synthesis in microbes. Current Opinion in Biotechnology, 66, 140–149. Available at: [Link]

  • El-Emam, A. A., et al. (2004). Synthesis of Certain 6-(Arylthio)uracils and Related Derivatives as Potential Antiviral Agents. Bulletin of the Korean Chemical Society, 25(7), 991-996. Available at: [Link]

  • Zahoor, A. F., et al. (2016). Recent Trends in Ring Opening of Epoxides by Amines as Nucleophiles. Current Organic Synthesis, 13(5), 684-702. Available at: [Link]

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  • Kumar, V., et al. (2019). Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols. Chemical Communications, 55, 1013-1016. Available at: [Link]

  • ResearchGate. (n.d.). Base-catalysed oxirane ring-opening reaction. Strong nucleophiles approach the least hindered carbon atom... [Image]. Available at: [Link]

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Comparative

assessing the stereoselectivity of different synthetic routes to [(Methylthio)methyl]oxirane derivatives

Introduction: The Synthetic Value of Chiral [(Methylthio)methyl]oxiranes Optically active epoxides are among the most versatile building blocks in modern organic synthesis, serving as precursors to a vast array of comple...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synthetic Value of Chiral [(Methylthio)methyl]oxiranes

Optically active epoxides are among the most versatile building blocks in modern organic synthesis, serving as precursors to a vast array of complex molecules, including pharmaceuticals and natural products. The [(Methylthio)methyl]oxirane framework, in particular, offers a unique combination of functionalities. The epoxide ring provides a site for nucleophilic attack, allowing for the stereospecific introduction of various substituents, while the methylthio group can be further manipulated, for instance, through oxidation to sulfoxides and sulfones, or used to direct metallation.

The biological significance of related thioglycidyl structures is notable; for instance, certain ether-linked thioglycolipids have shown promise as antineoplastic agents, with their activity being highly dependent on the stereochemistry at the anomeric position.[1] Consequently, the development of robust and highly stereoselective synthetic routes to access enantiomerically pure [(methylthio)methyl]oxirane derivatives is of paramount importance to researchers in medicinal chemistry and drug development.

This guide provides a comparative analysis of different synthetic strategies for achieving stereocontrol in the synthesis of these valuable intermediates. We will delve into the mechanistic underpinnings of each method, present supporting experimental data, and offer detailed protocols to illustrate the practical application of these techniques.

Route 1: The Darzens Condensation Approach

The Darzens condensation, first reported by Auguste Georges Darzens in 1904, is a classic method for synthesizing α,β-epoxy esters (glycidic esters) by reacting a ketone or aldehyde with an α-haloester in the presence of a base.[2][3] The reaction proceeds via a two-step mechanism: a base-mediated aldol-type addition to form a halohydrin intermediate, followed by an intramolecular SN2 reaction to form the epoxide ring.[2][4]

The stereochemical outcome of the Darzens reaction can be complex, yielding a mixture of cis and trans diastereomers.[4] The final diastereomeric ratio is determined by the kinetics and thermodynamics of the halohydrin formation and the subsequent stereospecific ring closure.[2] While traditional Darzens reactions often exhibit low stereoselectivity, modern variations have achieved significant control through the use of chiral auxiliaries or phase-transfer catalysts.[5][6]

Mechanism of the Darzens Condensation

The accepted mechanism involves three key steps[6]:

  • Enolate Formation: A base abstracts a proton from the α-carbon of the halo-reagent (e.g., an α-chloroacetate derivative).

  • Aldol Addition: The resulting enolate attacks the carbonyl electrophile, forming two diastereomeric halohydrin intermediates. This step is often reversible.

  • Intramolecular SN2 Cyclization: The alkoxide of the halohydrin displaces the adjacent halide to form the epoxide ring. This step is stereospecific.

Darzens_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates & Product R1_CO_R2 R1(C=O)R2 Halohydrin Halohydrin Intermediate R1_CO_R2->Halohydrin X_CH2_SMe Cl-CH(SMe)-COOR* Enolate [Enolate]- X_CH2_SMe->Enolate Base Base Base->X_CH2_SMe Deprotonation Enolate->Halohydrin Aldol Addition Epoxide [(Methylthio)methyl]oxirane derivative Halohydrin->Epoxide Intramolecular SN2 Cyclization

Caption: Generalized mechanism of the Darzens condensation.

Stereocontrol Using Chiral Auxiliaries

A powerful strategy to induce asymmetry in the Darzens reaction is the use of a chiral auxiliary.[7] A chiral auxiliary is a stereogenic group temporarily incorporated into a reactant to direct the stereochemical outcome of a reaction.[7] For the synthesis of [(methylthio)methyl]oxirane derivatives, the auxiliary can be attached to the α-chloro- or α-bromoacetate component.

For example, the condensation of cyclohexanone derivatives with (-)-8-phenylmenthyl α-chloroacetate has been shown to proceed with high enolate face selectivity, achieving >95% diastereomeric excess (de).[6] The bulky chiral auxiliary effectively shields one face of the enolate, directing the attack of the carbonyl electrophile to the less hindered face.[6]

Route 2: Asymmetric Epoxidation of Allyl Sulfides

The Sharpless-Katsuki asymmetric epoxidation is a highly reliable and predictable method for the enantioselective epoxidation of primary and secondary allylic alcohols.[8][9] This reaction utilizes a catalytic system composed of titanium tetra(isopropoxide), an optically active diethyl tartrate (DET) as the chiral ligand, and tert-butyl hydroperoxide (TBHP) as the terminal oxidant.[8] The key to its success lies in the formation of a well-defined chiral titanium-tartrate complex that directs the delivery of the oxygen atom to one specific face of the olefin.

While the classic Sharpless epoxidation is specific to allylic alcohols, analogous strategies can be applied to allyl sulfides. The sulfur atom can coordinate to a chiral catalyst and direct the epoxidation of the adjacent double bond. More recent developments have shown that tungsten-based catalysts in combination with chiral ligands can effectively promote the asymmetric epoxidation of various allylic and homoallylic alcohols using aqueous hydrogen peroxide, offering a more environmentally friendly alternative.[10]

Predicting Stereochemical Outcome

A key advantage of the Sharpless epoxidation is its predictable stereochemistry. A simple mnemonic allows for the prediction of the major enantiomer formed:

Sharpless_Mnemonic cluster_top Epoxidation from Top Face cluster_bottom Epoxidation from Bottom Face L_DET (+)-DET Allylic_Alcohol_Top Allylic Alcohol (OH in SE quadrant) L_DET->Allylic_Alcohol_Top Top_Epoxide Resulting Epoxide Allylic_Alcohol_Top->Top_Epoxide D_DET (-)-DET Allylic_Alcohol_Bottom Allylic Alcohol (OH in SE quadrant) D_DET->Allylic_Alcohol_Bottom Bottom_Epoxide Resulting Epoxide Allylic_Alcohol_Bottom->Bottom_Epoxide

Caption: Mnemonic for predicting Sharpless epoxidation stereochemistry.

This predictability and the typically high enantiomeric excesses (>90-95% ee) make it a superior choice when an appropriate allylic precursor is available.[11]

Route 3: Biocatalytic Approaches

Enzymatic synthesis offers an increasingly powerful alternative for producing chiral molecules with exceptional selectivity.[12] Biocatalysts, such as lipases, esterases, and epoxide hydrolases, operate under mild conditions and can exhibit exquisite chemo-, regio-, and enantioselectivity.[13][14]

For the synthesis of chiral [(methylthio)methyl]oxiranes, two primary biocatalytic strategies can be envisioned:

  • Kinetic Resolution: An enzyme selectively reacts with one enantiomer of a racemic mixture of the target epoxide or a precursor, allowing for the separation of the unreacted, enantiomerically enriched substrate.

  • Asymmetric Synthesis: An enzyme catalyzes the conversion of a prochiral substrate directly into a single enantiomer of the desired product. For example, the phosphotriesterase from Pseudomonas diminuta has been shown to selectively hydrolyze one of two prochiral groups, generating a chiral product with ≥99% ee.[15]

The primary advantage of biocatalysis is the potential for near-perfect enantioselectivity. However, it often requires screening of enzyme libraries to find a suitable catalyst and optimization of reaction conditions (pH, temperature, solvent) for a specific substrate.

Comparative Analysis of Synthetic Routes

To facilitate an objective comparison, the key performance indicators of the discussed synthetic routes are summarized below. The data represents typical outcomes and may vary based on specific substrates and optimized conditions.

Synthetic RouteTypical StereoselectivityKey AdvantagesKey Limitations
Darzens Condensation Moderate to high diastereoselectivity (can be low without control elements).Broad substrate scope, uses readily available starting materials.Often produces diastereomeric mixtures; achieving high enantioselectivity can be challenging.[5][16]
Darzens with Chiral Auxiliary High diastereoselectivity (>95% de reported).[6]Predictable control of stereochemistry.[6]Requires synthesis and removal of the auxiliary, adding steps to the sequence.[7]
Asymmetric Epoxidation Excellent enantioselectivity (>90-95% ee).[11]Highly predictable stereochemical outcome, high enantiopurity.[11][17]Limited to substrates with an allylic directing group (e.g., alcohol).
Biocatalytic Methods Excellent enantioselectivity (often >99% ee).[15]Environmentally benign (mild conditions), extremely high selectivity.Requires substrate-specific enzyme screening and development; can be limited by substrate scope.[12]

Detailed Experimental Protocols

Protocol 1: Diastereoselective Darzens Condensation using a Chiral Auxiliary (Representative)

This protocol is a conceptualized example based on the principles described by Yoshihiro et al. for related systems.[6]

  • Preparation of the Chiral Reagent: React α-chloroacetyl chloride with (-)-8-phenylmenthol in the presence of a non-nucleophilic base (e.g., pyridine) in an anhydrous solvent (e.g., dichloromethane) at 0 °C to afford (-)-8-phenylmenthyl α-chloroacetate. Purify by column chromatography.

  • Enolate Formation: To a solution of the chiral chloroacetate (1.0 eq.) in anhydrous THF at -78 °C under an inert atmosphere (argon), add a solution of lithium diisopropylamide (LDA) (1.05 eq.) dropwise. Stir the resulting mixture for 30 minutes to ensure complete enolate formation.

  • Condensation: Add a solution of the desired aldehyde (e.g., formaldehyde or its equivalent) (1.1 eq.) in anhydrous THF to the enolate solution at -78 °C. Allow the reaction to proceed for 2-4 hours, monitoring by TLC.

  • Work-up and Cyclization: Quench the reaction by adding a saturated aqueous solution of NH4Cl. Allow the mixture to warm to room temperature. The intramolecular cyclization to the epoxide often proceeds during work-up or upon gentle warming.

  • Purification: Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous MgSO4, and concentrate in vacuo. Purify the resulting crude glycidic ester by silica gel chromatography. The diastereomeric ratio can be determined by ¹H NMR analysis or chiral HPLC.

  • Auxiliary Removal: The chiral auxiliary can be removed via hydrolysis or reduction (e.g., with LiAlH4) to yield the desired chiral epoxide product.

Protocol 2: Sharpless-Katsuki Asymmetric Epoxidation (Representative)

This protocol is a standard procedure for the Sharpless Asymmetric Epoxidation.[8][17]

  • Catalyst Preparation: To a flame-dried Schlenk flask under an argon atmosphere, add anhydrous dichloromethane (CH2Cl2). Cool the solvent to -20 °C. Add titanium(IV) isopropoxide (Ti(OiPr)4) (1.0 eq.) followed by the dropwise addition of (+)-diethyl tartrate ((+)-DET) (1.2 eq.). Stir the resulting solution for 30 minutes at -20 °C.

  • Substrate Addition: Add the allylic precursor to [(methylthio)methyl]oxirane (1.0 eq.) to the catalyst solution.

  • Epoxidation: Add a solution of tert-butyl hydroperoxide (TBHP) in toluene (2.0 eq.) dropwise, maintaining the internal temperature below -20 °C. Seal the flask and store it in a freezer at -20 °C for the required reaction time (typically 12-24 hours), monitoring by TLC.

  • Work-up: Quench the reaction by adding a 10% aqueous solution of tartaric acid. Stir vigorously for 1 hour at room temperature, then separate the layers.

  • Purification: Extract the aqueous layer with CH2Cl2. Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo. Purify the crude epoxide by silica gel chromatography. The enantiomeric excess can be determined by chiral HPLC or GC analysis.

Conclusion

The stereoselective synthesis of [(methylthio)methyl]oxirane derivatives can be achieved through several distinct and effective strategies. The choice of method depends critically on the specific requirements of the synthesis, including the desired level of stereopurity, the availability of starting materials, and scalability.

  • The Darzens condensation , particularly when coupled with a chiral auxiliary , offers a versatile route with good diastereocontrol, starting from simple carbonyls.[6]

  • Asymmetric epoxidation stands out for its exceptional enantioselectivity and predictability, provided a suitable allylic precursor can be readily accessed.[11]

  • Biocatalytic methods represent the state-of-the-art for achieving near-perfect enantiopurity and are an excellent choice when high optical purity is the primary driver and a suitable enzyme can be identified.[12][15]

For drug development professionals, where enantiomeric purity is non-negotiable, asymmetric epoxidation and biocatalysis are often the most compelling options. For researchers exploring novel analogues with diverse substitution patterns, the substrate flexibility of the Darzens condensation remains highly attractive. A thorough evaluation of these factors will enable the synthetic chemist to select the optimal route for accessing these valuable chiral building blocks.

References

  • Aggarwal, V. K., Hynd, G., Picoul, W., & Vasse, J.-L. (2006). Darzens Reaction. Organic Chemistry Portal. [Link]

  • Oreate AI. (2026). Darzens Condensation: Mechanism, Development, and Application Research. Oreate AI. [Link]

  • Yoshihiro, T. (2000). STEREOSELECTIVITY IN THE DARZENS CONDENSATION OF SUBSTITUTED CYCLOHEXANONES WITH (-)-8-PHENYLMENTHYL α-CHLOROACETATE. Hiroshima University. [Link]

  • Crouch, R. D., Holden, M. S., & Romany, C. A. (2010). The Darzens Condensation: Structure Determination through Spectral Analysis and Understanding Substrate Reactivity. Journal of Chemical Education, 87(11), 1237-1239. [Link]

  • Chemistry Notes. (2022). Darzens Condensation: Mechanism and Applications. Chemistry Notes. [Link]

  • Unknown. (2016). Asymmetric Epoxidation. SlideShare. [Link]

  • Wikipedia. (n.d.). Darzens reaction. Retrieved from [Link]

  • L.S.College, Muzaffarpur. (2020). Darzens reaction. [Link]

  • Wikipedia. (n.d.). Chiral auxiliary. Retrieved from [Link]

  • Chen-Ho, H., Raushel, F. M. (2002). Enzymatic Synthesis of Chiral Organophosphothioates from Prochiral Precursors. Chemistry. [Link]

  • Hatakeyama, S. (2011). Synthesis of Chiral Polymer Catalysts and Their Application to Asymmetric Reactions. ChemInform. [Link]

  • Synthesis Workshop. (2024). Advanced Organic Chemistry: Asymmetric Epoxidation. YouTube. [Link]

  • Marasco, C. J., et al. (1991). Synthesis and Antineoplastic Properties of Ether-Linked Thioglycolipids. Journal of Medicinal Chemistry, 34(3), 1012-1017. [Link]

  • Dalal Institute. (n.d.). Sharpless Asymmetric Epoxidation. [Link]

  • Patel, R. N. (2003). Microbial / Enzymatic Synthesis of Chiral Intermediates for Pharmaceuticals: Case Studies from BMS. Current Organic Chemistry, 7(13), 1289-1319. [Link]

  • Organic Chemistry Portal. (n.d.). Sharpless Epoxidation. [Link]

  • Stock, H. T. (2008). Chiral thiocrown ethers: synthesis and application in asymmetric catalysis. University of Groningen. [Link]

  • Wang, C., et al. (2014). Tungsten-Catalyzed Asymmetric Epoxidation of Allylic and Homoallylic Alcohols with Hydrogen Peroxide. Journal of the American Chemical Society, 136(4), 1210-1213. [Link]

  • Chen-Ho, H., & Raushel, F. M. (2002). Enzymatic synthesis of chiral organophosphothioates from prochiral precursors. Journal of the American Chemical Society, 124(14), 3498-3499. [Link]

  • Pharma's Almanac. (2019). Applying Enzymatic Synthesis for Chiral Molecules. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Darzens Epoxide Synthesis. [Link]

  • Evans, D. A., Helmchen, G., & Rüping, M. (2007). Chiral Auxiliaries in Asymmetric Synthesis. In Asymmetric Synthesis – The Essentials. Wiley-VCH. [Link]

  • Castillo, J. C. (2016). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Journal of the Mexican Chemical Society, 60(4), 226-240. [Link]

  • Patel, R. N. (2011). Microbial/enzymatic synthesis of chiral pharmaceutical intermediates. Biomolecules, 1(1), 41-79. [Link]

Sources

Validation

A Comparative Guide to the Biological Activity of [(Methylthio)methyl]oxirane Derivatives and Analogs

In the landscape of modern drug discovery, the exploration of novel scaffolds that can serve as a foundation for potent and selective therapeutic agents is paramount. The [(Methylthio)methyl]oxirane core, a compact struc...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the exploration of novel scaffolds that can serve as a foundation for potent and selective therapeutic agents is paramount. The [(Methylthio)methyl]oxirane core, a compact structure featuring a reactive epoxide ring and a flexible thioether linkage, represents an intriguing starting point for the development of new chemical entities. This guide provides a comparative analysis of the biological activity of derivatives of this scaffold and its structural analogs, with a particular focus on their potential in oncology and virology. The insights presented herein are synthesized from a range of experimental studies on related thioether and oxirane-containing compounds, offering a framework for researchers, scientists, and drug development professionals to navigate the structure-activity relationships of this promising chemical class.

The Scientific Rationale: Why [(Methylthio)methyl]oxirane?

The combination of an oxirane (epoxide) and a methylthio group within a single small molecule creates a bifunctional scaffold with significant therapeutic potential. The oxirane ring is a well-known electrophilic pharmacophore capable of forming covalent bonds with nucleophilic residues (such as cysteine, histidine, or lysine) in target proteins. This ability to act as a covalent inhibitor can lead to high potency and prolonged duration of action. The [(methylthio)methyl] substituent, on the other hand, can engage in various non-covalent interactions, including hydrophobic and sulfur-pi interactions, and its metabolic susceptibility can be tuned to modulate the pharmacokinetic profile of the derivatives.

This guide will delve into the comparative biological activities of two main classes of compounds related to the core topic:

  • Thioether-containing heterocyclic analogs , which share the methylthio moiety and explore its influence on biological activity in different ring systems.

  • Oxirane-containing compounds , to provide a comparative context for the contribution of the epoxide ring to the anticancer and antiviral effects.

Comparative Anticancer Activity

The search for novel anticancer agents is driven by the need for compounds with improved efficacy and reduced side effects. Both thioether and oxirane moieties have been incorporated into promising anticancer candidates.

Thioether Derivatives: A Class of Potent Cytotoxic Agents

Recent studies have highlighted the potential of thioether-containing heterocyclic compounds as anticancer agents. A series of 1,3,4-oxadiazole thioether derivatives, for instance, have demonstrated significant cytotoxicity against various cancer cell lines. The thioether moiety in these compounds is believed to enhance hydrophobic interactions with target receptors, contributing to their anticancer activity.[1]

Compound ClassDerivative ExampleCancer Cell LineActivity Metric (IC50)Reference
1,3,4-Oxadiazole Thioether 2-(2,5-Dimethoxyphenyl)-5-butylthio-1,3,4-oxadiazoleBreast Cancer-[1]
1,3,4-Oxadiazole Thioether Compound 11b A549 (Lung)11.20 µg/mL[1]
1,3,4-Oxadiazole Thioether Compound 18 HepG2 (Liver)0.7 µM[1]
4-Methylthio-butanyl Sinapoyl desulfoglucorapheninHCT-15 (Colon)8.49-23.97 µM[2]

Table 1: Comparative anticancer activity of selected thioether derivatives.

Oxirane-Containing Compounds: Covalent Inhibitors in Oncology

The oxirane ring is a key feature in several approved and investigational anticancer drugs. Its ability to covalently modify target proteins makes it a powerful tool for achieving potent and sustained inhibition. A series of 3-arylspiro[oxirane-2,3'-thiochroman]-4'-one derivatives have been synthesized and shown to be potent anti-lung cancer agents.[3]

Compound ClassDerivative ExampleCancer Cell LineActivity Metric (GI50)Reference
Spiro[oxirane-thiochroman] Multiple DerivativesA549 (Lung)< 10 µM[3]
α,β-Epoxyketones Compound 4c A549 (Lung)17.8 µg/mL[3]
α,β-Epoxyketones Compound 4c HeLa (Cervical)22.0 µg/mL[3]
α,β-Epoxyketones Compound 4c HepG2 (Liver)24.1 µg/mL[3]

Table 2: Comparative anticancer activity of selected oxirane-containing compounds.

Synthesis and Structure-Activity Relationship (SAR) Insights:

The anticancer activity of these compounds is intrinsically linked to their chemical structure. For the 1,3,4-oxadiazole thioether derivatives, the nature of the substituent on the thioether chain and the substitution pattern on the aromatic rings significantly influence their potency.[1] Similarly, for the oxirane-containing compounds, the stereochemistry of the oxirane ring and the nature of the aromatic substituents are critical for activity.[3]

The logical workflow for a medicinal chemist would be to synthesize a library of [(Methylthio)methyl]oxirane derivatives with variations in the substitution pattern on the oxirane ring and modifications of the methylthio group to explore the SAR and optimize for anticancer activity.

cluster_0 Anticancer Drug Development Workflow Scaffold_Selection [(Methylthio)methyl]oxirane Scaffold Library_Synthesis Combinatorial Synthesis of Analogs Scaffold_Selection->Library_Synthesis Design In_Vitro_Screening Cytotoxicity Assays (e.g., MTT) Library_Synthesis->In_Vitro_Screening Testing SAR_Analysis Structure-Activity Relationship Analysis In_Vitro_Screening->SAR_Analysis Data Lead_Optimization Optimization of Potency and Selectivity SAR_Analysis->Lead_Optimization Insights In_Vivo_Studies Animal Models of Cancer Lead_Optimization->In_Vivo_Studies Candidate Clinical_Development Human Clinical Trials In_Vivo_Studies->Clinical_Development Preclinical Data

Caption: A generalized workflow for anticancer drug development starting from a novel scaffold.

Comparative Antiviral Activity

The unique electronic properties of the [(Methylthio)methyl]oxirane scaffold also make it an attractive candidate for the development of antiviral agents. The thioether moiety can participate in key interactions with viral enzymes, while the oxirane ring can potentially form covalent bonds with viral proteins, leading to irreversible inhibition.

Methylthio-Containing Antiviral Agents

A number of heterocyclic compounds incorporating a methylthio group have been reported to possess significant antiviral activity. For example, a series of 2-substituted methylthio-5-(4-amino-2-methylpyrimidin-5-yl)-1,3,4-oxadiazole derivatives were synthesized and showed good curative effects against tobacco mosaic virus (TMV).[4]

Compound ClassDerivative ExampleVirusActivity Metric (EC50)Reference
Methylthio-oxadiazole Compound 8i TMV246.48 µg/mL[4]
Methylthio-oxadiazole Compounds 8f, 8h, 8k, 8n, 8q, 8w TMV290.98-438.29 µg/mL[4]
Imidazo[1,2-b]pyridazine 6-chloro-8-methyl-3-phenethylthioimidazo[1,2-b]pyridazineHCMV-[5]
Imidazo[1,2-b]pyridazine 6-chloro-2-methyl-3-benzylthiomethylimidazo[1,2-b]pyridazineVZV-[5]

Table 3: Comparative antiviral activity of selected methylthio-containing compounds.

The Role of the Oxirane Ring in Antiviral Compounds

While less common than in anticancer agents, the oxirane ring has been incorporated into antiviral compounds. Steroids and related isoprenoid lipids containing an oxirane ring have demonstrated a range of biological activities, including antiviral effects.[6] The high reactivity of the oxirane ring allows for the potential inhibition of viral replication through covalent modification of viral enzymes or structural proteins.

Mechanistic Considerations and Experimental Design:

The antiviral mechanism of [(Methylthio)methyl]oxirane derivatives could involve the inhibition of key viral enzymes such as proteases, polymerases, or helicases. A logical experimental approach to investigate this would involve a multi-step process.

cluster_1 Antiviral Mechanism of Action Workflow Initial_Screening Cell-based Antiviral Assay (e.g., Plaque Reduction) Time_of_Addition Time-of-Addition Assay Initial_Screening->Time_of_Addition Identify Stage of Inhibition Enzyme_Inhibition Viral Enzyme Inhibition Assays (Protease, Polymerase) Time_of_Addition->Enzyme_Inhibition Hypothesize Target Covalent_Modification Mass Spectrometry to Identify Covalent Adducts Enzyme_Inhibition->Covalent_Modification Confirm Mechanism Resistance_Studies Selection of Resistant Viral Mutants Covalent_Modification->Resistance_Studies Validate Target Target_Validation Confirmation of Drug Target Resistance_Studies->Target_Validation Final Confirmation

Caption: A workflow to elucidate the mechanism of action of a novel antiviral compound.

Experimental Protocols

To ensure the reproducibility and validity of the findings, detailed experimental protocols are essential. The following are representative methodologies for assessing the biological activity of novel chemical compounds.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (typically in a serial dilution) and incubated for 48-72 hours.

  • MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well and the plate is incubated for 4 hours at 37°C. The MTT is reduced by mitochondrial dehydrogenases of viable cells to a purple formazan product.

  • Solubilization: The formazan crystals are solubilized by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of compound that inhibits 50% of cell growth) is determined.

Antiviral Activity: Plaque Reduction Assay

The plaque reduction assay is a standard method for determining the antiviral activity of a compound.

  • Cell Seeding: A confluent monolayer of host cells is prepared in 6-well plates.

  • Virus Infection: The cells are infected with a known amount of virus (e.g., 100 plaque-forming units) for 1 hour to allow for viral adsorption.

  • Compound Treatment: The virus inoculum is removed, and the cells are overlaid with a medium (e.g., agar or methylcellulose) containing various concentrations of the test compound.

  • Incubation: The plates are incubated for a period sufficient for plaque formation (typically 2-3 days).

  • Plaque Visualization: The cells are fixed and stained (e.g., with crystal violet) to visualize the plaques.

  • Data Analysis: The number of plaques in the treated wells is counted and compared to the number in the untreated control wells. The EC50 value (the concentration of compound that reduces the number of plaques by 50%) is calculated.

Conclusion and Future Directions

The [(Methylthio)methyl]oxirane scaffold represents a promising starting point for the development of novel anticancer and antiviral agents. The comparative analysis of related thioether and oxirane-containing compounds suggests that derivatives of this scaffold are likely to exhibit significant biological activity. The key to unlocking the full therapeutic potential of this chemical class lies in a systematic exploration of its structure-activity relationships.

Future research should focus on the synthesis and biological evaluation of a focused library of [(Methylthio)methyl]oxirane derivatives. By systematically modifying the substituents on the oxirane ring and the nature of the thioether group, it will be possible to optimize the potency, selectivity, and pharmacokinetic properties of these compounds. Furthermore, detailed mechanistic studies will be crucial for identifying the molecular targets of these derivatives and for understanding the basis of their biological activity. Through a collaborative effort between synthetic chemists, biologists, and pharmacologists, the full therapeutic potential of this intriguing class of compounds can be realized.

References

  • Design, synthesis, and anticancer evaluation of new 1,3,4-oxadiazole thioether derivatives. (2025). ChemistrySelect. [Link]

  • Synthesis and Anti Lung Cancer Activity of 3-Arylspiro[oxirane-2,3'-thiochroman]-4'-one Derivatives. (2025). ResearchGate. [Link]

  • Synthesis and antiviral activity of 2-substituted methylthio-5-(4-amino-2-methylpyrimidin-5-yl)-1,3,4-oxadiazole derivatives. (2015). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Synthesis and antiviral activities of 3-aralkylthiomethylimidazo[1,2-b]pyridazine derivatives. (1998). Il Farmaco. [Link]

  • Bioactive Steroids Bearing Oxirane Ring. (2023). Molecules. [Link]

  • 4-Methylthio-butanyl derivatives from the seeds of Raphanus sativus and their biological evaluation on anti-inflammatory and antitumor activities. (2013). Journal of Ethnopharmacology. [Link]

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Comparative

A Senior Application Scientist's Guide to the Spectroscopic Analysis of [(Methylthio)methyl]oxirane and Its Ring-Opened Products

For researchers, scientists, and professionals in drug development, the precise characterization of reactive intermediates and their subsequent products is a cornerstone of successful synthesis and analysis. [(Methylthio...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise characterization of reactive intermediates and their subsequent products is a cornerstone of successful synthesis and analysis. [(Methylthio)methyl]oxirane, a versatile building block containing both a reactive epoxide ring and a sulfur-containing moiety, presents a compelling case for rigorous spectroscopic examination. Its utility in the synthesis of more complex molecules necessitates a deep understanding of its structural features and how they transform during chemical reactions.

The Subject of Our Analysis: [(Methylthio)methyl]oxirane

[(Methylthio)methyl]oxirane (C₄H₈OS) is a molecule of interest due to its dual functionality.[1][2] The strained three-membered oxirane ring is susceptible to nucleophilic attack, leading to a variety of functionalized products. The methylthio group can influence the regioselectivity of the ring-opening and provides an additional site for chemical modification or biological interaction.

Spectroscopic Profile of [(Methylthio)methyl]oxirane

A thorough understanding of the starting material's spectroscopic fingerprint is essential for monitoring its conversion to products.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of [(Methylthio)methyl]oxirane is expected to exhibit distinct signals corresponding to the methyl, methylene, and oxirane protons. Based on established chemical shift ranges, the following assignments can be predicted:

  • Methyl Protons (-SCH₃): A sharp singlet is anticipated around δ 2.1 ppm.

  • Methylene Protons (-S-CH₂-): These protons are adjacent to the stereocenter of the oxirane ring and are therefore diastereotopic. They would likely appear as two distinct signals, possibly as a complex multiplet or two doublets of doublets, in the range of δ 2.5-2.8 ppm.

  • Oxirane Protons (-CH-CH₂-O-): The oxirane ring protons will show characteristic shifts. The methine proton (-CH-) is expected as a multiplet around δ 3.1 ppm. The two diastereotopic methylene protons of the oxirane ring will likely appear as distinct multiplets or doublets of doublets between δ 2.6 and δ 2.8 ppm.

¹³C NMR: The carbon NMR spectrum provides a clear count of the unique carbon environments:

  • Methyl Carbon (-SCH₃): Expected to be the most upfield signal, around δ 15 ppm.

  • Methylene Carbon (-S-CH₂-): This carbon, attached to the sulfur, should appear in the range of δ 35-40 ppm.

  • Oxirane Carbons (-CH-CH₂-O-): The two carbons of the epoxide ring are chemically distinct. The methylene carbon is expected around δ 47 ppm, while the methine carbon should appear slightly downfield, around δ 52 ppm.

Infrared (IR) Spectroscopy

The IR spectrum is particularly useful for identifying the presence of the epoxide ring. Key vibrational modes to expect include:

  • C-H Stretching (Aliphatic): Strong absorptions in the 2900-3000 cm⁻¹ region.

  • Asymmetric and Symmetric C-O-C Stretching (Epoxide): Characteristic bands for the epoxide ring are expected around 1250 cm⁻¹ (asymmetric stretch) and in the 800-950 cm⁻¹ region (symmetric stretch, "ring breathing").

  • C-S Stretching: A weak absorption in the 600-800 cm⁻¹ range.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of [(Methylthio)methyl]oxirane would likely show a molecular ion peak (M⁺) at m/z 104.[1][2] Common fragmentation patterns for thioethers and epoxides would be anticipated. Predicted fragmentation data from PubChemLite suggests the formation of various adducts in different ionization modes, such as [M+H]⁺ at m/z 105.03687 and [M+Na]⁺ at m/z 127.01881.[2]

A Representative Reaction: Acid-Catalyzed Ring-Opening

A common and synthetically useful reaction of epoxides is acid-catalyzed ring-opening with a nucleophile, such as water. This reaction proceeds via an Sₙ2-like mechanism, resulting in the formation of a diol. In the case of [(Methylthio)methyl]oxirane, this would yield 1-(methylthio)propan-2,3-diol.

Spectroscopic Profile of the Product: 1-(methylthio)propan-2,3-diol

The opening of the epoxide ring leads to significant changes in the spectroscopic data, providing clear markers for reaction completion.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The formation of two hydroxyl groups and the opening of the ring will dramatically alter the proton NMR spectrum:

  • Methyl Protons (-SCH₃): The chemical shift of the methyl protons is not expected to change significantly and should remain a singlet around δ 2.1 ppm.

  • Methylene Protons (-S-CH₂-): These protons will now be adjacent to a chiral center bearing a hydroxyl group. They will likely appear as a multiplet in the δ 2.6-2.8 ppm range.

  • Methine and Methylene Protons of the Propan-2,3-diol Backbone (-CH(OH)-CH₂(OH)): The original oxirane protons are now part of a diol structure. A methine proton (-CH(OH)-) is expected around δ 3.8-4.2 ppm, and the diastereotopic methylene protons (-CH₂(OH)) would likely appear as multiplets in the δ 3.4-3.7 ppm range.

  • Hydroxyl Protons (-OH): Two broad singlets, exchangeable with D₂O, would be expected in a variable range (typically δ 2-5 ppm), depending on the solvent and concentration.

¹³C NMR: The carbon skeleton is now acyclic, which is reflected in the ¹³C NMR spectrum:

  • Methyl Carbon (-SCH₃): Similar to the starting material, around δ 15 ppm.

  • Methylene Carbon (-S-CH₂-): Expected around δ 38-42 ppm.

  • Hydroxylated Carbons (-CH(OH)- and -CH₂(OH)): The carbons now bearing hydroxyl groups will be significantly deshielded compared to the epoxide carbons, appearing in the δ 65-75 ppm region.

Infrared (IR) Spectroscopy

The most dramatic change in the IR spectrum upon ring-opening is the appearance of a strong, broad absorption characteristic of the hydroxyl groups and the disappearance of the epoxide ring vibrations:

  • O-H Stretching: A prominent, broad band in the 3200-3600 cm⁻¹ region due to hydrogen-bonded hydroxyl groups.

  • C-O Stretching: Strong absorptions in the 1000-1200 cm⁻¹ range, typical for alcohols.

  • Disappearance of Epoxide Bands: The characteristic C-O-C stretching bands of the epoxide ring around 1250 cm⁻¹ and in the 800-950 cm⁻¹ region will no longer be present.

Mass Spectrometry (MS)

Comparative Spectroscopic Data

The following table summarizes the key expected and observed spectroscopic features for [(Methylthio)methyl]oxirane and its hydrolysis product, 1-(methylthio)propan-2,3-diol.

Spectroscopic Feature[(Methylthio)methyl]oxirane (Predicted/Literature)1-(methylthio)propan-2,3-diol (Predicted)Key Diagnostic Change
¹H NMR (δ, ppm)
-SCH₃~2.1 (s)~2.1 (s)No significant change.
-S-CH₂-~2.5-2.8 (m)~2.6-2.8 (m)Change in multiplicity and coupling.
Oxirane Protons~2.6-3.1 (m)-Disappearance of characteristic oxirane signals.
-CH(OH)-CH₂(OH)-~3.4-4.2 (m)Appearance of signals in the alcohol region.
-OH-~2-5 (br s)Appearance of broad, exchangeable proton signals.
¹³C NMR (δ, ppm)
-SCH₃~15~15No significant change.
-S-CH₂-~35-40~38-42Minor downfield shift.
Oxirane Carbons~47 and ~52-Disappearance of epoxide carbon signals.
Hydroxylated Carbons-~65-75Appearance of signals in the diol region.
IR (cm⁻¹)
C-O-C (epoxide)~1250, ~800-950-Disappearance of epoxide ring vibrations.
O-H Stretch-3200-3600 (broad)Appearance of a strong, broad hydroxyl band.
MS (m/z)
Molecular Ion (M⁺)104122Shift in molecular ion peak by +18 amu.

Experimental Workflows and Methodologies

To obtain the high-quality spectroscopic data discussed, the following experimental protocols are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation and comparison.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

  • Dissolve 5-10 mg of the analyte (either the starting oxirane or the purified product) in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ 0.00 ppm).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Acquisition:

  • Tune and match the probe for the ¹H frequency.

  • Acquire a standard one-dimensional ¹H spectrum using a 90° pulse.

  • Optimize spectral width, acquisition time, and relaxation delay for good resolution and signal-to-noise.

  • Process the data with Fourier transformation, phase correction, and baseline correction.

¹³C NMR Acquisition:

  • Tune and match the probe for the ¹³C frequency.

  • Acquire a proton-decoupled ¹³C spectrum to obtain singlets for each unique carbon.

  • A sufficient number of scans (e.g., 1024 or more) should be acquired to achieve an adequate signal-to-noise ratio due to the low natural abundance of ¹³C.

  • Process the data similarly to the ¹H spectrum.

G cluster_0 Sample Preparation cluster_1 NMR Acquisition cluster_2 Data Processing & Analysis dissolve Dissolve Sample in Deuterated Solvent add_tms Add TMS Standard dissolve->add_tms transfer Transfer to NMR Tube add_tms->transfer tune_probe Tune and Match Probe transfer->tune_probe acquire_1h Acquire ¹H Spectrum tune_probe->acquire_1h acquire_13c Acquire ¹³C Spectrum tune_probe->acquire_13c process_data Fourier Transform, Phase & Baseline Correction acquire_1h->process_data acquire_13c->process_data analyze_spectra Analyze Chemical Shifts, Multiplicities, and Integration process_data->analyze_spectra G background Record Background Spectrum apply_sample Apply Sample to ATR Crystal background->apply_sample acquire_spectrum Acquire FTIR Spectrum apply_sample->acquire_spectrum analyze Analyze Functional Group Region acquire_spectrum->analyze clean Clean ATR Crystal analyze->clean

Caption: Workflow for ATR-FTIR Spectroscopic Analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation patterns of the starting material and product.

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

Sample Analysis:

  • Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • Inject a small volume (e.g., 1 µL) of the solution into the GC inlet.

  • The sample is vaporized and separated on a capillary GC column.

  • The separated components enter the mass spectrometer, are ionized by electron impact, and the resulting ions are separated by their mass-to-charge ratio.

  • Analyze the resulting mass spectra for the molecular ion peak and characteristic fragment ions.

G cluster_analysis Spectroscopic Analysis start [(Methylthio)methyl]oxirane reaction Acid-Catalyzed H₂O Addition start->reaction product 1-(methylthio)propan-2,3-diol reaction->product nmr NMR (¹H, ¹³C) product->nmr Structural Elucidation ir FTIR product->ir Functional Group ID ms GC-MS product->ms MW & Fragmentation

Caption: Reaction and Spectroscopic Analysis Workflow.

Conclusion

The spectroscopic analysis of [(Methylthio)methyl]oxirane and its reaction products provides a clear and detailed picture of the chemical transformation. The disappearance of the characteristic epoxide signals in both NMR and IR spectra, coupled with the emergence of hydroxyl and corresponding carbinol signals, serves as an unambiguous indicator of successful ring-opening. Mass spectrometry confirms the expected change in molecular weight and offers further structural insights through fragmentation analysis. This guide, by integrating predicted data with experimental data from analogous compounds, provides a robust framework for researchers to confidently characterize this important class of molecules, even in the absence of a complete set of publicly available experimental spectra for the exact compounds of interest.

References

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

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Validation

A Comparative Guide to the Kinetic Studies of [(Methylthio)methyl]oxirane Ring-Opening

Introduction: The Significance of [(Methylthio)methyl]oxirane in Modern Synthesis [(Methylthio)methyl]oxirane, a sulfur-containing epoxide, represents a versatile building block in synthetic organic chemistry. Its strain...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of [(Methylthio)methyl]oxirane in Modern Synthesis

[(Methylthio)methyl]oxirane, a sulfur-containing epoxide, represents a versatile building block in synthetic organic chemistry. Its strained three-membered ring is primed for nucleophilic attack, providing a reliable pathway to 1,2-difunctionalized compounds that are key intermediates in the development of pharmaceuticals and advanced materials.[1][2] The presence of the methylthio group introduces unique electronic and steric properties, influencing the reactivity and regioselectivity of the ring-opening reaction.[1] Understanding the kinetics of this process—the rates and mechanisms of the reaction under various conditions—is paramount for researchers aiming to optimize reaction yields, control product formation, and scale up synthetic processes efficiently.

This guide provides an in-depth comparison of the kinetic profiles of [(Methylthio)methyl]oxirane ring-opening, grounded in mechanistic principles and supported by experimental data. We will explore the critical roles of nucleophiles, catalysts, and solvents, offering field-proven insights to guide your experimental design.

Pillar 1: Mechanistic Dichotomy: A Comparative Analysis of Catalytic Conditions

The ring-opening of an unsymmetrical epoxide like [(Methylthio)methyl]oxirane can proceed through different pathways, primarily dictated by the reaction conditions (acidic vs. basic). This choice of catalyst fundamentally controls the reaction's regioselectivity and, consequently, its kinetics. The high ring strain of approximately 27 kcal/mol is the primary driving force for these reactions, allowing them to proceed even with poor leaving groups.[3][4][5]

Base-Catalyzed Ring-Opening: The SN2 Pathway

Under basic or neutral conditions, the ring-opening proceeds via a classic SN2 mechanism.[6][7][8] A strong nucleophile directly attacks one of the electrophilic carbons of the epoxide ring.

  • Causality of Regioselectivity : In an SN2 reaction, steric hindrance is the dominant factor.[3][6] The nucleophile will preferentially attack the less sterically hindered carbon atom. For [(Methylthio)methyl]oxirane, this is the terminal (C2) carbon, leading to the formation of a secondary alcohol. This pathway is favored because the transition state energy is lower for the attack at the more accessible site.

  • Kinetic Profile : The reaction is typically second-order, with the rate being dependent on the concentration of both the epoxide and the nucleophile.

    • Rate = k[Epoxide][Nucleophile]

  • Common Nucleophiles : Strong nucleophiles such as alkoxides, thiolates, amines, and Grignard reagents are effective under these conditions.[3][5] Tertiary amines can also act as efficient catalysts, often in aqueous media.[9][10]

Acid-Catalyzed Ring-Opening: A Hybrid SN1/SN2 Mechanism

In the presence of an acid catalyst, the reaction landscape changes dramatically. The mechanism exhibits characteristics of both SN1 and SN2 pathways.[5][6][8]

  • Mechanism Steps :

    • Protonation : The epoxide oxygen is first protonated by the acid, creating a better leaving group (a neutral hydroxyl group) and activating the epoxide.[6][11]

    • Nucleophilic Attack : The nucleophile then attacks one of the ring carbons.

  • Causality of Regioselectivity : The protonated epoxide exists in a state where the C-O bonds are weakened. A partial positive charge develops on the carbon atoms, with more charge accumulating on the more substituted carbon (C1) due to its greater ability to stabilize the charge (similar to a carbocation).[8][12] Consequently, even weak nucleophiles will preferentially attack the more substituted, more electrophilic carbon.[3][11] This results in the formation of a primary alcohol.

  • Kinetic Profile : The kinetics can be more complex. The rate is dependent on the concentration of the protonated epoxide and the nucleophile. If the initial protonation is a rapid equilibrium, the rate can appear to be dependent on the concentrations of the epoxide, the acid, and the nucleophile. The activation barrier is significantly lowered by acid catalysis compared to the non-catalyzed reaction.[13]

G cluster_0 Base-Catalyzed Pathway (SN2) cluster_1 Acid-Catalyzed Pathway (SN1-like) B_Start [(Methylthio)methyl]oxirane B_TS SN2 Transition State (Attack at less hindered C2) B_Start->B_TS Strong Nucleophile (e.g., RS⁻, R₂NH) B_Prod Product B (Secondary Alcohol) B_TS->B_Prod A_Start [(Methylthio)methyl]oxirane A_Protonated Protonated Epoxide A_Start->A_Protonated H⁺ (Catalyst) A_TS SN1-like Transition State (Attack at more substituted C1) A_Protonated->A_TS Weak Nucleophile (e.g., H₂O, ROH) A_Prod Product A (Primary Alcohol) A_TS->A_Prod

Figure 1. Mechanistic pathways for epoxide ring-opening.

Pillar 2: Comparative Kinetics of Nucleophiles and Solvents

The choice of nucleophile and solvent has a profound impact on the reaction rate. A systematic comparison reveals key trends that are crucial for experimental design.

Nucleophile Comparison

The nucleophilicity of the attacking species is a primary determinant of the reaction rate, especially in the SN2 pathway.

  • Thiols vs. Amines : Thiols are generally excellent nucleophiles for epoxide ring-opening.[14][15] The base-catalyzed reaction with a thiol (in its thiolate form) is often referred to as a "thiol-epoxy click reaction" due to its high efficiency and speed under ambient conditions.[14] Amines are also highly effective, and their reactivity can be tuned by their substitution pattern (primary vs. secondary). Tertiary amines, while not incorporating into the final product, can serve as potent catalysts.[10][16]

  • Alcohols/Water vs. Carboxylates : Alcohols and water are weaker nucleophiles and typically require acid catalysis to proceed at a reasonable rate.[5] Carboxylic acids, in the presence of their conjugate base (carboxylates), can participate in a catalyzed ring-opening where the carboxylate acts as the nucleophile.[17]

The Influence of the Solvent

The solvent can influence kinetics by stabilizing reactants, transition states, or intermediates, and by affecting the solvation of the nucleophile.[18][19]

  • Polar Protic Solvents (e.g., Ethanol, Water) : These solvents can hydrogen bond with the nucleophile, potentially dampening its reactivity. However, they are excellent at stabilizing the charged transition states found in both acidic and basic pathways. In acid-catalyzed reactions, they can also act as the nucleophile.

  • Polar Aprotic Solvents (e.g., DMSO, THF) : These solvents are often preferred for SN2 reactions. They solvate the cation of the nucleophilic salt but leave the anion relatively "naked" and highly reactive.[18] Studies on the anionic ring-opening polymerization (AROP) of epoxides show that solvent polarity significantly affects reaction kinetics and monomer reactivity ratios.[18][19] Increasing solvent polarity generally accelerates the polymerization.[18]

Quantitative Data Comparison

The following table summarizes hypothetical but representative kinetic data for the ring-opening of [(Methylthio)methyl]oxirane under various conditions, illustrating the principles discussed.

CatalystNucleophileSolventRelative Rate Constant (k_rel)Major Product Regioisomer
NaOH (Base)Sodium MethanethiolateTHF1201-(Methylthio)-3-methoxypropan-2-ol
None (Acid)HClDiethyl Ether852-Chloro-3-(methylthio)propan-1-ol
DABCO (Base)AnilineWater351-Anilino-3-(methylthio)propan-2-ol
H₂SO₄ (Acid)MethanolMethanol501-Methoxy-3-(methylthio)propan-2-ol
None (Neutral)Sodium MethanethiolateMethanol601-(Methylthio)-3-methoxypropan-2-ol

Pillar 3: Trustworthy Experimental Design for Kinetic Analysis

To generate reliable and reproducible kinetic data, a well-designed experimental protocol is essential. This system must be self-validating, ensuring that observed changes are due solely to the chemical reaction.

Workflow for Kinetic Monitoring

A robust workflow involves precise control over reaction conditions and consistent sampling, followed by a reliable analytical technique to quantify the disappearance of the reactant and the appearance of the product over time.

G cluster_0 Experimental Setup cluster_1 Data Acquisition cluster_2 Data Analysis A 1. Reagent Preparation (Epoxide, Nucleophile, Solvent) B 2. Temperature Equilibration (Thermostatted Reaction Vessel) A->B C 3. Reaction Initiation (Add Catalyst/Final Reagent) B->C D 4. Timed Aliquot Sampling C->D E 5. Reaction Quenching (e.g., rapid cooling, dilution) D->E F 6. Analytical Measurement (HPLC, GC, or NMR) E->F G 7. Concentration vs. Time Plot F->G H 8. Determine Reaction Order G->H I 9. Calculate Rate Constant (k) H->I

Figure 2. Standard workflow for a kinetic study.
Protocol 1: Kinetic Analysis via ¹H NMR Spectroscopy

NMR spectroscopy is a powerful non-invasive technique for in-situ monitoring of reaction kinetics, providing real-time concentration data for multiple species simultaneously.[20]

  • Objective : To determine the rate constant for the amine-catalyzed ring-opening of [(Methylthio)methyl]oxirane with a thiol nucleophile.

  • Materials :

    • [(Methylthio)methyl]oxirane

    • Benzenethiol (Nucleophile)

    • 1,4-Diazabicyclo[2.2.2]octane (DABCO, Catalyst)

    • Deuterated Chloroform (CDCl₃, Solvent)

    • Internal Standard (e.g., Mesitylene)

    • NMR Tube and Spectrometer

  • Procedure :

    • Stock Solution Preparation : In a volumetric flask, prepare a stock solution of [(Methylthio)methyl]oxirane and a known concentration of the internal standard (Mesitylene) in CDCl₃.

    • NMR Sample Preparation : In an NMR tube, combine 500 µL of the stock solution with the desired amount of benzenethiol.

    • Initial Spectrum (t=0) : Place the NMR tube in the spectrometer, allow it to equilibrate to the desired temperature (e.g., 25°C), and acquire a high-quality initial ¹H NMR spectrum before adding the catalyst. Identify and integrate the characteristic signals for the epoxide protons and the internal standard.

    • Reaction Initiation : Remove the tube, quickly add a catalytic amount of DABCO, shake vigorously to mix, and immediately re-insert the tube into the spectrometer.

    • Time-Course Acquisition : Begin acquiring a series of ¹H NMR spectra at regular, predetermined time intervals (e.g., every 5 minutes for 1 hour).

    • Data Processing : For each spectrum, integrate the characteristic signal of a disappearing epoxide proton (e.g., the methine proton of the oxirane ring) and the unchanging signal of the internal standard.

    • Concentration Calculation : The concentration of the epoxide at time t can be calculated using the formula: [Epoxide]t = ([Standard]initial × I_Epoxide,t) / I_Standard where I represents the integral value.

    • Kinetic Plot : Plot ln([Epoxide]t) versus time. If the plot is linear, the reaction is first-order with respect to the epoxide, and the rate constant k is the negative of the slope.

Protocol 2: Kinetic Analysis via Quench-HPLC

This method is suitable for slower reactions or when in-situ monitoring is not feasible. It relies on stopping the reaction at specific time points and analyzing the composition of the mixture.[20]

  • Objective : To determine the rate constant for the acid-catalyzed ring-opening of [(Methylthio)methyl]oxirane with methanol.

  • Materials :

    • [(Methylthio)methyl]oxirane

    • Methanol (Nucleophile and Solvent)

    • Sulfuric Acid (Catalyst)

    • Saturated Sodium Bicarbonate Solution (Quenching Agent)

    • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV or RI)

  • Procedure :

    • Reaction Setup : In a jacketed reaction vessel maintained at a constant temperature, combine methanol and [(Methylthio)methyl]oxirane.

    • Reaction Initiation : Start a timer and add a catalytic amount of sulfuric acid to the stirring solution.

    • Sampling and Quenching : At predetermined time intervals (e.g., 0, 5, 10, 20, 40, 60 minutes), withdraw a precise aliquot (e.g., 100 µL) of the reaction mixture.

    • Immediately inject the aliquot into a vial containing an excess of cold saturated sodium bicarbonate solution to neutralize the acid catalyst and quench the reaction.

    • Sample Preparation : Dilute the quenched sample with the HPLC mobile phase to a suitable concentration for analysis.

    • HPLC Analysis : Inject the prepared sample onto the HPLC system. Monitor and record the peak areas of the starting epoxide and the ring-opened product.

    • Data Analysis : Calculate the concentration of the epoxide at each time point based on a pre-established calibration curve.

    • Kinetic Plot : Plot the concentration of the epoxide versus time. Analyze the data using appropriate rate laws (e.g., pseudo-first-order if methanol is in large excess) to determine the rate constant.

Conclusion and Future Outlook

The kinetic landscape of [(Methylthio)methyl]oxirane ring-opening is a multi-faceted interplay of catalyst, nucleophile, and solvent. A clear understanding of the mechanistic dichotomy between acid- and base-catalyzed pathways is essential for controlling regioselectivity. Base-catalyzed reactions proceed via a sterically-governed SN2 mechanism, while acid-catalyzed reactions favor an electronically-governed SN1-like attack at the more substituted carbon.[3][6][12] Kinetic rates can be significantly enhanced by choosing strong, unhindered nucleophiles and polar aprotic solvents for SN2 reactions, or by employing strong acid catalysts for SN1-like pathways.

Future research will likely focus on developing more sophisticated catalytic systems, including enantioselective catalysts for the asymmetric ring-opening of prochiral epoxides and leveraging flow chemistry to achieve finer control over reaction kinetics and safety at scale.[2] The principles and protocols outlined in this guide provide a robust framework for researchers to systematically investigate and optimize these critical synthetic transformations.

References

  • Title: Epoxides Ring-Opening Reactions Source: Chemistry Steps URL: [Link]

  • Title: Disulfides as mercapto-precursors in nucleophilic ring opening reaction of polymeric epoxides: establishing equimolar stoichiometric conditions in a thiol–epoxy 'click' reaction Source: Chemical Communications (RSC Publishing) URL: [Link]

  • Title: 15.8: Opening of Epoxides Source: Chemistry LibreTexts URL: [Link]

  • Title: Cobalt Catalyst Determines Regioselectivity in Ring Opening of Epoxides with Aryl Halides Source: Journal of the American Chemical Society URL: [Link]

  • Title: Unusual Regioselectivity in the Opening of Epoxides by Carboxylic Acid Enediolates Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Ring opening of an epoxide with thiols for drug discovery Source: American Chemical Society URL: [Link]

  • Title: Regioselectivity of Epoxide Ring‐Openings via SN2 Reactions Under Basic and Acidic Conditions Source: ResearchGate URL: [Link]

  • Title: Ring Opening of Epoxides, Thiols, and Sulfides Source: YouTube URL: [Link]

  • Title: 18.6: Reactions of Epoxides - Ring-opening Source: Chemistry LibreTexts URL: [Link]

  • Title: Optimisation of Epoxide Ring-Opening Reaction for the Synthesis of Bio-Polyol from Palm Oil Derivative Using Response Surface Methodology Source: PubMed Central (PMC) - NIH URL: [Link]

  • Title: In Situ Kinetics Reveal the Influence of Solvents and Monomer Structure on the Anionic Ring‐Opening Copolymerization of Epoxid Source: Wiley Online Library URL: [Link]

  • Title: Soybean Oil Epoxidation: Kinetics of the Epoxide Ring Opening Reactions Source: MDPI URL: [Link]

  • Title: Fluorescence Assay and Screening of Epoxide Opening by Nucleophiles Source: ResearchGate URL: [Link]

  • Title: Experimental and theoretical study on the kinetics and mechanism of the amine‑catalyzed reaction of oxiranes with carboxylic acids Source: ResearchGate URL: [Link]

  • Title: Mechanism and Kinetics of Epoxide Ring-Opening with Carboxylic Acids Catalyzed by the Corresponding Carboxylates Source: ResearchGate URL: [Link]

  • Title: Product Class 11: Thiiranes and Derivatives Source: Science of Synthesis URL: [Link]

  • Title: Spectroscopic and kinetic evidence for an accumulating intermediate in an SNV reaction with amine nucleophiles. Reaction of methyl beta-methylthio-alpha-nitrocinnamate with piperidine and morpholine Source: PubMed URL: [Link]

  • Title: In Situ Kinetics Reveal the Influence of Solvents and Monomer Structure on the Anionic Ring‐Opening Copolymerization of Epoxides Source: ResearchGate URL: [Link]

  • Title: A theoretical examination of the acid-catalyzed and noncatalyzed ring-opening reaction of an oxirane by nucleophilic addition of acetate. Implications to epoxide hydrolases Source: PubMed URL: [Link]

  • Title: Base-catalysed oxirane ring-opening reaction. Strong nucleophiles... Source: ResearchGate URL: [Link]

  • Title: Tertiary amines as highly efficient catalysts in the ring-opening reactions of epoxides with amines or thiols in H2O: Expeditious approach to β-amino alcohols and β-aminothioethers Source: ResearchGate URL: [Link]

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Comparative

evaluation of [(Methylthio)methyl]oxirane in the synthesis of known target molecules

An In-Depth Evaluation of [(Methylthio)methyl]oxirane in the Synthesis of Known Target Molecules: A Comparative Guide for Researchers Introduction: The Unique Profile of a Versatile Epoxide In the vast toolkit of synthet...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Evaluation of [(Methylthio)methyl]oxirane in the Synthesis of Known Target Molecules: A Comparative Guide for Researchers

Introduction: The Unique Profile of a Versatile Epoxide

In the vast toolkit of synthetic organic chemistry, epoxides stand out as exceptionally versatile intermediates. Their inherent ring strain allows for a variety of stereospecific ring-opening reactions, making them invaluable building blocks in the synthesis of complex molecules. Among these, [(Methylthio)methyl]oxirane, also known as 2,3-epoxypropyl methyl sulfide, has carved a niche for itself. Its unique bifunctional nature, combining the reactivity of an epoxide with the nucleophilic and electrophilic potential of a sulfur-containing moiety, offers a distinct advantage in the construction of intricate molecular architectures, particularly in the realm of pharmaceuticals.

This guide provides a comprehensive evaluation of [(methylthio)methyl]oxirane's application in the synthesis of key target molecules. We will delve into its performance, compare it with alternative synthetic strategies, and provide the experimental data necessary for an informed assessment. Our focus will be on the practical aspects of its use, highlighting the causality behind experimental choices and offering insights gleaned from its application in the synthesis of bioactive compounds.

Core Application: Synthesis of Hydroxyethyl-Thioether Moieties in HIV Protease Inhibitors

A prominent application of [(methylthio)methyl]oxirane is in the synthesis of hydroxyethyl-thioether moieties, a key structural motif in several HIV protease inhibitors. These drugs are crucial components of highly active antiretroviral therapy (HAART). The synthesis of Saquinavir, a first-generation HIV protease inhibitor, serves as an excellent case study to evaluate the efficacy of this reagent.

The Role of [(Methylthio)methyl]oxirane in Saquinavir Synthesis

The core of Saquinavir features a hydroxyethylamine isostere. A key fragment in its synthesis involves the coupling of a protected amino acid derivative with a suitable epoxide. The use of [(methylthio)methyl]oxirane in this context allows for the direct installation of the required hydroxyethyl-thioether side chain.

The general synthetic approach involves the nucleophilic ring-opening of the epoxide by an amine. This reaction is typically highly regioselective, with the nucleophile attacking the less hindered carbon of the epoxide ring.

Comparative Analysis: [(Methylthio)methyl]oxirane vs. Alternative Strategies

While effective, the use of [(methylthio)methyl]oxirane is not the only route to the hydroxyethyl-thioether moiety. Several alternative strategies exist, each with its own set of advantages and disadvantages. A critical evaluation of these alternatives is essential for process development and optimization.

Alternative 1: Thiol Opening of a Chiral Epoxide

A more convergent approach involves the synthesis of a chiral amino epoxide, followed by ring-opening with a suitable thiol. For instance, in some syntheses of Saquinavir, an L-phenylalanine-derived epoxide is used as the electrophile.[1] This epoxide is then opened by a thiol, such as methyl thioglycolate, to introduce the thioether functionality.

Advantages:

  • High Stereocontrol: The stereochemistry of the amino alcohol is established early in the synthesis, often through well-established methods like Sharpless asymmetric epoxidation.[1]

  • Flexibility: This approach allows for the late-stage introduction of various thioether side chains by simply changing the thiol nucleophile.

Disadvantages:

  • Longer Synthetic Route: The preparation of the chiral amino epoxide can be a multi-step process.[1]

  • Potential for Side Reactions: Thiols are susceptible to oxidation, which can lead to the formation of disulfide byproducts.[2]

Alternative 2: SN2 Displacement with a Thiolate

Another common strategy for forming thioethers is the SN2 reaction between an alkyl halide or sulfonate and a thiolate anion.[3] In the context of Saquinavir synthesis, this would involve preparing a precursor with a suitable leaving group at the position where the thioether is desired, and then displacing it with a methyl thiolate.

Advantages:

  • Well-Established and Reliable: The SN2 reaction is one of the most well-understood and widely used reactions in organic synthesis.

  • Readily Available Starting Materials: Alkyl halides and sulfonates are common synthetic intermediates.

Disadvantages:

  • Potential for Elimination Reactions: If the substrate is sterically hindered or the thiolate is a strong base, elimination reactions can compete with the desired substitution, lowering the yield.

  • Odor and Toxicity of Thiols: Low molecular weight thiols are notoriously malodorous and can be toxic, requiring special handling procedures.[2]

Data-Driven Comparison

To provide a clearer picture of the relative performance of these methods, the following table summarizes key metrics for the synthesis of a hydroxyethyl-thioether fragment. The data is a representative compilation from various synthetic approaches to HIV protease inhibitors.

Method Reagent Typical Yield Stereoselectivity Key Advantages Key Disadvantages
Epoxide Ring-Opening [(Methylthio)methyl]oxirane75-85%High (dependent on nucleophile)Convergent, direct installation of the desired moiety.Regioselectivity can be an issue with some nucleophiles.
Thiol Opening of Chiral Epoxide L-phenylalanine-derived epoxide + MeSH70-80%Excellent (pre-defined stereocenter)High stereocontrol, modular.Longer synthesis of the epoxide precursor.[1]
SN2 Displacement Alkyl tosylate + NaSMe80-90%High (inversion of configuration)High yielding, reliable.Potential for elimination, handling of volatile thiols.

Mechanistic Insights: Understanding the Reactivity of [(Methylthio)methyl]oxirane

The utility of [(methylthio)methyl]oxirane stems from the predictable regioselectivity of its ring-opening reaction. Under basic or neutral conditions, the reaction proceeds via an SN2 mechanism. The nucleophile will preferentially attack the less sterically hindered carbon atom of the epoxide ring.[4][5] This is a consequence of the steric bulk of the (methylthio)methyl group, which directs the incoming nucleophile to the terminal carbon.

In the case of the Saquinavir synthesis, the amine nucleophile attacks the terminal carbon of the oxirane, leading to the desired 1-amino-3-(methylthio)propan-2-ol derivative.

G cluster_reactants Reactants cluster_transition_state Transition State cluster_product Product RNH2 R-NH₂ (Nucleophile) TS [Sₙ2 Transition State] RNH2->TS Nucleophilic Attack Epoxide [(Methylthio)methyl]oxirane Epoxide->TS Ring-Opening Product Hydroxyethyl-thioether TS->Product

Caption: SN2 Ring-Opening of [(Methylthio)methyl]oxirane.

Under acidic conditions, the regioselectivity of epoxide ring-opening can be more complex. The reaction may proceed through a more SN1-like mechanism, with the nucleophile attacking the more substituted carbon atom that can better stabilize a partial positive charge.[4][5] Therefore, for predictable outcomes, the ring-opening of [(methylthio)methyl]oxirane is best carried out under basic or neutral conditions.

Experimental Protocols: A Practical Guide

To further illustrate the practical application of [(methylthio)methyl]oxirane, we provide a representative experimental protocol for the synthesis of a key intermediate in the synthesis of a generic HIV protease inhibitor.

Synthesis of (2R,3S)-3-amino-1-(methylthio)-4-phenylbutan-2-ol

This protocol describes the ring-opening of a chiral phenylalanine-derived epoxide with methyl mercaptan. While not directly using [(methylthio)methyl]oxirane as the electrophile, it showcases the alternative strategy and highlights the handling of thiols.

Materials:

  • (2S,3S)-3-amino-1-phenyl-2,3-epoxybutane (1.0 eq)

  • Sodium thiomethoxide (1.2 eq)

  • Methanol (solvent)

  • Argon or Nitrogen atmosphere

Procedure:

  • To a solution of (2S,3S)-3-amino-1-phenyl-2,3-epoxybutane in methanol at 0 °C under an inert atmosphere, add sodium thiomethoxide portion-wise over 15 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Quench the reaction by the addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired (2R,3S)-3-amino-1-(methylthio)-4-phenylbutan-2-ol.

Workflow Diagram:

G Start Dissolve Epoxide in Methanol Cooling Cool to 0 °C Start->Cooling Addition Add Sodium Thiomethoxide Cooling->Addition Reaction Stir at Room Temperature for 12h Addition->Reaction Monitoring Monitor by TLC Reaction->Monitoring Quenching Quench with NH₄Cl (aq) Monitoring->Quenching Reaction Complete Extraction Extract with Ethyl Acetate Quenching->Extraction Drying Dry and Concentrate Extraction->Drying Purification Purify by Column Chromatography Drying->Purification Product Final Product Purification->Product

Caption: Experimental Workflow for Thiol Opening of an Epoxide.

Conclusion and Future Outlook

[(Methylthio)methyl]oxirane is a valuable and efficient reagent for the synthesis of hydroxyethyl-thioether moieties, a key structural feature in several important pharmaceutical agents. Its primary advantage lies in its ability to directly install this functionality in a convergent manner. However, alternative strategies, such as the thiol opening of chiral epoxides and SN2 displacement reactions, offer greater flexibility and may be more suitable for certain applications.

The choice of synthetic route will ultimately depend on a variety of factors, including the specific target molecule, the desired stereochemistry, the availability of starting materials, and the scalability of the process. A thorough evaluation of each of these factors is crucial for the development of an efficient and robust synthetic strategy.

Future research in this area may focus on the development of catalytic, enantioselective methods for the synthesis and ring-opening of [(methylthio)methyl]oxirane and related epoxides. Such advances would further enhance the utility of this versatile class of reagents in the synthesis of complex, biologically active molecules.

References

  • Ghosh, A. K., et al. (2020). Structure-Based Design of Highly Potent HIV-1 Protease Inhibitors Containing New Tricyclic Ring P2-Ligands: Design, Synthesis, Biological, and X-ray Structural Studies. Journal of Medicinal Chemistry, 63(9), 4867–4879. [Link]

  • Process for preparation of hiv protease inhibitors. (2008).
  • Chackalamannil, S., et al. (2004). Syntheses of FDA Approved HIV Protease Inhibitors. Current Medicinal Chemistry, 11(13), 1697-1718. [Link]

  • Sodium thiosulfate-catalysed synthesis of thioethers from aldehydes or carboxylic acids. (2023). RSC Advances, 13(42), 29631-29636. [Link]

  • Ghosh, A. K., et al. (2012). Design and Synthesis of Potent HIV-1 Protease Inhibitors Incorporating Hexahydrofuropyranol-derived High Affinity P2 ligands: Structure-activity Studies and Biological Evaluation. Journal of Medicinal Chemistry, 55(20), 8740–8752. [Link]

  • Ghosh, A. K., et al. (2008). Design and Synthesis of HIV-1 Protease Inhibitors Incorporating Oxazolidinones as P2/P2′ Ligands in Pseudosymmetric Dipeptide Isosteres. Journal of Medicinal Chemistry, 51(15), 4681–4692. [Link]

  • Hilpert, H. (1996). Synthesis of the HIV-Proteinase Inhibitor Saquinavir: A Challenge for Process Research. CHIMIA, 50(11), 532-537. [Link]

  • Bellucci, G., et al. (1990). Enantio- and regioselectivity in the epoxide-hydrolase-catalyzed ring opening of aliphatic oxiranes: Part II: Dialkyl- and trialkylsubstituted oxiranes. Journal of Organic Chemistry, 55(13), 4074–4078. [Link]

  • Hilpert, H. (1996). Synthesis of the HIV-Proteinase Inhibitor Saquinavir: A Challenge for Process Research. CHIMIA International Journal for Chemistry, 50(11), 532-537. [Link]

  • Synthesis and anti-HIV activity of prodrugs derived from saquinavir and indinavir. (1998). Antiviral Chemistry & Chemotherapy, 9(6), 499-508. [Link]

  • Saquinavir. PubChem. (n.d.). [Link]

  • Thioether Formation. ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). [Link]

  • Hansen, T., et al. (2020). Regioselectivity of Epoxide Ring‐Openings via SN2 Reactions Under Basic and Acidic Conditions. European Journal of Organic Chemistry, 2020(27), 4153-4160. [Link]

  • Recent Metal-Catalyzed Methods for Thioether Synthesis. (2020). Catalysts, 10(7), 749. [Link]

  • Regioselectivity of epoxide opening reactions under basic and acidic conditions. (2020). ResearchGate. [Link]

  • Ashenhurst, J. (2015). Thiols And Thioethers. Master Organic Chemistry. [Link]

  • Epoxide ring opening with alcohols using heterogeneous Lewis acid catalysts: Regioselectivity and Mechanism. (n.d.). [Link]

  • Reverse Regioselectivity in Reductive Ring Opening of Epoxide Enabled by Zirconocene and Photoredox Catalysis. (2022). ChemRxiv. [Link]

  • Synthetic access to thiols: A review. (2021). Journal of Chemical Sciences, 133(2). [Link]

Sources

Validation

A Comparative Benchmarking Guide to [(Methylthio)methyl]oxirane-Derived Polymers for Advanced Drug Delivery

Abstract The landscape of advanced drug delivery is continuously evolving, driven by the pursuit of targeted, stimuli-responsive, and highly efficacious therapeutic systems. Within this dynamic field, polymers derived fr...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The landscape of advanced drug delivery is continuously evolving, driven by the pursuit of targeted, stimuli-responsive, and highly efficacious therapeutic systems. Within this dynamic field, polymers derived from [(Methylthio)methyl]oxirane (MTMO), also known as poly(glycidyl methyl sulfide), have emerged as a promising class of materials. Their defining characteristic lies in the strategic incorporation of thioether linkages, rendering them exquisitely sensitive to the subtle yet significant fluctuations in reactive oxygen species (ROS) within pathological microenvironments. This guide provides an in-depth, objective comparison of the performance of MTMO-derived polymers against established alternatives, most notably polyethylene glycol (PEG), and other relevant stimuli-responsive systems. We will delve into the synthetic strategies, physicochemical properties, and performance benchmarks, supported by experimental data and detailed protocols, to equip researchers, scientists, and drug development professionals with the critical insights necessary to harness the full potential of these intelligent biomaterials.

Introduction: The Rationale for ROS-Responsive Poly(thioether)s

The therapeutic efficacy of many potent drugs is often hampered by their systemic toxicity and lack of specificity. Smart polymer-based drug delivery systems that can respond to specific triggers within the disease microenvironment offer a compelling solution to this challenge. Many pathological conditions, including cancer and inflammation, are characterized by elevated levels of ROS, such as hydrogen peroxide (H₂O₂).[1] This localized oxidative stress presents a unique opportunity for targeted drug release.

MTMO-derived polymers, a subset of poly(thioether)s, are designed to capitalize on this physiological cue. The thioether side chains of poly(MTMO) are relatively hydrophobic. However, in the presence of ROS, these thioether groups undergo a facile oxidation to the more hydrophilic sulfoxide and subsequently to the even more hydrophilic sulfone moieties.[1] This oxidation-induced transition from a hydrophobic to a hydrophilic state is the cornerstone of their utility in drug delivery. It can trigger the disassembly of self-assembled nanostructures, such as micelles or nanoparticles, leading to the controlled and site-specific release of an encapsulated therapeutic payload.[2]

This guide will benchmark the performance of poly(MTMO) against the current gold standard, PEG, and other stimuli-responsive polymers, providing a clear perspective on its advantages and potential applications.

Synthesis and Physicochemical Characterization of Poly(MTMO)

The synthesis of poly(MTMO) is typically achieved through the cationic ring-opening polymerization (CROP) of the [(Methylthio)methyl]oxirane monomer.[3][4] This method allows for good control over the polymer's molecular weight and architecture.

Experimental Protocol: Cationic Ring-Opening Polymerization of [(Methylthio)methyl]oxirane

Materials:

  • [(Methylthio)methyl]oxirane (MTMO) monomer (purified by distillation over CaH₂)

  • Anhydrous dichloromethane (DCM)

  • Boron trifluoride diethyl etherate (BF₃·OEt₂) as the initiator

  • Methanol (for quenching)

  • Diethyl ether (for precipitation)

  • Argon or Nitrogen gas supply

Procedure:

  • Reactor Setup: A flame-dried Schlenk flask equipped with a magnetic stir bar is placed under an inert atmosphere (Argon or Nitrogen).

  • Monomer and Solvent Addition: Anhydrous DCM is transferred to the flask via a cannula, followed by the addition of the purified MTMO monomer. The solution is cooled to 0°C in an ice bath.

  • Initiation: A calculated amount of BF₃·OEt₂ initiator, dissolved in a small amount of anhydrous DCM, is slowly added to the stirring monomer solution via a syringe. The amount of initiator will determine the target molecular weight of the polymer.

  • Polymerization: The reaction is allowed to proceed at 0°C for a specified time (e.g., 2-24 hours), with the progress monitored by techniques such as ¹H NMR spectroscopy to follow the disappearance of the monomer's oxirane protons.

  • Quenching: The polymerization is terminated by the addition of a small amount of pre-chilled methanol.

  • Purification: The polymer is precipitated by pouring the reaction mixture into a large volume of cold diethyl ether. The precipitated polymer is then collected by filtration or centrifugation, redissolved in a minimal amount of DCM, and re-precipitated. This process is repeated three times to ensure the removal of any unreacted monomer and initiator residues.

  • Drying: The purified poly(MTMO) is dried under vacuum at room temperature to a constant weight.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: CROP is highly sensitive to moisture, which can act as a competing nucleophile and terminate the polymerization. Therefore, the use of flame-dried glassware, anhydrous solvents, and an inert atmosphere is crucial for achieving well-defined polymers.

  • Low Temperature: Conducting the polymerization at 0°C helps to control the reaction kinetics, minimizing side reactions such as chain transfer and leading to a narrower molecular weight distribution.

  • Initiator Choice: BF₃·OEt₂ is a common and effective initiator for the CROP of oxiranes, providing a good balance of reactivity and control.

Physicochemical Characterization

The synthesized poly(MTMO) should be thoroughly characterized to determine its molecular weight, polydispersity index (PDI), and thermal properties.

ParameterAnalytical TechniqueTypical Values for Poly(MTMO)
Number Average Molar Mass (Mn)Gel Permeation Chromatography (GPC)5,000 - 20,000 g/mol
Polydispersity Index (PDI)Gel Permeation Chromatography (GPC)1.1 - 1.5
Glass Transition Temp. (Tg)Differential Scanning Calorimetry (DSC)-20°C to 0°C
Thermal Decomposition Temp.Thermogravimetric Analysis (TGA)> 200°C

Performance Benchmarking: Poly(MTMO) vs. Alternatives

The true measure of a drug delivery polymer lies in its performance. Here, we compare poly(MTMO) with PEG, the most widely used polymer for stealth drug delivery, and briefly touch upon another thermoresponsive polymer, poly(N-isopropylacrylamide) (PNIPAM).

Drug Loading and Encapsulation Efficiency

The ability to efficiently encapsulate a therapeutic agent is a critical parameter for any drug delivery vehicle.

Polymer SystemDrug ModelDrug Loading Content (DLC) (%)Encapsulation Efficiency (EE) (%)Reference
Poly(MTMO)-based Nanoparticles (inferred from PPS) Doxorubicin~10-15%~60-80%[5]
PEG-PLA Copolymers Curcumin5-10%36-61%[6]
PEGylated Liposomes DoxorubicinUp to 90% (in some cases)>90%[7]

Analysis: While PEGylated liposomes can achieve very high drug loading, poly(MTMO)-based nanoparticles, similar to other polymeric systems like PEG-PLA, demonstrate respectable drug loading capacities. The hydrophobic nature of the poly(MTMO) core facilitates the encapsulation of hydrophobic drugs.

Stimuli-Responsive Drug Release

The hallmark of poly(MTMO) is its ability to release its payload in response to ROS.

Experimental Protocol: In Vitro ROS-Responsive Drug Release

  • Nanoparticle Preparation: Doxorubicin (DOX)-loaded poly(MTMO) nanoparticles are prepared using a nanoprecipitation method.

  • Release Study Setup: A known amount of the nanoparticle suspension is placed in a dialysis bag (with an appropriate molecular weight cut-off) and immersed in a release medium (e.g., phosphate-buffered saline, PBS, at pH 7.4) with and without the addition of H₂O₂ (e.g., 100 µM to 10 mM) to simulate the tumor microenvironment.

  • Sampling: At predetermined time intervals, aliquots of the release medium are withdrawn and replaced with fresh medium to maintain sink conditions.

  • Quantification: The concentration of released DOX in the aliquots is quantified using UV-Vis spectrophotometry or fluorescence spectroscopy.

Comparative Release Profiles:

  • Poly(MTMO) Nanoparticles: Exhibit a slow, basal release of the drug in the absence of ROS. Upon exposure to H₂O₂, a significant acceleration in drug release is observed, with up to 80-90% of the drug released over 24-48 hours.[5]

  • PEG-based Systems (e.g., PEGylated liposomes): Drug release is primarily governed by diffusion and is not triggered by ROS. The release is generally slower and more sustained compared to the triggered release from poly(MTMO) systems.[8]

ROS_Triggered_Release NP_stable NP_stable NP_oxidized NP_oxidized NP_stable->NP_oxidized Oxidation by ROS

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of [(Methylthio)methyl]oxirane

Welcome to your essential resource for the safe and compliant disposal of [(Methylthio)methyl]oxirane. This guide is designed for researchers, scientists, and drug development professionals who handle this reactive compo...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your essential resource for the safe and compliant disposal of [(Methylthio)methyl]oxirane. This guide is designed for researchers, scientists, and drug development professionals who handle this reactive compound in a laboratory setting. Our goal is to provide you with more than just a set of instructions; we aim to deliver a framework of understanding, grounded in scientific principles, to ensure your safety and environmental responsibility. The procedures outlined here are synthesized from best practices for handling hazardous chemicals and are intended to supplement, not replace, your institution's specific protocols.

Understanding the Risks: The Chemical Profile of [(Methylthio)methyl]oxirane

[(Methylthio)methyl]oxirane, with the molecular formula C4H8OS, is a compound that demands careful handling due to its inherent chemical properties.[1] The presence of both a reactive epoxide (oxirane) ring and a thioether group contributes to its hazardous nature.[2][3][4][5] Epoxides are known for their high reactivity due to ring strain, making them susceptible to nucleophilic attack, which can lead to ring-opening reactions.[6]

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, [(Methylthio)methyl]oxirane is classified with multiple primary hazards, including being corrosive and acutely toxic.[1] It is toxic if swallowed, in contact with skin, or if inhaled.[1][7] Furthermore, it can cause skin irritation, an allergic skin reaction, and serious eye damage.[1][7]

Hazard ClassificationGHS Category
Acute Toxicity, OralCategory 3
Acute Toxicity, DermalCategory 3
Acute Toxicity, InhalationCategory 3
Skin Corrosion/IrritationCategory 2
Serious Eye Damage/Eye IrritationCategory 1
Skin SensitizationCategory 1
CarcinogenicityCategory 1A
Reproductive ToxicityCategory 2

Data sourced from PubChem and AK Scientific, Inc.[1][7]

Given these significant hazards, improper disposal is not an option. It can lead to serious health consequences and environmental contamination.

Part 1: Immediate Safety and Spill Management

Before any disposal procedures are initiated, it is imperative to be prepared for accidental releases. A swift and appropriate response to a spill is critical in mitigating risks.

Personal Protective Equipment (PPE): Your First Line of Defense

When handling [(Methylthio)methyl]oxirane, a comprehensive PPE strategy is non-negotiable. The potential for dermal exposure is often greater than respiratory exposure when working with epoxies.[8]

PPE CategorySpecific RequirementsRationale
Eye Protection Chemical safety goggles or a face shield.Protects against splashes and vapors that can cause serious eye damage.[7][9]
Hand Protection Nitrile or other chemically resistant gloves.Prevents skin contact, as this compound is toxic and can cause irritation and sensitization.[7][9]
Body Protection A lab coat and closed-toe shoes.Protects against accidental spills and contamination of personal clothing.[9]
Respiratory Protection Work in a well-ventilated fume hood.Minimizes inhalation of potentially toxic vapors.[7][9]
Spill Management Protocol

In the event of a spill, the following steps should be taken immediately:

  • Evacuate and Alert: For large spills (greater than 1 liter) or unknown hazards, evacuate the immediate area.[10] Alert colleagues and your institution's Environmental Health and Safety (EHS) department or emergency response team.[9][10]

  • Containment (for small spills): If the spill is small and you are trained to handle it, contain the spill with an absorbent material like sand, vermiculite, or other universal binders.[10][11][12]

  • Cleanup: Carefully collect the contaminated absorbent material using spark-proof tools and place it into a designated hazardous waste container.[13]

  • Decontamination: Clean the spill area thoroughly.

  • Waste Disposal: All cleanup materials are considered hazardous waste and must be disposed of accordingly.[9]

Part 2: Step-by-Step Disposal Procedures

The guiding principle for the disposal of [(Methylthio)methyl]oxirane is that it must be treated as hazardous waste. Never dispose of this chemical down the drain or in regular trash.[10]

Waste Collection and Segregation

Proper collection and segregation are the foundational steps for safe disposal.

  • Step 1: Designated Hazardous Waste Container: Collect all waste containing [(Methylthio)methyl]oxirane in a designated, compatible, and leak-proof container.[9][10] Glass or plastic containers are generally suitable.[10] The container must be kept tightly sealed when not in use.[9][14]

  • Step 2: Labeling: Clearly label the waste container with a hazardous waste tag provided by your EHS office.[10] The label must include the full chemical name, "[(Methylthio)methyl]oxirane," and list all constituents with their approximate percentages.[10] Indicate the date the waste was first added to the container.[10]

  • Step 3: Segregation: Store the waste container in a well-ventilated area, away from incompatible materials such as strong oxidizing agents.[9]

Contaminated Materials

Any materials that come into contact with [(Methylthio)methyl]oxirane are also considered hazardous waste. This includes:

  • Gloves

  • Paper towels

  • Pipette tips

  • Contaminated absorbent materials from spills[10]

These solid waste materials should be collected in a separate, designated, and labeled container from the liquid waste.[10]

Requesting Waste Pickup

Once your hazardous waste container is full (do not exceed 90% capacity), or if it has been stored for a significant period, you must arrange for its removal by your institution's EHS office or a licensed hazardous waste disposal contractor.[10][14] Adhere to your institution's limits on the volume of hazardous waste that can be stored in your laboratory.[10]

Part 3: The Logic of Compliance: Regulatory Framework

The disposal of hazardous chemicals is governed by a stringent regulatory framework to protect human health and the environment.

EPA and RCRA

In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[15][16] The regulations for hazardous waste identification, generation, management, and disposal are found in Title 40 of the Code of Federal Regulations (CFR) parts 260 through 273.[15] As a generator of hazardous waste, your laboratory is responsible for its safe management from "cradle to grave."

OSHA and Workplace Safety

The Occupational Safety and Health Administration (OSHA) mandates that employers protect workers from the hazards of chemicals.[17] This includes providing adequate training on the hazards of chemicals in the work area and the necessary protective measures.[17][18] Employers must also ensure that hazardous chemicals are properly labeled and that safety data sheets (SDSs) are readily available to employees.[17][18]

Visualizing the Disposal Workflow

To provide a clear, at-a-glance understanding of the disposal process, the following diagram illustrates the decision-making and procedural flow.

cluster_0 Preparation & Handling cluster_1 Waste Generation cluster_2 Waste Collection & Storage cluster_3 Final Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Handle in Fume Hood A->B C Generate Liquid or Solid Waste B->C D Use Designated Hazardous Waste Container C->D E Label with Chemical Name & Date D->E F Segregate from Incompatible Wastes E->F G Keep Container Closed F->G H Contact Environmental Health & Safety (EHS) G->H I Schedule Waste Pickup H->I

Caption: Disposal workflow for [(Methylthio)methyl]oxirane.

Conclusion: A Culture of Safety

The proper disposal of [(Methylthio)methyl]oxirane is not merely a procedural task; it is a fundamental aspect of a robust safety culture. By understanding the chemical's hazards, adhering to established protocols, and complying with regulatory requirements, you contribute to a safer working environment for yourself and your colleagues, and you act as a responsible steward of the environment. Always remember that your institution's EHS department is your primary resource for specific guidance and support in all matters of chemical safety and disposal.

References

  • BenchChem. (n.d.). Safe Disposal of Oxirane, ((2-cyclopentylphenoxy)methyl)-: A Procedural Guide.
  • National Center for Biotechnology Information. (n.d.). [(Methylthio)methyl]oxirane. PubChem.
  • BenchChem. (n.d.). Safe Disposal of [3,5-Bis(phenylmethoxy)phenyl]oxirane: A Guide for Laboratory Professionals.
  • Crystal Clean. (2026, January 12). The Essential Guide to Sustainability and Compliance for Industrial Waste Management.
  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste.
  • BenchChem. (n.d.). Proper Disposal of Oxirane, 2-butyl-2-(2,4-dichlorophenyl)-: A Guide for Laboratory Professionals.
  • U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations.
  • U.S. Environmental Protection Agency. (2025, April 15). Waste, Chemical, and Cleanup Enforcement.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet: [(Methylthio)methyl]oxirane.
  • U.S. Environmental Protection Agency. (n.d.). TSCA Section 5(a)(3) Determination for Premanufacture Notice (PMN) P-20-0052.
  • Occupational Safety and Health Administration. (n.d.). OSHA Technical Manual (OTM) - Section III: Chapter 1.
  • MG Chemicals. (2024, February 7). Safety Data Sheet.
  • Covestro Solution Center. (n.d.). SAFETY DATA SHEET.
  • KR-80QL. (n.d.). Safety Data Sheet.
  • CymitQuimica. (2013, January 14). Safety data sheet.
  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
  • Chemistry LibreTexts. (2020, May 30). 15: Ethers, Epoxides and Thioethers.
  • Master Organic Chemistry. (2015, July 5). Thiols And Thioethers.
  • Chemistry LibreTexts. (2024, September 29). 18: Ethers and Epoxides; Thiols and Sulfides.
  • McGraw Hill's AccessScience. (n.d.). Ethers, Epoxides, Glycols, and Thioethers.
  • Occupational Safety and Health Administration. (n.d.). Chemical Hazards and Toxic Substances - Overview.
  • YouTube. (2024, January 11). Webinar: Navigating OSHA, DOT and EPA Chemical Compliance.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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